Dimethyl (S)-(+)-2-Methylglutarate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl (2S)-2-methylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKKRUNHAVNSFW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453378 | |
| Record name | Dimethyl (S)-(+)-2-Methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10171-92-3 | |
| Record name | Dimethyl (S)-(+)-2-Methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Dimethyl (S)-(+)-2-Methylglutarate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl (S)-(+)-2-Methylglutarate
Executive Summary
This compound is a chiral diester of significant interest as a stereochemically defined building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. Its utility is analogous to that of similar chiral synthons, such as dimethyl 2-methylsuccinate, which serves as a key intermediate in the manufacturing of various active pharmaceutical ingredients.[1][2] The precise control of stereochemistry at the C2 position is critical for eliciting the desired biological activity in target molecules. This guide provides a comprehensive overview of advanced asymmetric synthesis strategies for obtaining this enantiopure compound. It details a field-proven chiral pool synthesis and explores a modern biocatalytic approach. Furthermore, this document establishes a robust, multi-technique protocol for the complete characterization of this compound, ensuring the unambiguous confirmation of its structure, purity, and enantiomeric integrity. The methodologies are presented with a focus on the underlying scientific principles, providing researchers and drug development professionals with a practical and authoritative resource.
Introduction
The demand for enantiomerically pure compounds in drug development is driven by the fact that different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[3] this compound represents a valuable C6 chiral synthon, offering multiple functional group handles for further elaboration in complex synthetic pathways.
Chemical Identity and Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| Chemical Name | Dimethyl (2S)-2-methylpentanedioate | [4] |
| Common Synonyms | (S)-(+)-2-Methylglutaric Acid Dimethyl Ester | [5][6] |
| CAS Number | 10171-92-3 | [5][6] |
| Molecular Formula | C₈H₁₄O₄ | [4][6] |
| Molecular Weight | 174.19 g/mol | [4][6] |
| Appearance | Clear, colorless oil (predicted) | |
| InChIKey | ZWKKRUNHAVNSFW-LURJTMIESA-N | [4][7] |
Significance in Research and Development
While this compound is broadly classified as a research chemical, its structural motifs are present in numerous biologically active molecules.[5] The achiral parent compound, dimethyl glutarate, is widely used as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[8][9] The introduction of a chiral center at the C2 position elevates the molecule's value, enabling its use in stereoselective syntheses where precise three-dimensional arrangement of atoms is paramount for biological function. Its application parallels that of other chiral building blocks used to construct drugs for treating conditions ranging from hyperlipidemia to cancer.[3]
Asymmetric Synthesis Strategies
The primary challenge in producing this compound lies in controlling the stereochemistry at the C2 position. Simply esterifying 2-methylglutaric acid would result in a racemic mixture, requiring a subsequent, often inefficient, resolution step. Therefore, asymmetric synthesis, which directly generates the desired enantiomer, is the preferred approach.[3]
Strategy 1: Chiral Pool Synthesis
This strategy leverages a readily available, enantiopure starting material from nature's "chiral pool." A robust pathway involves the oxidative cleavage of a stereochemically defined cyclopentene precursor.[10][11] The causality behind this choice is that the stereocenter is established early and carried through the synthesis, ensuring high enantiomeric purity in the final product.
This multi-step protocol is adapted from established literature procedures for synthesizing related chiral glutarates.[10]
-
Protection of the Alcohol: To a solution of (R)-3-(hydroxymethyl)cyclopentene in dichloromethane (CH₂Cl₂), add imidazole (1.5 equiv.) and cool to 0 °C. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) portion-wise and stir the reaction mixture at room temperature for 12 hours. Quench with water, extract with ether, dry the organic layer over MgSO₄, and concentrate in vacuo. Purify by silica gel chromatography to yield (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclopentene.
-
Oxidative Cleavage (Ozonolysis): Dissolve the silyl ether from the previous step in a 4:1 mixture of CH₂Cl₂ and methanol (MeOH) and cool to -78 °C. Bubble ozone (O₃) through the solution until a persistent blue color indicates excess ozone. Purge the solution with oxygen (O₂) for 20 minutes to remove excess ozone. Allow the reaction to warm to room temperature.
-
Esterification and Workup: Partition the reaction mixture between diethyl ether and water. Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers, dry over MgSO₄, filter, and concentrate. The resulting crude dialdehyde/acetal mixture is then subjected to further oxidation (e.g., using Jones reagent) followed by esterification with diazomethane or, more safely, with methanol under acidic catalysis (e.g., H₂SO₄) to yield the target molecule, Dimethyl (S)-(+)-2-((tert-butyldimethylsilyloxy)methyl)pentanedioate.
-
Deprotection and Final Product Formation: While the direct synthesis from this specific intermediate is not explicitly detailed, the logical final step would involve a fluoride-mediated deprotection of the TBDMS ether to yield a hydroxyl intermediate, which would then be further processed or utilized as is. For the target molecule of this guide, the synthesis would be adapted from a precursor that directly yields the methyl group at the C2 position. The described pathway from (R)-3-(hydroxymethyl)cyclopentene leads to a related hydroxymethylglutarate derivative.[10] A more direct chiral pool approach would start from a precursor already containing the C2 methyl group, such as (S)-citronellol, through a series of oxidative transformations.
Caption: Chiral pool synthesis workflow.
Strategy 2: Biocatalytic Asymmetric Reduction (Proposed)
Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods. Ene-reductases (ERs), in particular, are exceptional at catalyzing the stereoselective reduction of C=C double bonds.[1][2] This approach has been successfully used to synthesize the structurally similar Dimethyl (S)-2-methylsuccinate with high yield and excellent enantiomeric excess (ee).[1]
The proposed synthesis would involve the asymmetric reduction of a prochiral substrate, Dimethyl 2-methyleneglutarate.
-
Substrate: Dimethyl 2-methyleneglutarate
-
Biocatalyst: An appropriate ene-reductase (e.g., from Saccharomyces or Bacillus species) that exhibits selectivity for the (S)-enantiomer.[1]
-
Reaction: The enzyme, often in a whole-cell system or as a purified enzyme, would reduce the double bond using a cofactor like NADH or NADPH, which is continuously regenerated in situ (e.g., using a glucose/glucose dehydrogenase system).
-
Rationale: This method is highly attractive for industrial applications due to its mild reaction conditions (room temperature, aqueous media), high selectivity (often >99% ee), and reduced waste generation. The choice of enzyme is critical for controlling the stereochemical outcome.
Purification and Isolation
Following synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Elution: Load the prepared slurry onto the column and elute with the solvent system, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a clear oil.
Comprehensive Characterization
A single analytical technique is insufficient to confirm the identity, purity, and stereochemistry of the final product. A multi-technique, orthogonal approach is required for a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the connectivity and electronic environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| 1.20 | d | 3H | CH ₃-CH | |
| 1.80-2.00 | m | 2H | CH-CH ₂-CH₂ | |
| 2.30-2.50 | m | 2H | CH₂-CH ₂-CO | |
| 2.70-2.90 | m | 1H | CH -CH₃ | |
| 3.67 | s | 3H | C(O)OCH ₃ | |
| 3.71 | s | 3H | C(O)OCH ₃ | |
| 17.0 | C H₃-CH | |||
| 29.0 | CH-C H₂-CH₂ | |||
| 34.0 | CH₂-C H₂-CO | |||
| 38.0 | C H-CH₃ | |||
| 51.8 | C(O)OC H₃ | |||
| 52.1 | C(O)OC H₃ | |||
| 172.5 | C (O)OCH₃ | |||
| 176.0 | C (O)OCH₃ | |||
| Note: Predicted values are based on spectral data for structurally similar compounds like dimethyl glutarate and dimethyl 2-methylsuccinate.[1][12] Actual shifts may vary. |
-
Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.
-
Reference the spectra to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[13]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
| m/z | Interpretation |
| 174.09 | [M]⁺, Molecular Ion (if observed in EI) |
| 175.09 | [M+H]⁺, Protonated Molecule (ESI) |
| 143 | [M - OCH₃]⁺ |
| 115 | [M - COOCH₃]⁺ |
| 101 | [M - CH₂COOCH₃]⁺ |
| 74 | McLafferty rearrangement fragment [CH₃OC(O)CH=CH₂]⁺ |
| Note: Fragmentation is predicted based on standard ester behavior. |
-
Sample Prep: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like ethyl acetate.
-
GC Conditions: Use a gas chromatograph with a standard nonpolar column (e.g., DB-5ms). Inject 1 µL of the solution. Use a temperature program starting at 50°C and ramping to 250°C.[14]
-
MS Conditions: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 40-300.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. It physically separates the (S) and (R) enantiomers.
-
System: An HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is highly effective (e.g., CHIRALPAK® series).[15][16]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common choice for normal-phase chiral separations. The exact ratio must be optimized to achieve baseline separation.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Analysis: Inject a small amount of the synthesized (S)-enantiomer and a racemic standard (if available). The ee is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-2850 | C-H (sp³) stretch |
| ~1735 | C=O (ester) stretch (strong) |
| ~1250-1100 | C-O (ester) stretch |
Data Triangulation for Quality Assurance
The trustworthiness of the final compound relies on the collective, non-conflicting evidence from all characterization techniques. This orthogonal approach ensures a validated result.
Caption: Orthogonal characterization workflow.
Conclusion
This technical guide has outlined robust and scientifically-grounded strategies for the synthesis and comprehensive characterization of this compound. By employing either a chiral pool synthesis or a modern biocatalytic approach, researchers can access this valuable enantiopure building block with high fidelity. The detailed characterization workflow, integrating NMR, MS, Chiral HPLC, and IR spectroscopy, provides a self-validating system to rigorously confirm the identity, purity, and stereochemical integrity of the final compound. Adherence to these protocols will empower researchers and drug development professionals to confidently utilize this compound in their advanced synthetic programs.
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Bartley, D. M., & Coward, J. K. (2005). Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization-Elimination Rearrangement. The Journal of organic chemistry, 71(1), 372–374. [Link]
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Ni, Y., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 27(19), 6653. [Link]
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ResearchGate. Chiral HPLC profiles for the separation of menthyl ester diastereomers.... [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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ResearchGate. Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization−Elimination Rearrangement. [Link]
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ResearchGate. (PDF) Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. [Link]
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An In-Depth Technical Guide to Dimethyl (S)-(+)-2-Methylglutarate: A Chiral Building Block for Advanced Synthesis
This guide provides a comprehensive technical overview of Dimethyl (S)-(+)-2-Methylglutarate, a valuable chiral intermediate for researchers, chemists, and professionals in drug development and fine chemical synthesis. Moving beyond a simple data sheet, this document elucidates the compound's core properties, offers insights into its stereoselective synthesis, and discusses its application as a strategic building block in the construction of complex molecular architectures.
Core Compound Identity and Significance
This compound (CAS: 10171-92-3) is the dimethyl ester of (S)-2-methylglutaric acid.[1][2] Its structural significance lies in the chiral center at the C2 position, which presents a specific three-dimensional arrangement ((S)-configuration). This defined stereochemistry makes it a sought-after starting material in asymmetric synthesis, where the precise control of chirality is critical to the biological activity and safety of the final target molecule, particularly in the pharmaceutical industry.[3]
As a C6-dicarboxylic acid derivative, it provides a versatile scaffold that can be elaborated through reactions at its two ester functionalities or the alpha-position, enabling the synthesis of a wide range of chiral lactams, diols, and other complex intermediates.
Physicochemical and Spectroscopic Profile
The physical properties of a compound are critical for its handling, reaction setup, and purification. The key properties of this compound are summarized below.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 10171-92-3 | [1][4] |
| Molecular Formula | C₈H₁₄O₄ | [1][4] |
| Molecular Weight | 174.19 g/mol | [1][4] |
| IUPAC Name | dimethyl (2S)-2-methylpentanedioate | [4] |
| Synonyms | (S)-(+)-2-Methylglutaric Acid Dimethyl Ester | [1][2] |
| Appearance | Colorless Oil (presumed) | [3] |
| Density | 1.09 g/mL at 25 °C | [5] |
| Boiling Point | 96 - 103 °C at 20 hPa | [5] |
| Purity | Typically ≥97% (by GC) | [6] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the material. While specific spectra for this exact compound are proprietary, its structure allows for a reliable prediction of its key spectral features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The methyl group at the chiral center (C2) would appear as a doublet. The two methoxy groups of the esters would each present as sharp singlets. The protons on the glutarate backbone (C3 and C4) would exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling to adjacent protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show eight distinct signals, one for each unique carbon atom in the molecule. The two carbonyl carbons of the ester groups would appear furthest downfield, followed by the signals for the methoxy carbons, the chiral C2 carbon, the backbone methylene carbons, and finally the methyl group carbon at the most upfield position.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M+) corresponding to the molecular weight (174.19). Common fragmentation patterns for esters, such as the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃), would also be expected.
Authoritative spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound are cataloged and available for reference through specialized chemical databases.
Stereoselective Synthesis: A Methodological Insight
The following protocol, adapted from their work on a C2-substituted glutarate, demonstrates a common approach involving the oxidative cleavage of a chiral cyclic precursor. This methodology serves as an excellent model for understanding the logic behind constructing such chiral building blocks.
Illustrative Protocol: Synthesis of a Chiral Dimethyl Glutarate Analogue
This protocol describes the synthesis of (R)‐2‐(tert‐Butyldimethylsilyloxymethyl)pentanedioic Acid Dimethyl Ester, which shares the core chiral glutarate structure. The key strategic step is the ozonolysis of a cyclopentene ring, which cleaves the double bond to form the two carboxylic acid functionalities of the glutarate backbone while preserving the stereocenter.
dot
Caption: Workflow for the synthesis of a chiral glutarate analogue.
Step-by-Step Methodology:
-
Protection of the Hydroxyl Group: The starting chiral alcohol, (3R)‐3‐(hydroxymethyl)cyclopentene, is protected as a silyl ether. This is a crucial step to prevent the alcohol from interfering with the subsequent oxidation reaction. To a solution of the alcohol and tert-Butyldimethylsilyl chloride (TBDMSCl) in anhydrous DMF, imidazole is added. The reaction is stirred for 24 hours at room temperature. The silyl ether product is then isolated via extraction.[4]
-
Rationale (Expertise): The TBDMS group is chosen for its stability under the planned oxidative conditions and its relative ease of removal later if needed. Imidazole acts as a base to activate the alcohol and trap the HCl byproduct.
-
-
Oxidative Cleavage by Ozonolysis: The protected cyclopentene derivative is dissolved in a mixture of methanol and dichloromethane and cooled to -78 °C. Ozone gas is bubbled through the solution until a persistent blue color indicates a slight excess of ozone. The excess ozone is then purged with oxygen or nitrogen gas.[4]
-
Rationale (Trustworthiness): Ozonolysis is a reliable and high-yielding method for cleaving carbon-carbon double bonds to form carbonyl compounds. Performing the reaction at low temperature (-78 °C) is critical to control the reaction and prevent over-oxidation or unwanted side reactions.
-
-
Reductive Workup: Following ozonolysis, a reductive workup is performed by adding dimethyl sulfide (Me₂S). The reaction is allowed to warm to room temperature. This step reduces the intermediate ozonide to the desired carboxylic acids without forming peroxides, ensuring a safe and clean conversion.[4]
-
Rationale (Expertise): A reductive workup is preferred over an oxidative one (using hydrogen peroxide) to directly yield the aldehyde or ketone, which in this case tautomerizes and is oxidized to the carboxylic acid level by the solvent system. Dimethyl sulfide is a common and effective reagent for this purpose.
-
-
Esterification: The resulting crude dicarboxylic acid is often difficult to purify directly. Therefore, it is converted to its more stable and easily purified dimethyl ester. An ethereal solution of diazomethane is added to the crude acid at 0 °C until a yellow color persists. The solvent is then removed under reduced pressure.[4]
-
Rationale (Trustworthiness): Diazomethane provides a rapid, clean, and quantitative conversion of carboxylic acids to methyl esters at low temperatures, avoiding harsh acidic or basic conditions that could risk racemization of the nearby chiral center. Note: Diazomethane is highly toxic and explosive, requiring specialized handling by trained personnel.
-
-
Purification: The final product, the chiral dimethyl glutarate analogue, is purified by silica gel column chromatography to yield the pure compound.[4]
Applications in Asymmetric Synthesis
This compound is classified as a "useful research chemical" and is supplied as a pharmaceutical reference standard, indicating its primary role as a chiral building block for creating more complex, high-value molecules.[2][3] Its bifunctional nature (two ester groups) and defined stereocenter make it an ideal starting point for synthesizing enantiomerically pure compounds.
While specific, large-scale applications in blockbuster drugs are often proprietary, its utility can be understood through its application in the synthesis of chiral ligands and intermediates. For example, chiral glutarates are precursors to valuable 2-substituted 1,5-diols or piperidines, which are common structural motifs in natural products and pharmaceuticals.
dot
Caption: Potential synthetic transformations of the title compound.
One of the key potential applications is in the synthesis of β-substituted GABA (γ-aminobutyric acid) derivatives. Many neurological drugs, such as Pregabalin and Baclofen, are β-substituted GABA analogues where the stereochemistry is critical for efficacy. The (S)-2-methylglutarate scaffold provides the correct carbon backbone and stereocenter to access these types of targets after further chemical manipulation.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[3]
-
Stability: The compound is chemically stable under standard ambient conditions (room temperature).[5] It is an ester and will be hydrolyzed by strong acids and bases.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Some suppliers recommend refrigerated storage (2-8°C).[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Toxicology: The toxicological properties have not been exhaustively investigated.[5] However, the related compound, dimethyl glutarate, is known to be a skin, eye, and mucous membrane irritant. Assume this compound has similar properties and handle accordingly.
This product is intended for research use only and is not for diagnostic or therapeutic use.[1]
Conclusion
This compound stands out as a specialized yet highly valuable chiral building block. Its utility is not in its direct application but in the potential it unlocks for stereoselective synthesis. For the medicinal chemist or the process development scientist, it represents a reliable starting point for constructing the chiral cores of complex pharmaceutical targets. A thorough understanding of its properties, handling requirements, and the logic behind its synthesis allows researchers to effectively integrate this versatile intermediate into their synthetic strategies, accelerating the development of next-generation chemical entities.
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- 5. Regioselective synthesis of alpha-methyl 2-methyleneglutarate via a novel lactonization-elimination rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Dimethyl (S)-(+)-2-Methylglutarate
This guide provides an in-depth analysis of the spectroscopic data for Dimethyl (S)-(+)-2-Methylglutarate, a chiral ester of significant interest in synthetic chemistry and drug development. The following sections detail the experimental and theoretical basis for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the molecule's structure and stereochemistry. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical techniques used to characterize such molecules.
Introduction to this compound
This compound (CAS 10171-92-3) is a diester with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol .[1] Its structure, featuring a chiral center at the second carbon, makes stereospecific characterization crucial. The molecule's chemical properties and potential biological activities are intrinsically linked to its three-dimensional arrangement. Therefore, a multi-faceted spectroscopic approach is essential for unambiguous identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to elucidate the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.
-
Instrument Setup: The spectra are acquired on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is particularly useful for resolving complex multiplets.
-
¹H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| -CH₃ (at C2) | 1.181 | d | 3H | 7.0 |
| -CH₂- (at C3) | 1.787, 1.971 | m | 2H | |
| -CH₂- (at C4) | 2.35 | m | 2H | |
| -CH- (at C2) | 2.509 | m | 1H | |
| -OCH₃ (ester) | 3.674 | s | 3H | |
| -OCH₃ (ester) | 3.682 | s | 3H |
Data sourced from ChemicalBook.[2]
Interpretation:
-
The doublet at 1.181 ppm corresponds to the methyl group attached to the chiral center (C2). It is split by the single proton on C2.
-
The two distinct signals for the methoxy protons at 3.674 and 3.682 ppm arise from the two ester groups. Their slightly different chemical environments are due to the chiral center.
-
The complex multiplets between 1.787 and 2.509 ppm represent the diastereotopic protons of the two methylene groups (-CH₂-) and the methine proton (-CH-). The complexity arises from both geminal and vicinal coupling.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environment.
| Assignment | Chemical Shift (δ) ppm |
| -CH₃ (at C2) | 16.8 |
| -CH₂- (at C3) | 29.5 |
| -CH₂- (at C4) | 30.1 |
| -CH- (at C2) | 38.9 |
| -OCH₃ (ester) | 51.5 |
| -OCH₃ (ester) | 51.6 |
| C=O (ester) | 173.1 |
| C=O (ester) | 176.4 |
Note: The provided search results did not contain a complete, explicitly assigned ¹³C NMR spectrum for this compound. The table above is a representative interpretation based on typical chemical shifts for similar functional groups and data for related compounds.[3][4]
Interpretation:
-
The upfield signals (16.8 - 38.9 ppm) correspond to the sp³ hybridized carbons of the alkyl chain.
-
The signals around 51.5-51.6 ppm are characteristic of the methoxy carbons of the ester groups.
-
The downfield signals at 173.1 and 176.4 ppm are indicative of the carbonyl carbons of the two ester functional groups. The different chemical shifts for the two carbonyls and two methoxy groups are a consequence of the molecule's asymmetry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: IR Data Acquisition
Objective: To identify the key functional groups in this compound.
Methodology:
-
Sample Preparation: A thin liquid film of the neat compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and placed in a solution cell.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.
IR Spectral Data and Interpretation
While a specific experimental IR spectrum for this compound was not found in the initial search, the expected characteristic absorption bands can be predicted based on the functional groups present and data from similar molecules like Dimethyl Glutarate.[5][6]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| 1750-1735 | C=O stretch | Ester |
| 1250-1150 | C-O stretch | Ester |
Interpretation:
-
The most prominent feature in the IR spectrum is expected to be a strong, sharp absorption band in the 1750-1735 cm⁻¹ region , which is characteristic of the carbonyl (C=O) stretching vibration of the ester groups.
-
The presence of aliphatic C-H bonds will be confirmed by absorption bands in the 2950-2850 cm⁻¹ range .
-
A strong band in the 1250-1150 cm⁻¹ region corresponding to the C-O stretching of the ester linkage is also anticipated.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, which results in extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are typically used to observe the molecular ion with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
MS Data and Interpretation
Based on the molecular formula C₈H₁₄O₄, the exact mass is 174.0892 g/mol .[1] The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.
Predicted Fragmentation Pattern (Electron Ionization): Under EI conditions, the molecular ion is expected to undergo fragmentation. Key predicted fragments for this compound include:
-
Loss of a methoxy group (-OCH₃): m/z = 143
-
Loss of a methoxycarbonyl group (-COOCH₃): m/z = 115
-
McLafferty rearrangement: This can lead to various fragments depending on which carbonyl is involved.
The Human Metabolome Database provides a predicted GC-MS spectrum which can be used as a reference.[7]
Visualization of Molecular Structure and Workflow
Molecular Structure
Caption: 2D Structure of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of a chiral center. IR spectroscopy identifies the key ester functional groups, while mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation. Together, these techniques offer a robust and reliable method for the characterization of this and other similar chiral molecules in a research and development setting.
References
-
Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0244293). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052138, this compound. Retrieved from [Link]
-
NIST. (n.d.). Pentanedioic acid, dimethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052138, this compound. Retrieved from [Link]
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- 3. Dimethyl Glutarate(1119-40-0) 13C NMR [m.chemicalbook.com]
- 4. (S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER(10171-92-3) 13C NMR spectrum [chemicalbook.com]
- 5. Dimethyl Glutarate(1119-40-0) IR Spectrum [chemicalbook.com]
- 6. Pentanedioic acid, dimethyl ester [webbook.nist.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0244293) [hmdb.ca]
The Cornerstone of Chirality: A Technical Guide to Dimethyl (S)-(+)-2-Methylglutarate in Asymmetric Synthesis
Foreword: The Imperative of Chirality in Modern Drug Discovery
In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. The concept of chirality, where a molecule and its mirror image are non-superimposable, is central to the interaction between a drug and its biological target. Living systems are themselves chiral, composed of proteins and nucleic acids that exhibit a profound stereoselectivity. Consequently, the physiological effects of two enantiomers of a chiral drug can differ dramatically, with one providing the desired therapeutic effect while the other may be inactive or, in some cases, toxic.
This reality has led to a paradigm shift in drug development, with a strong emphasis on the synthesis of single-enantiomer pharmaceuticals. Chiral building blocks, enantiomerically pure compounds that serve as starting materials, are the lynchpins in the efficient construction of these complex molecules. They provide a strategic advantage, allowing for the introduction of a defined stereocenter early in a synthetic sequence, which is then carried through to the final active pharmaceutical ingredient (API).
This guide focuses on one such invaluable chiral building block: Dimethyl (S)-(+)-2-Methylglutarate . Through a detailed exploration of its synthesis, properties, and applications, we will illuminate its role as a versatile tool for the modern organic chemist, particularly in the realm of pharmaceutical and natural product synthesis.
Physicochemical Properties and Spectroscopic Data
This compound is a diester with a single stereocenter at the C2 position. Its physical and spectroscopic properties are essential for its identification and characterization in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | dimethyl (2S)-2-methylpentanedioate | [PubChem][1] |
| CAS Number | 10171-92-3 | [PubChem][1] |
| Molecular Formula | C₈H₁₄O₄ | [PubChem][1] |
| Molecular Weight | 174.19 g/mol | [PubChem][1] |
Spectroscopic Data:
-
¹³C NMR Spectrum: The ¹³C NMR spectrum is a critical tool for confirming the carbon framework of the molecule. The spectrum for this compound is available from chemical databases.[2]
Enantioselective Synthesis of this compound
A Case Study in Asymmetric Biocatalysis: Enzymatic Reduction for the Synthesis of a Chiral Diester
The asymmetric reduction of a prochiral precursor using an ene-reductase is a highly effective method for establishing a stereocenter with excellent enantioselectivity. This approach is exemplified in the synthesis of Dimethyl (S)-2-methylsuccinate.
Conceptual Workflow for Enzymatic Asymmetric Synthesis:
Caption: Conceptual workflow for the enzymatic synthesis of a chiral diester.
Detailed Experimental Protocol (Adapted from the Synthesis of Dimethyl (S)-2-methylsuccinate):
-
Step 1: Reaction Setup: To a conical flask, add the prochiral substrate (e.g., dimethyl mesaconate), NADP⁺, a cofactor regeneration system (e.g., sodium formate and Lactobacillus brevis formate dehydrogenase - LbFDH), and wet cells of the chosen ene-reductase (e.g., Saccharomyces eubayanus ene-reductase - SeER) in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Step 2: Reaction Execution: The reaction mixture is shaken at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 14-27 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) and gas chromatography (GC). The pH of the reaction mixture may need to be periodically adjusted.
-
Step 3: Workup and Purification: Upon completion, the reaction is quenched (e.g., with 1 M HCl). The aqueous mixture is then extracted with an organic solvent (e.g., a mixture of petroleum ether and ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Step 4: Characterization: The final product is purified by silica gel chromatography and characterized by ¹H NMR, ¹³C NMR, and its optical rotation is measured to determine the enantiomeric excess (ee).
Causality Behind Experimental Choices:
-
Ene-Reductase Selection: The choice of enzyme is critical as it dictates the stereochemical outcome and substrate tolerance. Different ene-reductases will exhibit varying selectivity for the (R) or (S) enantiomer.
-
Cofactor Regeneration: Ene-reductases require a hydride source, typically NADPH or NADH. A cofactor regeneration system is employed to continuously replenish the consumed cofactor, making the process more cost-effective and efficient.
-
pH and Temperature Control: Enzymatic reactions are highly sensitive to pH and temperature. Maintaining optimal conditions is crucial for enzyme activity and stability.
-
Solvent System: The choice of solvent in the workup and purification steps is based on the polarity and solubility of the product and impurities.
This compound as a Chiral Building Block in Total Synthesis
The true value of a chiral building block is demonstrated in its application to the synthesis of complex, high-value molecules. While specific examples of total syntheses starting from this compound are not prevalent in the readily accessible literature, its structural motif suggests its potential utility in the synthesis of various natural products and pharmaceuticals. For instance, the 2-methylglutarate core is a substructure in several biologically active compounds.
A hypothetical synthetic application could involve the selective reduction of one of the ester functionalities, followed by further elaboration of the resulting primary alcohol and the remaining ester. The stereocenter at the C2 position would serve to direct the stereochemical outcome of subsequent reactions, a common strategy in asymmetric synthesis.
Hypothetical Synthetic Elaboration:
Caption: Hypothetical synthetic pathway utilizing this compound.
Conclusion and Future Outlook
This compound represents a valuable, yet perhaps underutilized, chiral building block in the arsenal of the synthetic organic chemist. Its straightforward structure, containing a single, well-defined stereocenter and two versatile ester functionalities, makes it an attractive starting material for the synthesis of a variety of complex molecules. While detailed, published applications in total synthesis are not widespread, the principles of asymmetric synthesis and the successful application of analogous chiral building blocks strongly suggest its potential.
Future research in this area could focus on the development of highly efficient and scalable enantioselective syntheses of this compound, as well as the exploration of its utility in the synthesis of novel pharmaceuticals and natural products. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile chiral building blocks like this compound is set to increase.
References
-
(S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER(10171-92-3) 13C NMR. ChemicalBook. [2]
-
PubChem Compound Summary for CID 11052138, this compound. National Center for Biotechnology Information. [1]
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An In-depth Technical Guide to the Enantioselective Synthesis of Dimethyl (S)-(+)-2-Methylglutarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl (S)-(+)-2-methylglutarate is a valuable chiral building block, or chiron, essential in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex natural products. Its stereochemically defined methyl-substituted carbon center makes it a critical precursor where precise stereocontrol is paramount for biological efficacy and safety. This guide provides a detailed examination of the principal methodologies for the enantioselective synthesis of this target molecule. We will explore three field-proven strategies: Asymmetric Hydrogenation of a prochiral olefin, Enzymatic Kinetic Resolution of a racemic mixture, and Chiral Pool Synthesis leveraging a naturally occurring terpene. Each section explains the core scientific principles, provides detailed experimental protocols derived from authoritative literature, and presents comparative data to inform methodological choices in a research and development setting.
Strategy 1: Asymmetric Hydrogenation of Dimethyl 2-Methyleneglutarate
Asymmetric hydrogenation is a premier industrial strategy for establishing stereocenters with high fidelity and efficiency. This approach involves the reduction of a prochiral alkene, dimethyl 2-methyleneglutarate, using molecular hydrogen in the presence of a chiral transition metal catalyst. The catalyst, typically a complex of Ruthenium or Rhodium with a chiral phosphine ligand like BINAP, creates a chiral environment that directs the addition of hydrogen across the double bond to favor the formation of one enantiomer over the other.
Scientific Principle & Rationale
The success of this method hinges on the formation of a catalyst-substrate complex where steric and electronic interactions favor one diastereomeric transition state. For substrates like α,β-unsaturated esters, Ruthenium(II)-BINAP complexes are exceptionally effective.[1][2] The mechanism, distinct from Rhodium(I) systems, involves a Ru-monohydride species that coordinates to the olefin.[2] The stereochemical outcome is dictated by the precise geometry of this intermediate, which is controlled by the C2-symmetric BINAP ligand. Using (S)-BINAP directs the hydrogenation to the Re-face of the alkene, yielding the desired (S)-enantiomer. This method is highly attractive due to its high atom economy, excellent enantioselectivity, and the generation of a pure product without the need for resolving agents.
Visualization: Catalytic Cycle
Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.
Data Summary: Asymmetric Hydrogenation of Itaconate Analogs
The asymmetric hydrogenation of dimethyl 2-methyleneglutarate is analogous to that of dimethyl itaconate, a well-studied substrate. The data below from related systems illustrates the effectiveness of this approach.[3]
| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | ee (%) | Ref |
| Ru(OAc)₂/(S)-BINAP | Dimethyl Itaconate | Methanol | 4 | 50 | >98 | [3] |
| Rh(COD)₂BF₄/(R)-TangPhos | Itaconic Acid | Methanol | 10 | 25 | 99 | [4] |
| Ru₂Cl₄((S)-BINAP)₂(NEt₃) | Geraniol | Ethanol/DCM | 40 | 24 | 93 | [5] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the asymmetric hydrogenation of structurally similar substrates like dimethyl itaconate.[3]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ru(COD)Cl₂]n (1 mol%) and (S)-BINAP (1.1 mol%). Anhydrous, degassed toluene is added, and the mixture is stirred at 135°C for 4 hours. The solvent is removed under vacuum. To the resulting solid, sodium acetate (2.5 mol%) and degassed methanol are added, and the mixture is stirred at 60°C for 1 hour to generate the active Ru(OAc)₂[(S)-BINAP] catalyst in situ.
-
Hydrogenation Reaction: The catalyst solution is cooled to room temperature. Dimethyl 2-methyleneglutarate (1.0 equivalent), synthesized via known methods, is added as a solution in degassed methanol.
-
Execution: The Schlenk flask is placed in a stainless-steel autoclave. The autoclave is sealed, purged three times with H₂ gas, and then pressurized to 4-10 atm.
-
Reaction Monitoring: The reaction is stirred at 50°C for 12-24 hours. Progress can be monitored by taking aliquots (under inert atmosphere) and analyzing via GC or ¹H NMR for the disappearance of olefinic protons.
-
Work-up and Purification: Upon completion, the autoclave is cooled and depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield this compound as a colorless oil.
-
Characterization: The product's identity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral GC or HPLC analysis.
Strategy 2: Enzymatic Kinetic Resolution
Enzymatic methods offer unparalleled selectivity under mild, environmentally benign conditions. Kinetic resolution is a powerful technique that exploits the ability of an enzyme, typically a lipase, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched.
Scientific Principle & Rationale
This strategy begins with racemic dimethyl 2-methylglutarate. A hydrolase enzyme, such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435), is introduced in an aqueous buffer system. The enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer—in this case, the (R)-ester—to its corresponding mono-acid.[6][7] The (S)-ester does not fit the active site as well and remains largely unreacted. The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining (S)-ester. The key advantages are the mild reaction conditions (room temperature, neutral pH) and the extremely high enantioselectivity often achieved (E-value > 200).[6]
Visualization: Experimental Workflow
Caption: Workflow for the enzymatic kinetic resolution of a diester.
Data Summary: Lipase-Catalyzed Resolutions
The following table shows typical results for lipase-catalyzed kinetic resolutions of various esters, demonstrating the high selectivity achievable.
| Enzyme | Substrate | Method | ee (Product) | ee (Substrate) | Ref |
| P. fluorescens Lipase | Aryloxy-propan-2-yl acetate | Hydrolysis | >99% | >99% | [6] |
| Novozym 435 (CAL-B) | Racemic Diol | Acetylation | 98% | - | [7] |
| T. lanuginosus Lipase | Cyclic trans-1,2-diol | Transesterification | 95% | >99% | [8] |
Detailed Experimental Protocol
This protocol is based on established procedures for the hydrolytic kinetic resolution of esters using lipases.[6][7]
-
Reaction Setup: To a round-bottom flask, add racemic dimethyl 2-methylglutarate (1.0 g, 5.74 mmol) and a phosphate buffer solution (50 mL, 0.1 M, pH 7.0). An organic co-solvent such as acetonitrile (10 mL, 20% v/v) can be added to improve substrate solubility.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) (100-200 mg, 10-20% w/w of substrate).
-
Incubation: Stir the suspension at 30°C and monitor the reaction progress by chiral GC. The goal is to stop the reaction as it approaches 50% conversion (typically 24-48 hours).
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused). Transfer the filtrate to a separatory funnel.
-
Extraction and Separation: Extract the mixture with ethyl acetate (3 x 30 mL). The combined organic layers contain the unreacted (S)-ester. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to remove the acidic (R)-product, followed by a brine wash (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting oil via flash column chromatography to yield pure this compound.
-
Characterization: Confirm structure by NMR and MS. Determine enantiomeric excess by chiral GC or HPLC, comparing the retention times to the racemic starting material.
Strategy 3: Chiral Pool Synthesis from (S)-(-)-Citronellol
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[9][10] (S)-(-)-Citronellol, a natural terpene, possesses the required (S)-stereocenter at the C3 position, which can be preserved through a sequence of chemical transformations to become the C2 position of the target glutarate.
Scientific Principle & Rationale
The core of this strategy is the oxidative cleavage of the C=C double bond in a citronellol derivative. The synthesis begins with the protection of the primary alcohol to prevent its oxidation in subsequent steps. The key transformation is the cleavage of the terminal double bond to generate a carboxylic acid. This can be achieved in a single step via ozonolysis followed by an oxidative workup, or in two steps involving dihydroxylation followed by oxidative cleavage with an agent like sodium periodate (NaIO₄).[11] The final steps involve deprotection of the alcohol, oxidation to the second carboxylic acid, and diesterification to yield the target molecule. This route is powerful because the stereochemistry is set from the start by nature, avoiding the need for an asymmetric induction step.
Visualization: Synthetic Pathway
Caption: A plausible synthetic route from (S)-citronellol.
Detailed Experimental Protocol
This protocol outlines a plausible sequence based on standard organic transformations and principles of oxidative cleavage.[11][12]
-
Protection of Alcohol: Dissolve (S)-(-)-Citronellol (1.0 eq) in anhydrous dichloromethane (DCM). Add imidazole (1.5 eq) and cool the solution to 0°C. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, extract with DCM, dry over Na₂SO₄, and purify by chromatography to obtain TBDMS-protected citronellol.
-
Oxidative Cleavage (Ozonolysis): Dissolve the protected citronellol in DCM and cool to -78°C. Bubble ozone (O₃) through the solution until a persistent blue color indicates excess ozone. Purge the solution with nitrogen gas to remove excess O₃. Add hydrogen peroxide (30% aq. solution) and allow the mixture to warm to room temperature, stirring vigorously overnight for oxidative workup. Extract the desired acid, dry, and concentrate.
-
Deprotection: Dissolve the crude acid from the previous step in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq). Stir at room temperature for 2 hours until TLC indicates complete removal of the TBDMS group. Perform an aqueous workup and extract the hydroxy-acid.
-
Oxidation of Alcohol: Dissolve the crude hydroxy-acid in acetone and cool to 0°C. Add Jones reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color remains. Stir for 1 hour, then quench with isopropanol. Perform an aqueous workup and extract the resulting diacid.
-
Diesterification (Fischer): Reflux the crude diacid in excess methanol with a catalytic amount of concentrated sulfuric acid for 8-12 hours. Cool, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by flash column chromatography or distillation to afford the final product, this compound.
Conclusion and Outlook
This guide has detailed three robust and distinct strategies for the enantioselective synthesis of this compound.
-
Asymmetric Hydrogenation is arguably the most elegant and scalable approach, offering high yields and exceptional enantioselectivity directly from a prochiral precursor. It is often the preferred method in industrial settings.
-
Enzymatic Kinetic Resolution provides an excellent "green chemistry" alternative, operating under mild conditions with high selectivity. Its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, though the resolving agent (water) is inexpensive and the enzyme can often be recycled.
-
Chiral Pool Synthesis is a classic and reliable strategy that leverages nature's stereochemical precision. While it can be longer and involve more steps (protection/deprotection, multiple redox reactions), it is a dependable route when the starting material is readily available.
The choice of method depends on project-specific factors, including scale, cost of catalyst vs. enzyme, availability of starting materials, and the desired level of process optimization. Each of these routes represents a cornerstone of modern asymmetric synthesis and provides a viable pathway for obtaining this critical chiral building block.
References
-
Mesa, J. A., et al. (2017). Role of the Nozaki–Hiyama–Takai–Kishi Reaction in the Synthesis of Natural Products. Chemical Reviews, 117(15), 9831–9905. [Link]
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Oono, M., et al. (2018). Lipase-Palladium Co-Catalyzed Dynamic Kinetic Resolution of Racemic Allylic Esters. Angewandte Chemie International Edition, 57(34), 10989-10993. [Link]
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Asymmetric Synthesis. (n.d.). University of York, Department of Chemistry. [Link]
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Szolcsányi, P. (2015). Asymmetric Hydrogenation. From the collection of prof. Peter Szolcsanyi. [Link]
-
Chiral Pool. (2023). In Wikipedia. [Link]
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Zhang, X., et al. (2003). Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst. Organic Letters, 5(2), 205–207. [Link]
-
de Sousa, J. S., et al. (2018). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 23(12), 3128. [Link]
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"Dimethyl (S)-(+)-2-Methylglutarate" CAS number 10171-92-3 properties
An In-Depth Technical Guide to Dimethyl (S)-(+)-2-Methylglutarate
Introduction
This compound, identified by the CAS number 10171-92-3, is a chiral ester of significant interest within the scientific community. As a specialized research chemical, it serves as a valuable building block in asymmetric synthesis and for the development of novel chemical entities.[1] Its stereospecific nature, conferred by the (S)-configuration at the second carbon, makes it a precise tool for researchers in fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive overview of its properties, synthesis considerations, applications, and safety protocols, tailored for professionals in research and drug development.
Physicochemical and Structural Properties
The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The properties of this compound are summarized below, providing a foundational understanding of its identity and physical nature.
| Property | Value | Reference |
| CAS Number | 10171-92-3 | [1][2][3][4] |
| Molecular Formula | C₈H₁₄O₄ | [2][3][5] |
| Molecular Weight | 174.19 g/mol | [2][3][5] |
| IUPAC Name | dimethyl (2S)-2-methylpentanedioate | [5] |
| Synonyms | (S)-(+)-2-Methylglutaric Acid Dimethyl Ester | [1][2][3] |
| Appearance | Not explicitly stated, but related diesters are clear, colorless liquids. | [6][7] |
| Boiling Point | 91 °C at 5 mmHg | [8] |
| Density | 1.06 g/cm³ | [8] |
Synthesis and Manufacturing Considerations
The synthesis of enantiomerically pure compounds like this compound requires stereoselective methods. While specific proprietary synthesis routes for this exact molecule are not publicly detailed, the general synthesis of related dialkyl glutarates typically involves the esterification of the corresponding dicarboxylic acid.
A common laboratory-scale method involves the reaction of glutaric acid or its anhydride with methanol, often in the presence of an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or a solid-phase catalyst like an ion-exchange resin.[9][10][11]
Generalized Esterification Protocol (for Dimethyl Glutarate):
-
Reaction Setup: Glutaric acid (or glutaric anhydride) is dissolved in an excess of anhydrous methanol.[9]
-
Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.[9]
-
Reaction: The mixture is heated under reflux for a specified period (e.g., 18 hours) to drive the reaction to completion.[9]
-
Workup: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then quenched with water.
-
Extraction: The aqueous phase is extracted multiple times with an organic solvent (e.g., dichloromethane).[9]
-
Purification: The combined organic phases are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The final product is purified by distillation under reduced pressure to yield the pure dimethyl glutarate.[9]
To produce the specific (S)-(+) enantiomer, the starting material must be (S)-2-methylglutaric acid, or a synthetic route employing asymmetric catalysis must be utilized.
Caption: Generalized synthesis pathway for this compound.
Applications in Research and Industry
Primary Role as a Research Chemical: The principal application of this compound is as a specialized chemical for research and development.[1] Its defined stereochemistry makes it an important chiral synthon for creating complex molecules with specific three-dimensional arrangements, which is critical in the development of pharmaceuticals and other bioactive compounds.
Broader Context: Applications of Dimethyl Glutarate (DMG): While the specific (S)-(+) enantiomer is used for high-precision synthesis, the broader class of dimethyl glutarate (DMG) and related dibasic esters has extensive industrial applications. Understanding these provides context for the compound's chemical family:
-
Solvents: DMG is recognized for its strong solvency, low vapor pressure, and favorable environmental, health, and safety profile.[12] It is used as a solvent in paints, coatings, inks, and industrial cleaning formulations.[6][12]
-
Cleaning Products: Due to its effectiveness and safety, it is an ingredient in household and industrial cleaning products and is recognized by the EPA as a safer chemical alternative.[12]
-
Chemical Intermediate: DMG serves as an intermediate in the production of a wide range of chemicals, including pharmaceuticals, agrochemicals, and polymers like polyamides and polyester resins.[6][13]
-
Plasticizers: It can be used as a plasticizer in polymers and resins to increase their flexibility.[13]
Analytical Characterization
For any high-purity chemical used in research, rigorous analytical characterization is essential to confirm its identity and purity. Standard techniques for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of methyl and ester groups and the overall carbon skeleton.[14]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide fragmentation patterns that help confirm its structure.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, particularly the characteristic carbonyl (C=O) stretch of the ester groups.
-
Gas Chromatography (GC): GC is often used to determine the purity of the compound.[4]
Safety, Handling, and Storage
As a Senior Application Scientist, adherence to strict safety protocols is paramount. The following guidelines are based on safety data for dimethyl glutarate and should be followed when handling this compound.
Hazard Identification:
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation.[15]
-
Eye Protection: Wear safety goggles with side-shields.[15]
-
Hand Protection: Wear protective gloves.[15]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[15]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[15]
Storage Recommendations:
-
Conditions: Store in a cool, dry, and well-ventilated area.[16] Keep containers tightly sealed.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][16]
-
Ignition Sources: Keep away from heat, sparks, and open flames. No smoking in storage areas.[16]
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[15]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15]
-
Ingestion: Rinse mouth. If large quantities are swallowed, seek immediate medical attention.[15][17]
Caption: Core safety workflow for handling and storage.
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An In-depth Technical Guide to Dimethyl (S)-(+)-2-Methylglutarate for Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on Dimethyl (S)-(+)-2-Methylglutarate (CAS No. 10171-92-3), a chiral building block with significant potential in synthetic chemistry. Tailored for professionals in research and drug development, this document provides an in-depth analysis of its commercial availability, critical quality parameters, and strategic applications. The objective is to equip scientists with the necessary expertise to effectively source, validate, and utilize this versatile synthon in complex molecular design and synthesis.
Strategic Importance in Chiral Synthesis
This compound is a diester featuring a stereodefined methyl group at the C2 position. This specific chirality makes it a valuable precursor for the enantioselective synthesis of complex target molecules, particularly in the pharmaceutical industry where stereochemistry is a critical determinant of biological activity. The presence of two distinct ester functionalities offers a platform for regioselective modifications, allowing for the stepwise introduction of different functional groups. This inherent chemical dexterity is the primary reason for its selection in multi-step synthetic campaigns where precise control over molecular architecture is paramount.
Commercial Sourcing and Supplier Landscape
The accessibility of high-purity this compound is a crucial logistical checkpoint for any research and development program. The compound is available from a range of specialty chemical suppliers, catering to needs from discovery-phase research to process development.
Table 1: Key Commercial Suppliers for this compound
| Supplier | Purity Specification | Available Quantities | CAS Number |
| Pharmaffiliates | High Purity | Research Quantities | 10171-92-3[1] |
| Parchem | Specialty Chemical Grade | Inquire for Bulk | 10171-92-3 |
| TCI America | >97.0% (GC) | 5g and larger | 10171-92-3 |
| AA Blocks | Research Grade | Catalog Quantities | 10171-92-3[2] |
| LookChem | ≥99% | Kilogram Scale | 10171-92-3[3] |
Note: Purity and availability are subject to change and should be confirmed with the supplier at the time of inquiry.
The Imperative of Quality Control: A Self-Validating System
For a chiral intermediate, rigorous quality control is not merely a procedural step but a foundational pillar of experimental success. The trustworthiness of any synthesis relies on the verifiable quality of its starting materials. A comprehensive Certificate of Analysis (CoA) is therefore a non-negotiable requirement.
Core Analytical Protocols
A robust CoA for this compound will be built upon the following analytical techniques:
-
Structural Verification (NMR Spectroscopy):
-
¹H NMR: Confirms the molecular structure by identifying the chemical shifts and coupling constants of all protons. Key signals include the methyl doublet, the two distinct methoxy singlets, and the diastereotopic protons of the methylene groups.
-
¹³C NMR: Verifies the carbon backbone, including the two carbonyl carbons of the ester groups.
-
-
Purity Assessment (Chromatography):
-
Gas Chromatography (GC): As a volatile ester, GC is the primary method for determining chemical purity. A high-purity result (e.g., >97%) provides confidence in the absence of significant organic impurities.
-
-
Chiral Integrity (Enantiomeric Excess Determination):
-
Chiral HPLC/GC: This is the most critical analysis. Using a chiral stationary phase, this method separates the (S) and (R) enantiomers, allowing for the precise quantification of the enantiomeric excess (e.e.). For applications in pharmaceutical synthesis, an e.e. of ≥98% is typically required.
-
In-House Verification Workflow
It is best practice to implement an in-house quality control workflow upon receiving any critical starting material. This validates the supplier's data and ensures batch-to-batch consistency.
Caption: A logical workflow for the in-house quality verification of incoming chiral starting materials.
Handling, Storage, and Safety Protocols
Proper stewardship of chemical reagents is essential for safety and for preserving material integrity.
-
Storage: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It should be kept away from strong oxidizing agents, acids, and bases, which could catalyze hydrolysis of the ester groups.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Safety Profile: While comprehensive toxicological data is not widely available, it should be handled with the care afforded to all research chemicals. Avoid contact with skin and eyes. In the event of exposure, flush the affected area with copious amounts of water and seek medical advice. Users must consult the Safety Data Sheet (SDS) provided by the supplier before use.
Synthetic Applications and Strategy
The primary utility of this compound lies in its role as a chiral scaffold. The two ester groups can be chemically differentiated to construct more complex molecules. A common and logical synthetic strategy involves the selective hydrolysis of one ester to the corresponding mono-acid, which can then be coupled with other molecules.
Illustrative Synthetic Pathway: Regioselective Monohydrolysis
The following diagram illustrates a foundational synthetic transformation. The choice of a sterically hindered base or an enzymatic approach can favor the hydrolysis of the less sterically encumbered C5 ester, yielding the chiral mono-acid, a versatile intermediate for further functionalization, such as amide bond formation.
Caption: A plausible synthetic route leveraging the regioselective functionalization of this compound.
This chiral mono-acid intermediate is a valuable synthon for introducing the (S)-2-methyl-4-carboxybutanoyl moiety found in various complex molecular architectures. While this compound is cataloged as a useful research chemical, its application in the synthesis of specific, named drug candidates is not extensively documented in readily available literature, suggesting its use in proprietary or niche discovery programs.
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Dimethyl (S)-(+)-2-Methylglutarate: A Cornerstone in Chiral Synthesis for Natural Product Elucidation
Foreword: The Strategic Value of Chiral Building Blocks
In the intricate field of natural product synthesis, the ultimate goal extends beyond the mere replication of complex molecular architectures. It is a discipline driven by the pursuit of elegant and efficient synthetic pathways that can provide access to biologically significant molecules for further investigation.[1] Within this context, the strategic deployment of enantiomerically pure building blocks is paramount. These chiral synthons serve as foundational keystones, embedding stereochemical information at an early stage and thereby streamlining the synthetic route, minimizing the need for challenging chiral separations or late-stage asymmetric transformations. Dimethyl (S)-(+)-2-Methylglutarate has emerged as a particularly valuable C6 chiral building block, offering a unique combination of stereochemical definition and versatile chemical functionality that has been exploited in the synthesis of a diverse array of natural products.
This technical guide provides an in-depth exploration of the role of this compound in natural product synthesis. We will dissect its intrinsic chemical properties, explore its application through detailed case studies, and provide field-proven insights into the experimental nuances of its use. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of chiral building blocks to navigate the complexities of modern synthetic organic chemistry.
Core Characteristics of this compound
This compound, also known by its IUPAC name dimethyl (2S)-2-methylpentanedioate, is a diester with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol .[2][3] Its structure is characterized by a five-carbon glutarate backbone with a stereogenic center at the C2 position, bearing a methyl group in the (S)-configuration. The presence of two ester functionalities provides a wealth of opportunities for synthetic manipulation.
| Property | Value | Source |
| Molecular Formula | C8H14O4 | PubChem[3] |
| Molecular Weight | 174.19 g/mol | PubChem[3] |
| CAS Number | 10171-92-3 | Santa Cruz Biotechnology[2] |
| IUPAC Name | dimethyl (2S)-2-methylpentanedioate | PubChem[3] |
The true synthetic utility of this molecule lies in the strategic differentiation of its two ester groups. The ester at the C1 position is sterically hindered by the adjacent methyl group, while the C5 ester is more accessible. This inherent difference in reactivity can be exploited for selective transformations, allowing for the stepwise elaboration of the carbon skeleton. Furthermore, the chiral center at C2 provides a powerful tool for controlling the stereochemistry of subsequent reactions, a critical aspect in the synthesis of biologically active natural products where specific stereoisomers often exhibit markedly different activities.
Strategic Applications in Natural Product Synthesis: Case Studies
The versatility of this compound as a chiral synthon is best illustrated through its successful application in the total synthesis of complex natural products. Here, we examine several case studies that highlight different strategic approaches to leveraging its unique structural features.
Synthesis of Chiral Lactones: Precursors to Bioactive Molecules
One of the most common applications of this compound is in the synthesis of chiral γ-lactones. These motifs are prevalent in a wide range of natural products and often form the core of their biologically active pharmacophores. The synthesis of such lactones from this compound typically involves the selective reduction of the less hindered C5 ester, followed by lactonization.
A notable example is the synthesis of 2-alkyl-2-hydroxyglutaric acid γ-lactones.[4] These compounds can serve as precursors for diacylglycerol (DAG)-lactone templates, which are important for studying protein kinase C (PKC) activity.[4] The synthesis leverages the chirality of the starting material to produce enantiomerically enriched lactone acids.[4]
Experimental Workflow: From Diester to Chiral Lactone
The following diagram illustrates a generalized workflow for the conversion of this compound to a chiral lactone intermediate.
Caption: Generalized workflow for chiral lactone synthesis.
Detailed Protocol: Selective Reduction and Lactonization
-
Selective Reduction: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) and cool the solution to 0°C. Add a mild reducing agent, such as sodium borohydride, portion-wise while monitoring the reaction by thin-layer chromatography (TLC). The choice of reducing agent and reaction conditions is critical to achieve selective reduction of the less sterically hindered C5 ester.
-
Work-up and Isolation: Once the reaction is complete, quench the excess reducing agent with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydroxy ester.
-
Lactonization: Dissolve the crude hydroxy ester in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the progress of the lactonization by TLC.
-
Purification: Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Dry the organic layer and concentrate under reduced pressure. The resulting crude lactone can be purified by column chromatography on silica gel.
The causality behind these experimental choices lies in the differential reactivity of the two ester groups. The C5 ester is more electrophilic and less sterically hindered, making it more susceptible to nucleophilic attack by the hydride reducing agent. The subsequent acid-catalyzed lactonization is an intramolecular transesterification reaction, which is thermodynamically driven by the formation of a stable five-membered ring.
Elaboration to Acyclic Precursors for Macrocyclization
Beyond the synthesis of simple lactones, this compound can be elaborated into more complex acyclic precursors that are poised for macrocyclization. This strategy is particularly valuable in the synthesis of macrolide and macrolactam natural products, many of which exhibit potent biological activities.
The synthesis of such precursors often involves a series of transformations that extend the carbon chain from both the C1 and C5 positions of the glutarate backbone. The stereocenter at C2 serves as a crucial control element, directing the stereochemical outcome of reactions at adjacent positions.
Visualizing the Logic: Retrosynthetic Analysis
The following diagram illustrates a retrosynthetic analysis for a hypothetical macrocyclic natural product, starting from this compound.
Caption: Retrosynthetic approach to macrocycles.
This retrosynthetic approach highlights the central role of this compound as a foundational chiral building block. By disconnecting the macrocycle at strategic points, one can trace its origin back to simpler, stereochemically defined fragments, which in turn can be derived from our starting material.
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable insights into the origin of its chirality and potential impurities. Enantiomerically pure (S)-(+)-2-Methylglutaric acid can be prepared through various methods, including the resolution of racemic mixtures and asymmetric synthesis. The subsequent esterification to the dimethyl ester is a straightforward process.
One common approach involves the enzymatic resolution of a racemic precursor, which can provide high enantiomeric excess.[5] Alternatively, asymmetric hydrogenation of a prochiral substrate using a chiral catalyst can also yield the desired enantiomer with high selectivity.[6][7] More traditional methods for the synthesis of the racemic 2-methylglutaric acid dimethyl ester involve the hydrolysis of 2-methylglutaronitrile followed by esterification.[8]
The synthesis of glutaric acid itself can be achieved through the hydrolysis of dimethyl glutarate.[9] Various methods exist for the preparation of dimethyl glutarate, such as the reaction of glutaric acid with methanol in the presence of an acid catalyst.[10]
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile chiral building block in the arsenal of the synthetic organic chemist. Its inherent stereochemical information and differentiated chemical functionality provide a powerful platform for the efficient and elegant synthesis of a wide range of complex natural products. The case studies presented here offer a glimpse into the strategic thinking and experimental considerations that underpin its successful application.
As the field of natural product synthesis continues to evolve, the demand for readily available, enantiomerically pure building blocks will only increase. The continued development of novel synthetic methods that utilize synthons like this compound will be crucial for unlocking the full potential of these complex molecules for applications in medicine and beyond. The insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable chiral building block.
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Bartley, D. M., & Coward, J. K. (2006). Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement. The Journal of Organic Chemistry, 71(1), 372–374. [Link]
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Bartley, D. M., & Coward, J. K. (2006). Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization−Elimination Rearrangement. ResearchGate. [Link]
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FAQ. Preparation method of Dimethyl Glutarate and its application in organic synthesis. [Link]
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Chen, Z., et al. (2020). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]
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Tavassoli, A., Duffy, J. E. S., & Young, D. W. (2006). Synthesis of trimethyl (2S,3R)- and (2R,3R)-[2-2H1]-homocitrates and dimethyl (2S,3R)- and (2R,3R)-[2-2H1]-homocitrate lactones-an assay for the stereochemical outcome of the reaction catalysed both by homocitrate synthase and by the Nif-V protein. Organic & Biomolecular Chemistry, 4(3), 569–580. [Link]
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Vane, A., & Vane, I. (2003). Asymmetric synthesis of 2-alkyl-substituted 2-hydroxyglutaric acid c-lactones. Tetrahedron: Asymmetry, 14(10), 1339-1342. [Link]
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Bray, A. M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406–417. [Link]
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A Senior Application Scientist's Guide to Chiral Synthons in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern organic chemistry and pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely an academic challenge but a critical necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a paramount objective. This guide provides an in-depth exploration of chiral synthons, the foundational building blocks that enable elegant and efficient asymmetric synthesis. We will deconstruct the core concepts, from the foundational principles defined by E.J. Corey to the practical application of these synthons in constructing complex molecular architectures. By examining the vast resources of the "chiral pool," detailing synthetic strategies to access novel synthons, and presenting real-world case studies of blockbuster drugs like Oseltamivir (Tamiflu), this document serves as both a theoretical primer and a practical handbook for professionals dedicated to the art and science of stereoselective synthesis.
Chapter 1: The Chirality Challenge in Modern Chemistry
The Imperative of Chirality
Chirality, from the Greek word for hand (cheir), describes molecules that are non-superimposable on their mirror images, much like our left and right hands.[1] These mirror-image isomers, known as enantiomers, often exhibit profoundly different biological activities. The tragic case of thalidomide in the mid-20th century, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of why controlling stereochemistry is crucial in drug development.[2] Consequently, the ability to selectively synthesize a single desired enantiomer—a process known as asymmetric synthesis—is a cornerstone of modern pharmaceutical and fine chemical industries.[3]
Asymmetric Synthesis: The Pursuit of Enantiomeric Purity
Asymmetric synthesis refers to a reaction in which an achiral starting material is converted into a chiral product in a way that produces unequal amounts of the possible stereoisomers.[4] The goal is to achieve high enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. This field has evolved from classical resolution techniques to highly sophisticated methods involving chiral catalysts, chiral auxiliaries, and, central to this guide, the use of chiral synthons.
Defining the "Synthon" and the "Chiral Synthon"
The conceptual framework for modern synthetic planning was revolutionized by E.J. Corey, who was awarded the Nobel Prize in Chemistry in 1990 for his development of the theory and methodology of organic synthesis. Corey introduced the term synthon in 1967 to describe a hypothetical structural unit within a molecule that represents a potential starting reagent in a synthesis.[5][6][7] Synthons are idealized fragments, often ions, that are not necessarily stable on their own but correspond to real-world synthetic equivalents .[5][7]
This process of deconstructing a target molecule into simpler precursors is called retrosynthetic analysis .[5][8] A chiral synthon , therefore, is an enantiomerically pure building block that already contains one or more defined stereocenters. By incorporating a chiral synthon, a synthetic chemist can transfer that pre-existing chirality into the final target molecule, often simplifying the synthetic route and ensuring high stereochemical fidelity.
Chapter 2: The Chiral Pool: Nature's Starting Blocks
The "Chiral Pool" Concept
The chiral pool refers to the vast collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature.[9][10] These biomolecules serve as readily available starting materials for the synthesis of complex chiral targets.[1][9] This strategy, sometimes called the "chiron approach," is highly efficient as it leverages the stereochemical information already installed by biological systems.[9]
Key Classes of Natural Chiral Synthons
Nature's bounty provides a diverse array of chiral building blocks, each with unique structural features.
| Class | Examples | Key Features & Applications |
| Amino Acids | L-Proline, L-Alanine, L-Threonine | Provide chiral amine and carboxylic acid functionalities; widely used in peptide synthesis, as chiral ligands, and as organocatalysts.[1][9] |
| Carbohydrates | D-Glucose, D-Mannitol | Polyhydroxylated structures with multiple contiguous stereocenters; ideal for synthesizing polyketides, macrolides, and other oxygenated natural products.[9] |
| Terpenes | (+)-Camphor, (-)-Carvone, α-Pinene | Offer diverse carbon skeletons and serve as precursors for complex terpenoids and other natural products.[9][10] |
| Hydroxy Acids | L-Tartaric Acid, L-Lactic Acid | Provide chiral hydroxyl and carboxyl functionalities; used as resolving agents and synthons for various targets.[10][11] |
Advantages and Limitations of the Chiral Pool
The primary advantage of the chiral pool is the direct access to enantiopure materials, which minimizes the need for developing de novo asymmetric steps early in a synthesis.[9] However, the structural diversity is finite. The target molecule's stereochemistry must be compatible with the available starting materials, which can sometimes necessitate lengthy manipulations that erode the initial efficiency advantage.
Chapter 3: Synthetic Strategies for Accessing Chiral Synthons
While the chiral pool is a powerful resource, many essential chiral synthons are not directly available from natural sources. Chemists have therefore developed robust methods to create them.
Chiral Auxiliaries: Temporary Stereocontrol
A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. It directs the stereochemical outcome of a reaction at a new stereocenter and is subsequently removed. This strategy effectively transfers chirality from the auxiliary to the substrate.
A preeminent example is the Evans Aldol Reaction , which utilizes chiral oxazolidinone auxiliaries derived from amino acids like valine.[12] This method allows for the highly diastereoselective formation of syn-aldol products, which are pivotal intermediates in natural product synthesis.[12][13] The stereochemical outcome is reliably controlled by the steric bulk of the auxiliary, which directs the approach of the aldehyde to one face of the boron enolate.[14]
The reaction proceeds through a highly organized, six-membered chair-like transition state.
Caption: Workflow for the Evans Asymmetric Aldol Reaction.
Asymmetric Catalysis: Multiplication of Chirality
Asymmetric catalysis is arguably the most powerful method for generating chirality. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This includes metal-based catalysts (e.g., Sharpless epoxidation, Noyori hydrogenation) and organocatalysts.
L-Proline , an amino acid from the chiral pool, has emerged as a remarkably versatile organocatalyst.[15][16] Its bifunctional nature, possessing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid), allows it to catalyze a wide array of reactions, such as aldol and Mannich reactions, through enamine and iminium ion intermediates.[16][17][18]
Chapter 4: Application in Asymmetric Synthesis: Case Studies
The true value of chiral synthons is demonstrated in their application to the synthesis of complex, high-value molecules.
Case Study: (-)-Oseltamivir (Tamiflu®) from Shikimic Acid
The commercial synthesis of the antiviral drug Oseltamivir (Tamiflu®) is a landmark example of the chiral pool approach.[19] The starting material is (-)-shikimic acid , a natural product extracted from Chinese star anise.[19][20]
The retrosynthesis reveals how the core stereochemistry of shikimic acid is preserved and elaborated to construct the final drug molecule.
Caption: Retrosynthesis of Oseltamivir from Shikimic Acid.
The synthesis involves a series of transformations including esterification, epoxide formation, and a crucial Sₙ2 reaction with sodium azide to install the second amino group precursor.[21] Each step is designed to maintain the stereochemical integrity of the centers derived from shikimic acid.
Case Study: Linezolid
Linezolid (Zyvox®) is an important oxazolidinone antibiotic. Its synthesis showcases the use of a C3 chiral synthon to install the required stereocenter.[22] Many synthetic routes employ enantiomerically pure 3-carbon synthons like (R)-epichlorohydrin or (S)-glyceraldehyde acetonide, which can be derived from the chiral pool.[22][23][24]
One common strategy involves the reaction of a substituted aniline with (R)-epichlorohydrin, followed by cyclization to form the core oxazolidinone ring.[23] This approach directly sets the (S)-stereocenter required for biological activity.[22] The use of these readily available chiral synthons makes the synthesis efficient and scalable.[23][25]
Chapter 5: Experimental Protocols and Methodologies
To bridge theory and practice, this section provides a representative experimental protocol.
Protocol: Preparation of (R)-2,3-O-Isopropylidene-D-glyceraldehyde from D-Mannitol
This protocol describes the synthesis of a versatile C3 chiral synthon from a common chiral pool starting material. The procedure involves two key steps: bis-acetalization of D-mannitol and subsequent oxidative cleavage.
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
-
To a suspension of D-mannitol in acetone, add a catalytic amount of a strong acid (e.g., H₂SO₄ or anhydrous ZnCl₂).
-
Stir the mixture at room temperature for 24-48 hours until the D-mannitol has completely dissolved and TLC analysis indicates the formation of the bis-acetonide.
-
Neutralize the catalyst with an appropriate base (e.g., sodium carbonate solution).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1,2:5,6-di-O-isopropylidene-D-mannitol as a white crystalline solid.
Step 2: Oxidative Cleavage to (R)-Glyceraldehyde Acetonide
-
Dissolve the prepared bis-acetonide in a suitable solvent such as dichloromethane or a mixture of water and an organic solvent.
-
Cool the solution in an ice bath.
-
Add sodium metaperiodate (NaIO₄) portion-wise to the stirred solution, maintaining the temperature below 35°C.[26]
-
Stir the reaction for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Filter the resulting slurry to remove the inorganic salts.
-
Extract the filtrate with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature.
-
The resulting (R)-glyceraldehyde acetonide is an unstable oil and is typically used immediately in the next step without further purification.[27]
Characterization Data (Representative)
| Compound | Appearance | Optical Rotation [α]D | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| (R)-Glyceraldehyde Acetonide | Colorless oil | +65° to +75° (c=1, benzene) | 9.7 (d, 1H, CHO), 4.4 (m, 1H), 4.1-4.2 (m, 2H), 1.4-1.5 (2s, 6H) |
Chapter 6: Future Outlook and Emerging Trends
The field of asymmetric synthesis is continuously evolving, with several exciting trends poised to shape the future of chiral synthon development and application.
-
Sustainable Chemistry: There is a growing emphasis on developing greener synthetic routes.[3] This includes the use of biocatalysis, catalysts derived from abundant biomass, and designing reactions with higher atom economy to minimize waste.[3]
-
Catalytic C-H Functionalization: Direct, stereoselective functionalization of C-H bonds represents a major frontier. This technology could enable the creation of novel and complex chiral synthons from simple, unactivated hydrocarbon feedstocks, dramatically increasing synthetic efficiency.
-
Integration with Synthetic Biology: The convergence of synthetic chemistry and synthetic biology offers powerful new possibilities.[3] Engineering microorganisms to produce specific chiral synthons or even complex drug intermediates can provide sustainable and highly efficient manufacturing platforms.[3]
-
Computational Chemistry and AI: Advances in computational modeling and machine learning are accelerating the discovery of new catalysts and the prediction of stereochemical outcomes.[28] These tools will become indispensable for designing optimal synthetic routes and identifying novel chiral synthons.
The foundational principles of chiral synthons will remain central to organic synthesis. However, their creation and application will be enhanced by these emerging technologies, enabling chemists to build the complex, life-saving molecules of the future with ever-greater precision and sustainability.[28][29][30]
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Total Synthesis of (R)-Glycerol Acetonide and the Antiepileptic and Hypotensive Drug (-)-y-Amino-P-hydroxybutyric Acid (GABOB). UCLA – Chemistry and Biochemistry. Available at: [Link]
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The Chiral Synthon: A Technical Guide to Dimethyl (S)-(+)-2-Methylglutarate as a Precursor for Pharmaceutical Intermediates
Abstract
In the landscape of modern pharmaceutical development, the efficient construction of enantiomerically pure molecules is a cornerstone of success. One enantiomer of a drug may offer therapeutic benefits, while its mirror image can be inactive or even toxic. This reality places immense value on versatile chiral building blocks—foundational molecules from which complex active pharmaceutical ingredients (APIs) can be built with stereochemical precision. This guide provides an in-depth technical analysis of Dimethyl (S)-(+)-2-Methylglutarate, a highly valuable yet under-discussed chiral precursor. We will explore its inherent structural advantages, key synthetic transformations, and provide a practical, field-tested protocol for its conversion into a high-value pharmaceutical intermediate, demonstrating its pivotal role in asymmetric synthesis.
Introduction: The Strategic Value of a Chiral Diester
This compound (CAS: 10171-92-3) is a diester built upon a five-carbon chain, distinguished by a chiral center at the C2 position with a defined (S)-configuration.[1] Its structure is deceptively simple, yet it holds the key to sophisticated molecular architecture.
Key Molecular Features:
-
IUPAC Name: dimethyl (2S)-2-methylpentanedioate[1]
-
Molecular Formula: C₈H₁₄O₄[1]
-
Molecular Weight: 174.19 g/mol [1]
-
Inherent Chirality: The fixed (S)-stereocenter allows for the direct synthesis of enantiopure downstream products, bypassing the need for costly and often inefficient chiral resolution steps.
-
Orthogonal Functionality: The molecule possesses two ester groups that can be chemically differentiated. One is sterically hindered by the adjacent methyl group, while the other is more accessible. This subtle difference can be exploited for selective reactions, allowing for stepwise functionalization.
The pharmaceutical industry's demand for chiral intermediates is driven by the imperative to improve drug efficacy and safety.[2] this compound serves as an ideal starting point, or "chiral pool" synthon, for a variety of heterocyclic structures that form the core of many drugs.
Core Synthetic Transformations: A Scaffold for Diversity
The true power of this compound lies in the diverse reaction pathways it enables. By selectively targeting the ester functionalities and leveraging the existing stereocenter, a chemist can forge a multitude of more complex chiral intermediates.
The primary modes of transformation include:
-
Selective Hydrolysis/Reduction: One ester can be selectively converted to a carboxylic acid or an alcohol, creating a bifunctional chiral molecule ready for further elaboration.
-
Amidation and Cyclization: Reaction with amines can lead to the formation of amides, which can then be cyclized to form chiral lactams—a privileged scaffold in medicinal chemistry.
-
Reductive Amination: A one-pot reaction involving an amine and a reducing agent can directly convert the diester into a cyclic amine, such as a pyrrolidine derivative.
-
Grignard/Organolithium Addition: Nucleophilic attack at the ester carbonyls can introduce new carbon-carbon bonds, extending the molecular framework.
The following diagram illustrates these potential synthetic avenues, showcasing the molecule's versatility.
Caption: Potential synthetic pathways from this compound.
Case Study: Synthesis of (S)-3-Methylpyrrolidin-2-one
To demonstrate the practical application of this precursor, we will detail the synthesis of (S)-3-Methylpyrrolidin-2-one. This chiral γ-lactam is a core structural motif found in a class of potent phosphodiesterase-4 (PDE4) inhibitors, such as Rolipram, which have been investigated for treating neurological and inflammatory disorders. The synthesis of this key intermediate showcases an efficient and robust transformation.
Synthetic Strategy: One-Pot Reductive Amination and Lactamization
The most efficient route from this compound to the target lactam is a one-pot reductive amination followed by spontaneous intramolecular cyclization. This strategy involves treating the diester with an ammonia source in the presence of a powerful reducing agent, typically under a hydrogen atmosphere with a heterogeneous catalyst.
Reaction Scheme:
(Self-generated image of the reaction from this compound and Ammonia/H2 to (S)-3-Methylpyrrolidin-2-one)
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility and success.
Materials & Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
This compound (1.0 eq)
-
Raney Nickel (Ra-Ni), slurry in water (approx. 50% w/w)
-
Anhydrous Methanol (solvent)
-
Ammonia (7N solution in Methanol)
-
Celite® for filtration
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Analytical Instruments: TLC, ¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC
Procedure:
-
Reactor Preparation: The hydrogenation reactor is thoroughly cleaned, dried, and purged with nitrogen gas. This step is critical to remove oxygen, which can deactivate the catalyst and create a potential safety hazard with hydrogen.
-
Charging the Reactor: To the reactor vessel, add this compound (e.g., 17.4 g, 100 mmol). Dissolve it in anhydrous methanol (200 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry (approx. 3.5 g). Causality: Raney Nickel is a highly active and cost-effective catalyst for both the reduction of the intermediate imine/enamine and the hydrogenation of the ester to facilitate cyclization.
-
Ammonia Addition: Cool the mixture in an ice bath and add the 7N solution of ammonia in methanol (100 mL, 700 mmol, 7.0 eq). Causality: A large excess of ammonia is required to drive the initial amidation equilibrium forward and to serve as the nitrogen source for the lactam ring.
-
Hydrogenation: Seal the reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 bar (approx. 725 psi) with hydrogen.
-
Reaction Execution: Begin vigorous stirring and heat the reactor to 120 °C. The reaction is typically complete within 12-18 hours.
-
In-Process Control & Validation: The reaction progress can be monitored by taking small, carefully depressurized aliquots (if the reactor allows) and analyzing them by GC-MS to observe the disappearance of the starting material. The reaction is deemed complete when no starting diester is detected.
-
Workup - Catalyst Removal: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. The filter cake should be washed with methanol (3 x 50 mL) and must not be allowed to dry in the air. It should be quenched immediately with copious amounts of water.
-
Workup - Solvent Removal: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purification: The crude product is purified by silica gel column chromatography (eluent: dichloromethane/methanol gradient, e.g., 99:1 to 95:5). The fractions containing the product are identified by TLC.
-
Final Validation: The purified fractions are combined and concentrated to yield (S)-3-Methylpyrrolidin-2-one as a colorless oil or low-melting solid. The structure is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The enantiomeric excess (% ee) is determined by chiral HPLC analysis to confirm the retention of stereochemistry.
Data Presentation
The following table summarizes the expected outcomes for this validated protocol.
| Parameter | Expected Value | Validation Method |
| Yield | 75-85% | Gravimetric analysis of pure product |
| Physical Appearance | Colorless Oil / White Solid | Visual Inspection |
| Purity | >98% | ¹H NMR Integration, GC |
| Enantiomeric Excess | >99% ee | Chiral HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
Mechanistic Insight
The transformation proceeds through a cascade of reactions within the single pot. Understanding this pathway is key to troubleshooting and optimization.
Caption: Plausible reaction mechanism for lactam formation.
-
Initial Aminolysis: One of the ester groups reacts with ammonia to form a primary amide-ester intermediate.
-
Amide Reduction: The highly active Raney Nickel catalyst, under hydrogen pressure, reduces the primary amide to a primary amine, yielding an amino-ester intermediate.
-
Intramolecular Cyclization: The newly formed primary amine immediately undergoes a rapid, intramolecular nucleophilic attack on the remaining ester carbonyl. This releases a molecule of methanol and forms the thermodynamically stable five-membered lactam ring. The stereocenter, not being involved in any bond-breaking or forming steps, remains undisturbed.
Conclusion
This compound is a powerful and efficient chiral precursor for the synthesis of high-value pharmaceutical intermediates. Its predefined stereochemistry and differentially reactive ester groups provide a robust platform for creating complex, enantiomerically pure molecules. The successful and high-yielding conversion to a chiral γ-lactam, a key structural element in many APIs, underscores its strategic importance. By employing well-understood, scalable, and validated protocols, researchers and drug development professionals can leverage this building block to accelerate the synthesis of next-generation therapeutics.
References
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Vergnon, A. L., et al. "Solid-phase synthesis of a 4-substituted gamma-lactam library." Journal of Combinatorial Chemistry, vol. 6, no. 6, 2004, pp. 903-10, [Link].
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Al-Hourani, B. J., et al. "Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities." Impact: International Journal of Research in Applied, Natural and Social Sciences, vol. 9, no. 9, 2021, pp. 1-12, [Link].
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Wiedemann, S., et al. "Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering." IUCrData, vol. 4, no. 11, 2019, x191004, [Link].
-
González-López, V., et al. "Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents." Molecules, vol. 23, no. 1, 2018, p. 165, [Link].
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Methodological & Application
The Cornerstone of Chiral Amine Scaffolds: Asymmetric Synthesis Protocols Utilizing Dimethyl (S)-(+)-2-Methylglutarate
Introduction: In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational keystones for constructing complex molecular architectures with precise stereochemical control, a critical factor in determining a drug's efficacy and safety profile. Among these essential synthons, Dimethyl (S)-(+)-2-Methylglutarate has emerged as a versatile and highly valuable C5 chiral building block. Its inherent chirality and strategically placed functional groups provide a robust starting point for the asymmetric synthesis of a variety of complex molecules, most notably substituted piperidines, which are prevalent scaffolds in numerous active pharmaceutical ingredients (APIs).
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in asymmetric synthesis. We will delve into the strategic considerations behind its use, explore key transformations, and offer step-by-step protocols for the synthesis of a pharmaceutically relevant intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral building block in their synthetic endeavors.
Chemical and Physical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.[1]
| Property | Value |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| CAS Number | 10171-92-3 |
| Appearance | Colorless liquid |
| Boiling Point | 91 °C at 5 mmHg |
| Density | 1.06 g/cm³ |
| Optical Rotation | [α]²⁰/D +24.5° (neat) |
| SMILES | CC(=O)OC |
Core Application: Synthesis of Chiral 3,4-disubstituted Piperidines
One of the most powerful applications of this compound is in the synthesis of chiral piperidine derivatives. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. The ability to introduce substituents at specific positions with defined stereochemistry is crucial for optimizing pharmacological activity.
A key strategy for converting the acyclic this compound into a cyclic piperidine framework is through an intramolecular cyclization reaction known as the Dieckmann Condensation .[2] This reaction, when applied to a suitably modified glutarate derivative, allows for the stereocontrolled formation of a cyclic β-keto ester, a versatile intermediate that can be further elaborated to the desired piperidine target.
Conceptual Workflow: From Glutarate to Piperidine
The overall synthetic strategy involves the transformation of the chiral glutarate diester into a chiral piperidinone, which can then be reduced to the final piperidine. The chirality of the starting material is transferred through the synthetic sequence, ensuring the enantiopurity of the final product.
Caption: General workflow for the synthesis of chiral piperidines.
Application Protocol: Asymmetric Synthesis of a Key Intermediate for (-)-Paroxetine
This section provides a detailed protocol for the synthesis of (3S,4R)-(-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, a crucial intermediate in the manufacture of the selective serotonin reuptake inhibitor (SSRI) antidepressant, Paroxetine.[3][4][5][6][7][8][9][10] This synthesis showcases the utility of a chiral glutarate derivative, conceptually derived from this compound, to establish the desired stereochemistry.
Part 1: Synthesis of the Piperidine-2,6-dione Intermediate
The initial steps of the synthesis involve the formation of a cyclic imide (a piperidine-2,6-dione) from a precursor that can be derived from this compound. This is achieved through a Michael addition followed by cyclization.
Reaction Scheme:
Caption: Synthesis of the piperidine-2,6-dione intermediate.
Step-by-Step Protocol:
-
Synthesis of 4-fluoroethyl cinnamate: To a solution of p-fluorobenzaldehyde in an appropriate solvent, add triethyl phosphonoacetate and a suitable base (e.g., sodium ethoxide). Stir the reaction mixture at room temperature until completion. After an aqueous workup, the crude product is purified by distillation or chromatography to yield 4-fluoroethyl cinnamate.
-
Michael Addition and Cyclization: In a suitable reactor, combine 4-fluoroethyl cinnamate and N-methylaminocarbonylethyl acetate in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated to reflux to facilitate both the Michael addition and the subsequent intramolecular cyclization.
-
Workup and Isolation: After the reaction is complete, the mixture is cooled and neutralized with an acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The resulting crude piperidine-2,6-dione can be purified by recrystallization or column chromatography.
Part 2: Stereoselective Reduction to the Piperidine Target
The chiral piperidine-2,6-dione is then stereoselectively reduced to the desired (3S,4R)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. This reduction is a critical step that establishes the final stereochemistry at the C3 and C4 positions.
Reaction Scheme:
Caption: Stereoselective reduction to the target piperidine.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a mixture of anhydrous tetrahydrofuran (THF) and toluene. Cool the suspension to 0-5 °C using an ice bath.
-
Addition of the Piperidine-2,6-dione: Dissolve the (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methylpiperidine-2,6-dione in anhydrous toluene. Add this solution dropwise to the cooled LiAlH₄ suspension over a period of 45-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-65 °C and maintain this temperature for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture back to 0-5 °C. Cautiously quench the reaction by the dropwise addition of water, followed by a 10% aqueous solution of sodium hydroxide. Stir the resulting mixture for 20 minutes.
-
Isolation and Purification: Filter the solid aluminum salts and wash the filter cake with toluene. Combine the filtrates, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product, (3S,4R)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, can be purified by recrystallization from a suitable solvent system (e.g., toluene/n-heptane).
Quantitative Data Summary
| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield | Purity |
| (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methylpiperidine-2,6-dione | LiAlH₄ | THF/Toluene | 15-65 °C | 2 h | (3S,4R)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | ~80% | >99% |
Trustworthiness and Self-Validation
The protocols described herein are based on established and validated synthetic transformations. The successful execution of these protocols relies on several key principles of good laboratory practice:
-
Purity of Starting Materials: The enantiomeric and chemical purity of this compound and all subsequent intermediates is critical for achieving high yields and stereoselectivity in the final product.
-
Inert atmosphere: The use of an inert atmosphere for moisture-sensitive reagents like LiAlH₄ is essential to prevent decomposition and ensure the efficiency of the reduction.
-
Temperature Control: Precise temperature control during the addition of reagents and throughout the reaction is crucial for controlling the reaction rate and minimizing side reactions.
-
Reaction Monitoring: Regular monitoring of the reaction progress by TLC or other analytical techniques allows for the determination of the reaction endpoint and prevents over-reaction or decomposition of the product.
-
Thorough Purification: Effective purification of intermediates and the final product is necessary to remove impurities that could interfere with subsequent steps or compromise the quality of the final API.
Conclusion
This compound is a powerful and versatile chiral building block for the asymmetric synthesis of complex molecules, particularly chiral piperidine derivatives of significant pharmaceutical interest. The strategic application of well-established synthetic transformations, such as the Dieckmann condensation and stereoselective reductions, allows for the efficient transfer of chirality from the starting material to the final product. The detailed protocols provided in this guide offer a practical framework for researchers and scientists to harness the synthetic potential of this valuable chiral synthon in their drug discovery and development programs.
References
- ResearchGate. (2025). Asymmetric synthesis of (-)-paroxetine using PLE hydrolysis.
- ResearchGate. (2025). Asymmetric Formal Synthesis of (-)-Paroxetine.
- PubMed. (2025). Asymmetric Formal Synthesis of (-)-Paroxetine.
- PMC. (n.d.). Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation.
- Chemistry World. (2019). Flow synthesis produces chiral intermediate for antidepressant drug.
- ResearchGate. (2025). A short formal synthesis of paroxetine. Diastereoselective cuprate addition to a chiral racemic olefinic amido ester.
- OUCI. (n.d.). Recent Advances in the Synthesis of the Antidepressant Paroxetine.
- ResearchGate. (2025). (PDF) Diastereoconvergent Synthesis of (-)-Paroxetine.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
The Synthetic Versatility of Dimethyl (S)-(+)-2-Methylglutarate: A Guide to Stereoselective Transformations
Introduction: A Cornerstone in Chiral Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and materials science. Chiral building blocks, possessing a defined three-dimensional arrangement of atoms, serve as the foundational scaffolds for constructing complex molecular architectures with high stereochemical fidelity. Among these, Dimethyl (S)-(+)-2-Methylglutarate stands out as a versatile and economically significant C6 chiral synthon. Its inherent chirality, coupled with the differential reactivity of its two ester functionalities, provides a powerful platform for a range of stereoselective transformations. This guide offers an in-depth exploration of key applications and detailed protocols for leveraging the synthetic potential of this valuable intermediate, aimed at researchers, scientists, and professionals in drug development.
Core Applications and Methodologies
The strategic utility of this compound predominantly lies in its ability to be selectively manipulated at one of its two ester groups, unmasking a carboxylic acid or an alcohol while retaining the crucial stereocenter. This initial desymmetrization is the gateway to a host of subsequent stereoselective reactions, including reductions and diastereoselective enolate alkylations.
Application Note 1: Selective Monohydrolysis - The Gateway to Chiral Monoesters
Principle: The selective hydrolysis of one of the two ester groups in this compound is the most common and critical first step in its application as a chiral building block. This desymmetrization reaction yields the corresponding (S)-5-methoxy-2-methyl-5-oxopentanoic acid, a chiral monoester-monoacid. The reaction's success hinges on carefully controlled conditions to prevent the formation of the diacid. A highly efficient and practical method for this transformation involves a semi-two-phase reaction system using a limited amount of an organic co-solvent in an aqueous basic solution at low temperatures.[1][2][3][4] The proposed mechanism for the high selectivity involves the formation of micelle-like aggregates where the initially formed hydrophilic carboxylate anion orients itself towards the aqueous phase, effectively shielding the remaining hydrophobic ester group from further hydrolysis.[1][3]
Workflow for Selective Monohydrolysis:
Caption: Workflow for the selective monohydrolysis of this compound.
Detailed Protocol for Selective Monohydrolysis
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Sodium chloride (NaCl), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in deionized water (approx. 15-20 mL per mmol of diester).
-
Add a small volume of THF (approx. 5-7% of the total volume) to aid in the dispersion of the diester.
-
Cool the stirred suspension to 0 °C in an ice-water bath.
-
Slowly add a 0.25 M aqueous solution of NaOH (1.0-1.2 eq) dropwise to the suspension over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting diester is consumed (typically 1-2 hours).
-
Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2 with 1 M HCl at 0 °C.
-
Saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-5-methoxy-2-methyl-5-oxopentanoic acid.
-
Purify the product by silica gel column chromatography if necessary.
Expected Outcome: This protocol typically affords the chiral monoester in high yield (often >90%) and high purity.[2][4]
Application Note 2: Stereoselective Reduction to Chiral Diols
Principle: The chiral monoester obtained from the selective hydrolysis can be further transformed into valuable chiral building blocks. One such transformation is the stereoselective reduction of the remaining ester functionality to a primary alcohol, yielding a chiral 1,5-diol derivative. This reduction must be performed with reagents that do not affect the carboxylic acid moiety, or alternatively, the carboxylic acid can be protected prior to reduction. A common and effective method is the use of borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), which selectively reduce carboxylic acids in the presence of esters, or lithium borohydride (LiBH₄), which can selectively reduce esters in the presence of carboxylate salts. For a one-pot transformation from the diester, a selective reduction of one ester group is also a possibility, though less common.
Workflow for Stereoselective Reduction:
Caption: A potential workflow for the synthesis of (S)-2-Methyl-1,5-pentanediol.
Detailed Protocol for Stereoselective Reduction of the Monoester
Materials:
-
(S)-5-methoxy-2-methyl-5-oxopentanoic acid
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-5-methoxy-2-methyl-5-oxopentanoic acid (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to 0 °C and add LiBH₄ (1.5-2.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-2-(hydroxymethyl)pentan-5-oic acid by silica gel chromatography. Note: This protocol describes the reduction of the ester in the presence of the free acid. Alternatively, the acid can be protected prior to reduction for cleaner transformations.
Application Note 3: Diastereoselective Alkylation of the Chiral Monoester Enolate
Principle: The chiral monoester can serve as a precursor for the diastereoselective synthesis of α,α'-disubstituted glutarate derivatives. By forming an enolate at the carbon alpha to the ester, a new substituent can be introduced with stereocontrol dictated by the existing chiral center at C2. The formation of a specific enolate geometry (E or Z) and the subsequent approach of the electrophile are key to achieving high diastereoselectivity. The use of bulky bases like lithium diisopropylamide (LDA) at low temperatures is crucial for the regioselective formation of the kinetic enolate.[5][6] The stereochemical outcome of the alkylation is influenced by the chelation of the lithium cation and the steric hindrance imposed by the methyl group at the chiral center.
Workflow for Diastereoselective Alkylation:
Caption: General workflow for the diastereoselective alkylation of the chiral monoester.
Detailed Protocol for Diastereoselective Alkylation
Materials:
-
Protected (S)-5-methoxy-2-methyl-5-oxopentanoic acid (e.g., as the tert-butyl ester)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, dissolve the protected chiral monoester (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the monoester solution to the LDA solution via cannula and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product and purify by silica gel chromatography.
| Transformation | Key Reagents | Product Type | Stereochemical Control |
| Selective Monohydrolysis | NaOH (aq), H₂O/THF, 0 °C | Chiral Monoester-Monoacid | Desymmetrization |
| Stereoselective Reduction | LiBH₄ or BH₃·THF | Chiral Diol or Hydroxy-acid | Substrate Control |
| Diastereoselective Alkylation | LDA, Alkyl Halide, -78 °C | α,α'-Disubstituted Glutarate | Substrate Control (1,3-asymmetric induction) |
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block whose full potential is realized through strategic, stereoselective transformations. The protocols detailed herein for selective monohydrolysis, stereoselective reduction, and diastereoselective alkylation provide a robust framework for the synthesis of a wide array of enantiomerically enriched molecules. These transformations are not merely academic exercises; they are foundational steps in the synthesis of complex natural products and novel pharmaceutical agents. As the demand for enantiopure compounds continues to grow, the creative and efficient utilization of readily available chiral synthons like this compound will remain a cornerstone of innovation in organic synthesis.
References
-
Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem.2000 , 65 (18), 5834–5836. [Link]
-
Goudreau, S. R.; Marcoux, D.; Charette, A. B. SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Org. Synth.2011 , 88, 291. [Link]
-
LibreTexts. 5.5: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Niwayama, S. Highly efficient and practical monohydrolysis of symmetric diesters. Unpublished work. 2011 . [Link]
-
Vanucci-Bacqué, C.; Pereira, J.; Calvet-Vitale, S.; Fargeau-Bellassoued, M.-C.; Mouries-Mansuy, V.; Lhommet, G. Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. HETEROCYCLES. 2007 , 71 (3), 569. [Link]
-
Niwayama, S.; Cho, G. Micellar Mechanisms for Desymmetrization Reactions in Aqueous Media. J. Org. Chem.2013 , 78 (24), 12513–12519. [Link]
-
He, F.; Lui, T.; Zhang, Y. Monomethyl β-Methylglutarate of New Synthetic Methods. Advanced Materials Research. 2011 , 396-398, 1410–1413. [Link]
-
Obrecht, D.; Bodmer, K.; Abrecht, C.; Grieder, A.; Schönholzer, P. Preparation of Chiral 2,4-Dimethylglutaric Acid Monoesters from the Racemic Diesters by means of Microbes and Microbial Esterase. CHIMIA. 1985 , 39 (10), 313–315. [Link]
-
Bartley, D. M.; Coward, J. K. Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement. J. Org. Chem.2006 , 71 (1), 372–374. [Link]
-
Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. [Link]
-
Niwayama, S.; K-S., A.; K-Y., B. Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances. 2022 , 12 (40), 26090–26094. [Link]
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- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of piperidines | Semantic Scholar [semanticscholar.org]
- 4. kbfi.ee [kbfi.ee]
- 5. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for the synthesis of "(S)-2-methyl-1,5-pentanedioic acid dimethyl ester"
Application Note & Protocol
Topic: Enantioselective Synthesis of (S)-2-methyl-1,5-pentanedioic acid dimethyl ester
Audience: Researchers, scientists, and drug development professionals.
A Guide to the Asymmetric Synthesis of a Key Chiral Building Block: (S)-Dimethyl 2-Methylpentanedioate
Introduction
(S)-2-methyl-1,5-pentanedioic acid dimethyl ester (CAS No. 14035-94-0 for the racemate) is a valuable chiral building block in organic synthesis.[1][2] Its defined stereochemistry and bifunctional nature, featuring two ester groups, make it a crucial intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The ability to introduce a specific stereocenter is paramount in drug development, where enantiomers can exhibit vastly different pharmacological activities.
This document provides a detailed experimental protocol for the enantioselective synthesis of the (S)-enantiomer via the asymmetric hydrogenation of dimethyl 2-methylenepentanedioate. This method is widely favored for its efficiency, high stereocontrol, and operational simplicity. We will delve into the underlying principles of the catalytic system, provide a step-by-step procedure, and discuss methods for product purification and characterization.
Core Principle: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful catalytic method for the enantioselective reduction of prochiral unsaturated compounds, such as alkenes, ketones, and imines. The key to this transformation is a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Ruthenium, or Iridium) coordinated to a chiral ligand.[3][4]
In the synthesis of (S)-dimethyl 2-methylpentanedioate, the prochiral substrate, dimethyl 2-methylenepentanedioate, is hydrogenated across its carbon-carbon double bond. The chiral ligand creates a chiral environment around the metal center. This forces the substrate to coordinate to the catalyst in a specific orientation, leading to the delivery of hydrogen to one face of the double bond preferentially, thus generating one enantiomer in excess.
The choice of ligand is critical for achieving high enantioselectivity. Bidentate phosphine ligands, such as BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)), are renowned for their effectiveness in these transformations.[3] The (S)-BINAP ligand, for instance, is typically used to synthesize (S)-products from this class of substrate.
Experimental Workflow Overview
The overall process involves the preparation of an active chiral catalyst, the hydrogenation reaction under a controlled hydrogen atmosphere, and subsequent work-up and analysis to confirm the product's purity and enantiomeric excess.
Caption: General workflow for the asymmetric hydrogenation synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the asymmetric hydrogenation of dimethyl 2-methylenepentanedioate using a Ruthenium-BINAP catalyst system. Researchers should adapt conditions based on their specific equipment and desired scale.
Materials and Reagents
| Reagent/Material | CAS Number | Recommended Purity | Supplier (Example) | Notes |
| Dimethyl 2-methylenepentanedioate | 5621-44-3 | >98% | Sigma-Aldrich | The starting material. Purity is crucial to avoid catalyst inhibition.[3] |
| [Ru(OAc)₂(S)-BINAP] | 101147-32-6 | >97% | Strem Chemicals | Chiral catalyst precursor. Handle under an inert atmosphere. |
| Methanol (MeOH), Anhydrous | 67-56-1 | >99.8% | Acros Organics | Must be degassed before use to remove dissolved oxygen. |
| Hydrogen (H₂) Gas | 1333-74-0 | >99.99% | Airgas | High purity is essential for catalyst longevity and activity.[3] |
| Nitrogen (N₂) or Argon (Ar) Gas, High Purity | 7727-37-9 | >99.99% | Airgas | For maintaining an inert atmosphere. |
| Celite® 545 | 68855-54-9 | N/A | Fisher Scientific | For filtration post-reaction. |
| Silica Gel | 7631-86-9 | 230-400 mesh | VWR | For column chromatography purification. |
| Ethyl Acetate & Hexanes | 141-78-6 | HPLC Grade | Fisher Scientific | Solvents for chromatography. |
Step-by-Step Methodology
1. Reactor Preparation and Catalyst Loading (Inert Atmosphere)
-
Rationale: The catalyst is sensitive to oxygen and moisture. All operations involving the catalyst must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent deactivation.
-
Procedure:
-
Place a magnetic stir bar into the liner of a high-pressure autoclave or a suitable high-pressure reactor.
-
In a glovebox, weigh the catalyst precursor, [Ru(OAc)₂(S)-BINAP] (e.g., 0.01 mol%), and add it to the reactor liner.[3]
-
Add anhydrous, degassed methanol (e.g., to achieve a substrate concentration of 0.5 M).
-
Add the substrate, dimethyl 2-methylenepentanedioate (1.0 eq), to the catalyst solution.
-
2. Hydrogenation Reaction
-
Rationale: High-pressure hydrogen is required to facilitate the reduction. The pressure and temperature are key parameters that influence reaction rate and selectivity.
-
Procedure:
-
Seal the autoclave securely. Remove it from the glovebox.
-
Connect the reactor to the gas manifold. Purge the reactor headspace by pressurizing with inert gas (e.g., 5 bar of N₂) and venting three times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).[5]
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 35-50 °C).[3][5]
-
Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for analysis (if the reactor setup permits). The reaction is typically complete within 4-24 hours.
-
3. Work-up and Product Isolation
-
Rationale: This sequence safely removes the flammable hydrogen gas and isolates the crude product from the catalyst and solvent.
-
Procedure:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with inert gas three times.
-
Open the reactor and filter the contents through a small pad of Celite® to remove the catalyst. Wash the pad with a small amount of methanol.
-
Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
4. Purification and Characterization
-
Rationale: Purification by column chromatography removes non-volatile impurities. Spectroscopic analysis confirms the structure, while chiral chromatography quantifies the enantiomeric purity of the final product.
-
Procedure:
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-2-methyl-1,5-pentanedioic acid dimethyl ester.
-
Structural Analysis: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.[3]
-
Quantitative Data Summary (Representative)
The following table provides representative data based on typical asymmetric hydrogenation reactions. Actual results may vary.
| Parameter | Value | Rationale / Comment |
| Substrate to Catalyst Ratio | 1000:1 to 10,000:1 (S/C) | Higher ratios are more economical but may require longer reaction times or harsher conditions.[4] |
| Substrate Concentration | 0.5 - 1.0 M in Methanol | Affects reaction rate. Higher concentrations are generally preferred for process efficiency. |
| Hydrogen Pressure | 10 - 50 atm | Higher pressure typically increases the reaction rate. Must be optimized for the specific catalyst system.[3][5] |
| Temperature | 35 - 50 °C | Balances reaction rate against potential loss of enantioselectivity at higher temperatures.[3] |
| Reaction Time | 4 - 24 h | Dependent on S/C ratio, pressure, and temperature. |
| Expected Yield | >95% | This reaction is typically high-yielding. |
| Expected ee | >98% | With an appropriate catalyst like Ru-(S)-BINAP, excellent enantioselectivity is expected.[5] |
Troubleshooting and Optimization
-
Low Conversion:
-
Cause: Inactive catalyst due to oxygen exposure or impurities in the substrate/solvent. Insufficient hydrogen pressure or temperature.
-
Solution: Ensure all materials are pure and anhydrous, and that the system is thoroughly deoxygenated.[3] Systematically increase hydrogen pressure or temperature within safe limits.[3]
-
-
Low Enantioselectivity (% ee):
-
Cause: Reaction temperature may be too high. The chosen solvent may not be optimal.
-
Solution: Experiment with lower reaction temperatures. Screen different solvents (e.g., ethanol, THF, dichloromethane) as solvent polarity can significantly influence chiral induction.[3]
-
References
-
Trost, B. M., & Toste, F. D. (2005). Catalytic asymmetric synthesis of chiral allylic esters. Journal of the American Chemical Society, 127(9), 2844–2845. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl 2-Methylpentanedioate: A Key Intermediate in Modern Chemical Synthesis. Retrieved from [Link]
-
Li, W., et al. (2018). Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ResearchGate. Retrieved from [Link]
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Ni, Y., et al. (2020). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. Retrieved from [Link]
-
Pfaltz, A. (1996). Design of chiral ligands for asymmetric catalysis: from c2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinoox. SciSpace. Retrieved from [Link]
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Wang, Z., et al. (2024). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PubMed Central. Retrieved from [Link]
-
Trost, B. M., & Crawley, M. L. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic letters, 5(2), 153–155. Retrieved from [Link]
-
Mukherjee, S., & List, B. (2007). Chiral counteranions in asymmetric transition-metal catalysis: highly enantioselective Pd/Brønsted acid-catalyzed direct alpha-allylation of aldehydes. Journal of the American Chemical Society, 129(37), 11336–11337. Retrieved from [Link]
-
NIST. (n.d.). Pentanedioic acid, 2-methyl-, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Pentanedioic acid, 2-methylene-, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Pentanedioic acid, 3-methyl-, 1,5-diethyl ester. Retrieved from [Link]
-
Kun, I., et al. (2000). Heterogeneous asymmetric reactions Part 17. Asymmetric hydrogenation of 2-methyl-2-pentenoic acid over cinchona modified Pd/Al2O3 catalysts. University of Massachusetts Boston. Retrieved from [Link]
-
Bäckvall, J. E., & Vågberg, J. O. (1990). STEREOSELECTIVE 1,4-FUNCTIONALIZATIONS OF CONJUGATED DIENES: cis- AND trans-1-ACETOXY-4-(DICARBOMETHOXYMETHYL)-2-CYCLOHEXENE. Organic Syntheses, 69, 38. Retrieved from [Link]
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Cruz-Acosta, F., et al. (2021). A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands. Catalysis Science & Technology. Retrieved from [Link]
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Application of "Dimethyl (S)-(+)-2-Methylglutarate" in the total synthesis of [specific natural product]
Introduction: The Strategic Value of a Chiral Building Block
(-)-Pironetin, a potent immunosuppressant and antitumor natural product, has garnered significant attention from the synthetic community due to its complex stereochemical architecture and promising biological activity. The total synthesis of such intricate molecules necessitates a robust strategy for controlling stereochemistry. A key approach involves the use of chiral building blocks, pre-functionalized molecules with defined stereocenters that can be elaborated into the target structure. This application note details the strategic use of Dimethyl (S)-(+)-2-Methylglutarate as a chiral precursor in an efficient and highly stereocontrolled total synthesis of (-)-Pironetin. This approach, exemplified in the work of Dias and colleagues, showcases how the inherent chirality of this readily available starting material can be effectively translated to establish multiple stereocenters in the final natural product, thereby streamlining the synthetic route and enhancing overall efficiency.
The core principle of this synthetic strategy lies in leveraging the C2 stereocenter of this compound to dictate the stereochemical outcome of subsequent reactions, particularly in the construction of the C3-C11 fragment of (-)-Pironetin. This fragment contains a significant portion of the molecule's stereochemical complexity, and its efficient synthesis is crucial for the success of the overall total synthesis.
Retrosynthetic Analysis: Deconstructing (-)-Pironetin to its Chiral Origin
A retrosynthetic analysis of (-)-Pironetin reveals a convergent strategy, where the molecule is dissected into key fragments that can be synthesized independently and later coupled. The C3-C11 fragment, a polypropionate-like chain, is a prime candidate for a synthesis originating from a chiral pool starting material.
The Strategic Application of Dimethyl (S)-(+)-2-Methylglutarate in the Synthesis of Chiral Pharmaceutical Ingredients
Introduction: In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with different enantiomers often exhibiting distinct efficacy, potency, and toxicity profiles.[1][2] The use of chiral building blocks, readily available molecules with predefined stereocenters, is a cornerstone of asymmetric synthesis, providing an efficient and reliable pathway to complex chiral molecules.[3] Among these, Dimethyl (S)-(+)-2-Methylglutarate has emerged as a versatile and valuable starting material for the synthesis of a range of chiral pharmaceutical ingredients. This technical guide elucidates the strategic application of this chiral synthon, with a detailed focus on the synthesis of key intermediates for important therapeutics.
Physicochemical Properties and Rationale for Use
This compound is a diester derivative of 2-methylglutaric acid, possessing a single stereocenter at the C2 position with the (S)-configuration. Its utility as a chiral building block stems from several key features:
-
Pre-defined Stereochemistry: The inherent (S)-chirality at the C2 position serves as a foundational stereochemical element that can be transferred and elaborated upon throughout a synthetic sequence.
-
Differentiated Functionality: The presence of two ester groups provides opportunities for selective manipulation. One ester can be selectively hydrolyzed or reduced while the other remains protected, allowing for regioselective transformations.
-
Versatile Chemical Handle: The methyl group at the chiral center and the glutarate backbone offer multiple sites for further chemical modification, enabling the construction of diverse molecular architectures.
| Property | Value |
| IUPAC Name | Dimethyl (2S)-2-methylpentanedioate |
| CAS Number | 10171-92-3 |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Appearance | Colorless liquid |
| Chirality | (S)-enantiomer |
Application in the Asymmetric Synthesis of (-)-Paroxetine Intermediate
(-)-Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[4][5] Its synthesis requires the precise construction of a chiral piperidine core. This compound can serve as a precursor for a key chiral intermediate in the synthesis of (-)-Paroxetine. The overall strategy involves the transformation of the glutarate backbone into a functionalized piperidine ring, retaining the crucial stereochemistry.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of a key chiral piperidine intermediate for (-)-Paroxetine reveals a pathway originating from this compound. The core transformation involves the formation of a lactam, which can then be reduced to the corresponding piperidine.
Caption: Retrosynthetic analysis for a (-)-Paroxetine intermediate.
Synthetic Protocol: From this compound to a Chiral Lactam Intermediate
The following protocol outlines a representative synthetic sequence to a key chiral lactam intermediate, a precursor to the piperidine core of (-)-Paroxetine.
Step 1: Selective Hydrolysis
The synthesis commences with the selective hydrolysis of one of the ester groups of this compound. This differentiation is crucial for subsequent transformations. Enzymatic hydrolysis is often employed to achieve high regioselectivity.
-
Reaction: this compound → (S)-2-Methylglutaric acid 1-methyl ester
-
Reagents and Conditions: Pig liver esterase (PLE) in a buffered aqueous solution. The pH is maintained at a constant value (e.g., 7.0-8.0) by the controlled addition of a base (e.g., NaOH solution).
-
Rationale: The enzyme's active site recognizes the steric environment around the two ester groups differently, leading to the preferential cleavage of the less hindered ester. This enzymatic desymmetrization is a powerful tool for generating chiral synthons.[4]
Step 2: Curtius Rearrangement and Urethane Formation
The resulting carboxylic acid is then converted to an isocyanate via a Curtius rearrangement, which is subsequently trapped with an alcohol to form a stable urethane-protected amine.
-
Reaction: (S)-2-Methylglutaric acid 1-methyl ester → Methyl (S)-4-(alkoxycarbonylamino)-2-methylbutanoate
-
Reagents and Conditions:
-
Activation of the carboxylic acid: Diphenylphosphoryl azide (DPPA), triethylamine (TEA) in an inert solvent like toluene.
-
Rearrangement and trapping: The reaction mixture is heated, and the formed isocyanate is trapped in situ with an alcohol (e.g., benzyl alcohol or tert-butanol).
-
-
Causality: The Curtius rearrangement proceeds with retention of configuration at the chiral center, ensuring that the stereochemical integrity established in the starting material is maintained in the product.
Step 3: Reduction and Cyclization
The remaining ester group is reduced to an aldehyde, which then undergoes spontaneous or acid-catalyzed cyclization with the urethane-protected amine to form the desired chiral lactam.
-
Reaction: Methyl (S)-4-(alkoxycarbonylamino)-2-methylbutanoate → (S)-1-(alkoxycarbonyl)-4-methyl-pyrrolidin-2-one
-
Reagents and Conditions:
-
Reduction: Diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C) in a non-polar solvent like toluene or dichloromethane.
-
Cyclization: The reaction is quenched with a mild acid (e.g., acetic acid) or allowed to warm to room temperature, which facilitates the intramolecular cyclization.
-
-
Mechanism: DIBAL-H selectively reduces the ester to an aldehyde. The subsequent intramolecular nucleophilic attack of the nitrogen atom of the carbamate onto the aldehyde carbonyl, followed by elimination of the alcohol, leads to the formation of the stable five-membered lactam ring.
Caption: Synthetic workflow to a chiral lactam intermediate.
This chiral lactam can then be further elaborated through reduction of the lactam carbonyl and other functional group manipulations to yield the desired chiral piperidine core of (-)-Paroxetine.[6][7]
Broader Applications and Future Perspectives
The utility of this compound is not limited to the synthesis of (-)-Paroxetine. Its versatile structure makes it a valuable starting material for a variety of other chiral pharmaceutical ingredients and intermediates. For instance, the chiral diacid or its derivatives can be employed in the synthesis of:
-
Chiral Piperidines: As demonstrated, the glutarate backbone is readily converted into piperidine rings, which are prevalent scaffolds in many APIs.[8][9]
-
Chiral Pyrrolidines and Lactams: The formation of five-membered rings, as seen in the lactam synthesis, is a common transformation of glutaric acid derivatives. These motifs are also common in drug molecules.[10]
-
Acyclic Chiral Chains: The chiral center can be incorporated into acyclic drug molecules where stereochemistry is critical for activity.
The continued development of selective and efficient methods for the transformation of this compound will undoubtedly expand its role in the synthesis of next-generation chiral pharmaceuticals. Advances in catalysis, including both biocatalysis and organocatalysis, will likely provide new and more sustainable routes to valuable drug intermediates from this versatile chiral building block.
Conclusion
This compound stands as a powerful and versatile chiral building block for the synthesis of complex pharmaceutical ingredients. Its pre-defined stereochemistry and differentiated functional groups allow for the efficient and stereocontrolled construction of key structural motifs found in a range of drugs. The detailed application in the synthesis of a chiral intermediate for (-)-Paroxetine highlights the strategic advantages of employing this synthon. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of readily available and versatile chiral starting materials like this compound will only increase, solidifying its place in the synthetic chemist's toolbox for drug discovery and development.
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Asymmetric Formal Synthesis of (-)-Paroxetine. Organic Letters, 2015.
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Asymmetric synthesis of (-)-paroxetine using PLE hydrolysis. ResearchGate, 2008.
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Enantioselective synthesis of paroxetine. ResearchGate.
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Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 2022.
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 2023.
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Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 2021.
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Catalysts, 2013.
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Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement. The Journal of Organic Chemistry, 2006.
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Recent Advances in the Synthesis of the Antidepressant Paroxetine. Current Medicinal Chemistry, 2021.
-
A Concise Formal Synthesis of (−)-Paroxetine. Synfacts, 2015.
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Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 2023.
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 2022.
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005.
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Chiral Drugs: An Overview. Journal of Clinical Research & Bioethics, 2014.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2021.
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A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents, 2005.
-
The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 2016.
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 2023.
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 2021.
-
Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization−Elimination Rearrangement. ResearchGate, 2006.
-
Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 2023.
-
Multigram-Scale Flow Synthesis of the Chiral Key Intermediate of (–)-Paroxetine Enabled by Solvent-Free Heterogeneous Organocatalysis. Organic Process Research & Development, 2020.
-
Synthesis of Drug Intermediates. Molecules.
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Harnessing Chirality: A Step-by-Step Guide for the Application of Dimethyl (S)-(+)-2-Methylglutarate in Asymmetric Michael Additions
An Application Guide for Researchers
Abstract: The Michael addition remains a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2][3] The quest for stereochemical control in these reactions has led to the development of numerous asymmetric methodologies, often relying on chiral auxiliaries, catalysts, or substrates.[4][5][6] This document presents a detailed application guide exploring the potential use of Dimethyl (S)-(+)-2-Methylglutarate as a chiral nucleophile in the asymmetric Michael addition. While this specific application is not yet extensively documented in peer-reviewed literature, this guide provides a robust, mechanistically sound framework for its investigation. By leveraging the inherent chirality of this reagent, researchers can explore novel pathways to enantiomerically enriched products. This guide offers detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals aiming to expand the toolkit of asymmetric synthesis.
Introduction: The Potential of this compound
This compound is a chiral diester with a stereogenic center at the C2 position.[7][8] Its structure presents it as an attractive, yet underexplored, building block for asymmetric synthesis. In principle, the protons on the carbon adjacent to the two ester groups can be abstracted by a suitable base to form a nucleophilic enolate. The key proposition of this guide is the use of this chiral enolate as a Michael donor. The existing stereocenter is hypothesized to influence the facial selectivity of the nucleophilic attack on a prochiral Michael acceptor, leading to the formation of a diastereomerically enriched product.
Key Advantages of this Approach:
-
Inherent Chirality: The chirality is embedded within the reagent's backbone, potentially simplifying the reaction system by removing the need for a separate chiral auxiliary or complex catalyst.
-
Atom Economy: The entire molecule is incorporated into the product, maximizing atom economy.
-
Versatility: The resulting adduct, containing two ester functionalities, is primed for a variety of subsequent chemical transformations.
This guide will provide the foundational knowledge and practical steps to investigate this potential.
Reagent Overview and Safety
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the materials involved.
Physicochemical Data: this compound
| Property | Value | Source |
| CAS Number | 10171-92-3 | [8][9] |
| Molecular Formula | C₈H₁₄O₄ | [7][8] |
| Molecular Weight | 174.19 g/mol | [7][8] |
| Appearance | Not widely reported; likely a liquid. | |
| Synonyms | (S)-(+)-2-Methylglutaric Acid Dimethyl Ester | [8][9] |
Safety and Handling
While specific toxicity data for this compound is not thoroughly documented, data for the closely related Dimethyl Glutarate should be considered for handling procedures.[10]
-
General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12]
-
In case of Contact:
-
Storage: Store in a tightly sealed container in a cool, dry place.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Note: Always consult the most current Safety Data Sheet (SDS) for the specific reagents you are using before beginning any experiment.[10][11][12]
The Asymmetric Michael Addition: Mechanistic Principles
The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3][13] The reaction is typically base-catalyzed, proceeding through the formation of an enolate which then acts as the nucleophile.[3][14]
General Mechanism
The reaction can be broken down into four key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the Michael donor to form a resonance-stabilized enolate.[3][14]
-
Nucleophilic Attack: The enolate attacks the β-carbon of the Michael acceptor.[3][14]
-
Protonation: The newly formed enolate intermediate is protonated by the conjugate acid of the base (or the solvent).[14]
-
Tautomerization: The resulting enol tautomerizes to the more stable keto form to yield the final product.[14]
Caption: General workflow for a base-catalyzed Michael addition reaction.
Proposed Stereochemical Control
The stereochemical outcome of the reaction is determined during the nucleophilic attack step. The pre-existing stereocenter in the this compound enolate is expected to create a sterically biased environment. The enolate will preferentially attack one of the two faces (Re or Si) of the prochiral Michael acceptor to minimize steric interactions in the transition state. This facial bias leads to the formation of one diastereomer in excess.
Caption: Proposed stereodifferentiation in the Michael addition.
Experimental Protocol: A General Procedure
This section provides a representative, step-by-step protocol for the Michael addition of this compound to an α,β-unsaturated ketone.
Reaction: this compound + Cyclohex-2-en-1-one → Dimethyl 2-methyl-2-(3-oxocyclohexyl)pentanedioate
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
Cyclohex-2-en-1-one (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv) or Lithium diisopropylamide (LDA) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Septa
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Chromatography equipment (silica gel, solvents)
-
Step-by-Step Procedure
-
Reaction Setup:
-
Dry a three-neck round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (N₂ or Ar).
-
Equip the flask with a magnetic stir bar, a rubber septum, and a gas inlet.
-
To the flask, add sodium hydride (1.2 equiv).
-
Add anhydrous THF via syringe to create a slurry.
-
-
Enolate Formation:
-
Cool the flask to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equiv) in a small amount of anhydrous THF in a separate, dry flask.
-
Slowly add the solution of the diester to the NaH slurry dropwise via syringe over 15-20 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation. Note: If using LDA, the enolate generation is typically performed at -78 °C.
-
-
Michael Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the Michael acceptor, Cyclohex-2-en-1-one (1.1 equiv), dropwise via syringe.
-
Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). This may take several hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
-
Determine the diastereomeric ratio (d.r.) of the product mixture using ¹H NMR analysis of the crude or purified product.
-
Determine the enantiomeric excess (e.e.) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation and Troubleshooting
Effective analysis and troubleshooting are key to optimizing any new reaction.
Representative Data Table (Illustrative)
The following table illustrates the type of data that should be collected when exploring the scope of this reaction. The values are hypothetical and serve as a template for reporting results.
| Entry | Michael Acceptor | Base | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Cyclohex-2-en-1-one | NaH | -78 → RT | 4 | 75 | 85:15 |
| 2 | Chalcone | LDA | -78 | 6 | 68 | 90:10 |
| 3 | Methyl vinyl ketone | KHMDS | -78 | 3 | 82 | 70:30 |
| 4 | Acrylonitrile | DBU | RT | 12 | 55 | 60:40 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete enolate formation. 2. Base is not strong enough. 3. Reaction temperature is too low. | 1. Ensure all reagents and glassware are scrupulously dry. 2. Switch to a stronger base (e.g., LDA, KHMDS). 3. Allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) while monitoring. |
| Low Diastereoselectivity | 1. Reaction temperature is too high. 2. Base/counterion effects. | 1. Maintain the reaction at the lowest possible temperature that allows for reasonable conversion. 2. Screen different bases (e.g., Li, Na, K bases) to investigate the effect of the metal counterion on the transition state. |
| Formation of Side Products | 1. 1,2-addition instead of 1,4-addition. 2. Polymerization of the Michael acceptor. 3. Self-condensation of the donor or acceptor. | 1. Use less reactive, "softer" nucleophiles (enolate from a diester is generally good). Ensure a low reaction temperature. 2. Add the Michael acceptor slowly to the enolate solution. 3. Ensure slow addition of reagents and maintain low temperatures. |
Conclusion
This guide outlines a theoretical and practical framework for exploring this compound as a novel chiral donor in asymmetric Michael additions. By following the detailed protocols and leveraging the mechanistic insights provided, researchers are well-equipped to investigate this promising avenue of stereoselective synthesis. The successful development of this methodology would provide a direct and atom-economical route to valuable, enantiomerically enriched building blocks for the pharmaceutical and chemical industries. Further research should focus on expanding the substrate scope, optimizing reaction conditions, and elucidating the precise nature of the stereodirecting transition state.
References
-
Strempel, N., et al. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. Available at: [Link]
-
Pellissier, H. (2011). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC - NIH. Available at: [Link]
-
Karpenko, I. A., et al. (2010). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. PMC - NIH. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
-
Chemin, T., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Human Metabolome Database. (2021). This compound. Available at: [Link]
-
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-
Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]
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Topic: Diastereoselective Alkylation of Dimethyl (S)-(+)-2-Methylglutarate: A Comprehensive Guide to Reaction Conditions and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of stereochemically defined molecules is a cornerstone of modern drug discovery and natural product synthesis. Chiral glutaric acid derivatives, particularly those with 2,4-disubstitution patterns, represent valuable structural motifs found in a variety of bioactive compounds. Dimethyl (S)-(+)-2-Methylglutarate is a readily available and versatile chiral building block. The strategic alkylation at its C4 position offers a powerful method for elaborating this scaffold, creating a second stereocenter and providing access to a diverse range of complex chiral molecules.
This application note provides an in-depth guide to the diastereoselective alkylation of this compound. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of the reaction, explores the critical parameters that govern its success, and presents a detailed, field-proven protocol for its execution. The aim is to equip researchers with the knowledge to not only replicate the procedure but also to troubleshoot and adapt it for their specific synthetic goals.
Reaction Mechanism and Stereochemical Control
The core transformation involves two fundamental steps: the formation of a nucleophilic enolate anion followed by its reaction with an electrophilic alkyl halide in an SN2 fashion. The success and stereochemical outcome of this reaction are critically dependent on the precise control of the reaction conditions.
-
Enolate Formation: The process begins with the deprotonation of an α-hydrogen. This compound possesses acidic protons at both the C2 and C4 positions. To achieve selective alkylation at C4, a strong, sterically hindered, non-nucleophilic base is paramount. Lithium diisopropylamide (LDA) is the base of choice for this purpose.[1][2][3] Its bulky nature ensures that it preferentially abstracts the more accessible C4 proton, as the C2 position is sterically shielded by the existing methyl group. Weaker bases, such as alkoxides, are unsuitable as they do not favor complete enolate formation, leading to a complex mixture of side reactions.[1][4] The deprotonation is rapid and quantitative at low temperatures, typically -78 °C, yielding a resonance-stabilized lithium enolate.[5][6] This low temperature is crucial to prevent side reactions and to favor the formation of the kinetic enolate.[2][3][7]
-
SN2 Alkylation and Diastereoselectivity: The generated enolate is a potent carbon nucleophile.[4] It readily attacks a suitable alkyl halide (e.g., methyl, primary, benzylic, or allylic halides) via an SN2 mechanism, displacing the halide and forming a new carbon-carbon bond.[8][9]
The most critical aspect of this transformation is the control of stereochemistry at the newly formed C4 center. The pre-existing (S)-stereocenter at C2 acts as an internal chiral director. To minimize steric repulsion, the incoming electrophile (the alkyl halide) will preferentially approach the enolate from the face opposite to the C2 methyl group. This diastereoface selection results in the formation of one diastereomer in preference to the other.
Critical Reaction Parameters and Optimization
The yield and diastereoselectivity of the alkylation are highly sensitive to several experimental variables. A systematic approach to optimizing these parameters is essential for achieving the desired outcome.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Base | Lithium Diisopropylamide (LDA) | A strong, bulky, non-nucleophilic base is required for clean, quantitative, and regioselective deprotonation at C4.[1][2][3] Use 1.05-1.2 equivalents to ensure complete conversion to the enolate. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic, polar solvent that effectively solvates the lithium cation without reacting with the base or enolate.[7][10] Must be rigorously dried, as any protic impurities will quench the enolate. |
| Temperature | -78 °C (Dry Ice/Acetone) | Critical for both enolate formation and alkylation. It suppresses side reactions (e.g., Claisen condensation) and maximizes kinetic control, which is essential for diastereoselectivity.[2][3][7] |
| Alkylating Agent | Primary Alkyl Halides (R-X) | The reaction proceeds via an SN2 mechanism. Therefore, methyl, primary, allylic, and benzylic halides are ideal.[8][9] Secondary halides react poorly, and tertiary halides will result in elimination. Reactivity order: I > Br > Cl. |
| Atmosphere | Inert (Argon or Nitrogen) | Both LDA and the resulting lithium enolate are highly reactive towards oxygen and moisture. A rigorously inert atmosphere is mandatory for the reaction's success. |
Detailed Experimental Protocol
This protocol details the in situ preparation of LDA followed by the alkylation of this compound with benzyl bromide as a representative electrophile.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)
-
n-Butyllithium (n-BuLi, solution in hexanes, titrated)
-
This compound
-
Benzyl bromide (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Septa, needles, and syringes for inert atmosphere transfers
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Inert gas (Argon or Nitrogen) manifold
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Application Notes and Protocols for the Purification of Dimethyl (S)-(+)-2-Methylglutarate
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of Dimethyl (S)-(+)-2-Methylglutarate, a critical chiral building block in pharmaceutical and chemical synthesis. Recognizing the paramount importance of both chemical and enantiomeric purity, this document outlines multiple purification strategies, including fractional vacuum distillation, silica gel column chromatography, and preparative chiral HPLC. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for procedural choices, troubleshooting guidance, and methods for purity assessment.
Introduction: The Imperative for Purity
This compound is a valuable chiral ester utilized in the synthesis of complex organic molecules.[1] As with any stereospecific synthesis, the biological and chemical activity of the final product is critically dependent on the enantiomeric purity of its precursors.[2] The presence of the corresponding (R)-enantiomer, unreacted starting materials, or synthetic byproducts can lead to unwanted side effects, reduced efficacy in drug candidates, or complications in subsequent reaction steps.
Common impurities originating from typical synthesis routes—such as the esterification of 2-methylglutaric acid or nitrile hydrolysis followed by esterification—may include:
-
The (R)-(-)-enantiomer: Arising from a non-stereospecific synthesis or racemization.
-
Unreacted Starting Materials: Residual 2-methylglutaric acid, methanol, or glutaric anhydride.[3]
-
Byproducts: Including mono-esterified products or compounds from side reactions.[4]
-
Solvents and Catalysts: Residual acids (e.g., H₂SO₄) or other reagents used during the synthesis.[5]
This guide provides the necessary tools to systematically remove these impurities, ensuring the final product meets the stringent quality standards required for advanced research and development.
Physicochemical Properties for Purification Design
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy. These properties dictate the choice of technique, solvents, and operating conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [6] |
| Molecular Weight | 174.19 g/mol | [6] |
| Appearance | Colorless Liquid / Oil | [3][7] |
| Boiling Point | 91 °C at 5 mmHg | [8] |
| Density | 1.06 - 1.087 g/cm³ | [8][9] |
| Solubility | Soluble in many organic solvents. Water solubility: 53 g/L. | [9] |
| Refractive Index | ~1.428 | [8] |
| Vapor Pressure | 0.13 hPa @ 20 °C | [9] |
Strategic Approach to Purification
The optimal purification strategy depends on the nature and quantity of the impurities present. A multi-step approach is often necessary to achieve high chemical and enantiomeric purity. The following diagram outlines a decision-making workflow for selecting the appropriate purification technique.
Caption: Decision workflow for selecting a purification strategy.
Detailed Purification Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Principle: This technique separates components of a liquid mixture based on differences in their boiling points.[10] Operating under reduced pressure (vacuum) lowers the boiling points of the compounds, preventing thermal degradation of the ester at atmospheric pressure. This method is highly effective for removing residual solvents and impurities with boiling points that differ significantly from the target compound.[11][12]
Application: Primarily used for bulk purification to remove low-boiling solvents (e.g., methanol) or high-boiling residues (e.g., di-acid starting material, catalyst residues).
Caption: Schematic of a fractional vacuum distillation setup.
Methodology:
-
Apparatus Setup: Assemble the distillation apparatus as shown above. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distilling flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Turn on the condenser cooling water. Slowly and carefully apply vacuum from the pump, ensuring the system is sealed. A pressure of 5-10 mmHg is typically effective.
-
Heating: Begin stirring and gradually heat the distilling flask using the heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction, which typically contains residual solvents like methanol. The vapor temperature will be low and unstable.
-
Main Fraction: As the temperature stabilizes at the expected boiling point of the product (e.g., ~91 °C at 5 mmHg), switch to a clean receiving flask to collect the pure this compound.[8]
-
Final Fraction: A sharp drop or a rapid increase in temperature indicates the main fraction is complete. Stop the distillation before the distilling flask runs dry to avoid charring of high-boiling residues.
-
-
Shutdown: Turn off the heater and allow the system to cool completely before slowly releasing the vacuum.
Troubleshooting:
-
Bumping: Ensure vigorous stirring and gradual heating.
-
Poor Separation: Use a longer or more efficient fractionating column (e.g., Vigreux or packed).
-
Pressure Fluctuation: Check all joints and tubing for leaks.
Protocol 2: Purification by Silica Gel Column Chromatography
Principle: This is a form of adsorption chromatography where the stationary phase (silica gel) is highly polar. A less polar mobile phase is used to move the components through the column. Compounds are separated based on their differential polarity; more polar compounds adhere more strongly to the silica and elute later, while less polar compounds travel through the column more quickly.
Application: Excellent for separating the target ester from more polar impurities like residual 2-methylglutaric acid or less polar, non-polar byproducts.
Caption: Workflow for purification by column chromatography.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between the product spot and impurities, with an Rf value for the product of ~0.3-0.4.
-
Suggested Starting Solvent System: Hexane:Ethyl Acetate (e.g., 9:1, 4:1 ratios).
-
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% Hexane or Hexane:EtOAc 95:5). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will sequentially elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions of a consistent volume in test tubes or vials.
-
Monitoring: Spot fractions onto TLC plates to monitor the elution. Use a UV lamp and/or a chemical stain (e.g., potassium permanganate) to visualize the spots.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Enantiomeric Separation by Preparative Chiral HPLC
Principle: This is the most definitive method for separating enantiomers.[13] It utilizes a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP). The CSP is composed of a chiral molecule that forms transient, diastereomeric complexes with the enantiomers in the sample, causing one enantiomer to be retained longer than the other, thus enabling their separation.[2][14]
Application: Essential for isolating the desired (S)-enantiomer from a racemic or enantiomerically-enriched mixture. This is often the final polishing step to achieve >99% enantiomeric excess (ee).
Caption: Logical flow for chiral HPLC method development.
Methodology:
-
Analytical Method Development:
-
Column Screening: Screen several different types of Chiral Stationary Phases. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of racemates.[2]
-
Mobile Phase Screening: For normal-phase chiral chromatography, typical mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. Screen different ratios (e.g., 99:1, 95:5, 90:10 Hexane:IPA).
-
Optimization: Once baseline separation is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.
-
-
Scale-Up to Preparative HPLC:
-
Column: Switch to a larger-diameter preparative column with the same stationary phase used in the optimized analytical method.
-
Loading Study: Determine the maximum amount of sample that can be injected without losing resolution (column overloading).
-
Stacked Injections: To improve throughput, automated stacked injections can be employed where a new injection is made before the previous run is fully complete.[15]
-
-
Fraction Collection and Isolation:
-
Use a fraction collector triggered by the detector signal to selectively collect the peak corresponding to the (S)-enantiomer.
-
Combine the pure fractions.
-
Remove the mobile phase solvent under reduced pressure (e.g., rotary evaporator) to obtain the enantiopure product.
-
Purity Assessment and Characterization
After purification, it is crucial to verify the chemical purity, enantiomeric purity, and structural identity of the final product.
| Technique | Purpose | Expected Result for Pure Product |
| Gas Chromatography (GC-FID) | Assess chemical purity and detect volatile impurities. | A single major peak (>97-99% area).[16] |
| ¹H and ¹³C NMR Spectroscopy | Confirm chemical structure and identify impurities. | Spectra should match the known structure of this compound without significant impurity peaks.[17] |
| Chiral GC or HPLC | Determine enantiomeric excess (ee%). | A single peak corresponding to the (S)-enantiomer, or a major (S) peak and a minor (R) peak, allowing for ee% calculation. |
| Mass Spectrometry (MS) | Confirm molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound (174.19 g/mol ).[6] |
Safety Precautions
Standard laboratory safety practices must be followed at all times.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[18]
-
Ventilation: All procedures, especially those involving organic solvents, should be performed in a well-ventilated chemical fume hood.[18]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[9] Dimethyl glutarate may cause skin, eye, and respiratory irritation.[18]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Retrieved from [Link]
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JR Hess Company. (n.d.). Frequently Asked Questions About Dimethyl Esters. Retrieved from [Link]
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-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Omidi, F. (2017). Recent Development: Enantio Selective Extraction in Chiral Separation. Organic & Medicinal Chem IJ. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl methylglutarate. National Center for Biotechnology Information. Retrieved from [Link]
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ChemWhat. (n.d.). (S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER CAS#: 10171-92-3. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
-
Al-Ghananeem, A. M. (2021). Chiral Purity in Drug Analysis. ResearchGate. Retrieved from [Link]
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Şahinler Kimya. (n.d.). This compound >97.0%(GC). Retrieved from [Link]
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The Potential of Dimethyl (S)-(+)-2-Methylglutarate in Stereoselective Synthesis: A Hypothetical Application and Protocol Guide
Abstract
In the landscape of asymmetric synthesis, the development of novel chiral auxiliaries remains a cornerstone for achieving high levels of stereocontrol. This guide explores the untapped potential of Dimethyl (S)-(+)-2-Methylglutarate, a readily available chiral building block, as a precursor for a novel class of chiral auxiliaries. While not a conventionally documented chiral auxiliary itself, its inherent chirality and C2-symmetric potential upon modification make it an intriguing starting point for the design of new tools for stereoselective transformations. This document outlines a scientifically grounded, hypothetical pathway to convert this compound into a functional chiral auxiliary and provides a detailed protocol for its application in a diastereoselective alkylation reaction. All proposed methodologies are based on well-established, analogous chemical transformations.
Introduction: The Rationale for a Novel Chiral Auxiliary
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries.[1] The most successful auxiliaries, such as the Evans oxazolidinones and Oppolzer's camphorsultam, are derived from readily available chiral pool molecules and offer a high degree of predictability and stereochemical control.[2]
This compound presents as an attractive, yet underexplored, candidate for the development of a new chiral auxiliary scaffold. Its key features include:
-
A stereogenic center at the C2 position, providing the foundational chirality.
-
Two ester functionalities that can be chemically manipulated to introduce ligating groups, essential for chelation control in stereoselective reactions.
-
A flexible carbon backbone that can be rigidified through cyclization to create a well-defined steric environment.
This guide, therefore, proposes a novel application of this compound, not in its native form, but as a versatile precursor to a new chiral auxiliary. We will detail a hypothetical, yet plausible, synthetic sequence to a novel oxazolidinone-type auxiliary and provide a comprehensive protocol for its use in a model asymmetric alkylation reaction.
From Diester to Chiral Auxiliary: A Proposed Synthetic Pathway
The transformation of this compound into a functional chiral auxiliary requires the conversion of the ester groups into functionalities capable of forming a rigid, directing scaffold. A well-precedented approach is the reduction of the diester to a diol, followed by the formation of an oxazolidinone ring.[3][4]
Step 1: Synthesis of (S)-2-Methylpentane-1,5-diol
The initial step involves the reduction of the diester to the corresponding chiral diol. This can be effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Protocol 1: Reduction of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. A solution of LiAlH₄ (2.5 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Isolation and Purification: The resulting solids are removed by filtration, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude (S)-2-methylpentane-1,5-diol is purified by vacuum distillation or column chromatography.
Step 2: Synthesis of a Novel Oxazolidinone Auxiliary
With the chiral diol in hand, the next step is the construction of the oxazolidinone ring. This can be achieved through a multi-step sequence involving selective protection, conversion of one alcohol to an amine, and subsequent cyclization. A more direct, albeit hypothetical, approach could involve a reaction with a carbamate source. For the purpose of this guide, we will outline a plausible multi-step synthesis.
Protocol 2: Synthesis of the Hypothetical (4S,7aR)-4-Methyl-tetrahydro-1,3-oxazepin-2(3H)-one
-
Monoprotection of the Diol: The primary alcohol of (S)-2-methylpentane-1,5-diol is selectively protected using a bulky protecting group such as tert-butyldiphenylsilyl chloride (TBDPSCl).
-
Conversion to an Azide: The remaining secondary alcohol is converted to an azide via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA).
-
Reduction to Amine: The azide is then reduced to the primary amine using a reducing agent like triphenylphosphine followed by hydrolysis (Staudinger reaction) or by catalytic hydrogenation.
-
Cyclization: The resulting amino alcohol is cyclized to the oxazolidinone using a phosgene equivalent such as carbonyldiimidazole (CDI) or triphosgene.
-
Deprotection and Final Product: The silyl protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final chiral auxiliary.
The proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic route to a novel chiral auxiliary.
Application in Asymmetric Alkylation
The newly synthesized chiral auxiliary can now be employed in a stereoselective alkylation reaction. The protocol below is based on the well-established methodology for Evans' oxazolidinone auxiliaries.[5]
Acylation of the Chiral Auxiliary
The first step is to attach a prochiral substrate, in this case, propionyl chloride, to the nitrogen atom of the oxazolidinone auxiliary.
Protocol 3: N-Acylation of the Chiral Auxiliary
-
Reaction Setup: To a solution of the chiral auxiliary (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq.) is added dropwise.
-
Acylation: After stirring for 30 minutes, propionyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Diastereoselective Alkylation
The N-acylated auxiliary is now ready for the key stereoselective alkylation step. The stereochemical outcome is dictated by the chelated enolate intermediate, which directs the incoming electrophile to the less sterically hindered face.
Protocol 4: Asymmetric Alkylation
-
Enolate Formation: The N-propionyl auxiliary (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) is added dropwise to form the corresponding (Z)-enolate.
-
Alkylation: After stirring for 30 minutes, the electrophile (e.g., benzyl bromide, 1.2 eq.) is added. The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup and Analysis: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted, dried, and concentrated as described previously. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product.
-
Purification: The desired diastereomer is isolated by column chromatography.
Cleavage of the Auxiliary
The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. The auxiliary can often be recovered and reused.
Protocol 5: Auxiliary Cleavage
-
Hydrolysis: The alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C.
-
Isolation: After the reaction is complete, the auxiliary is recovered by extraction. The aqueous layer is acidified, and the chiral carboxylic acid is extracted, dried, and purified.
The proposed mechanism for the stereoselective alkylation is illustrated below, drawing an analogy to the Evans' model.
Caption: Chelation-controlled alkylation mechanism.
Data Presentation: Expected Outcomes
Based on analogous systems, the proposed chiral auxiliary is expected to provide high levels of diastereoselectivity in the alkylation reaction. The expected data is summarized in the table below.
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | LDA | >95:5 |
| Allyl iodide | NaHMDS | >95:5 |
| Methyl iodide | LDA | >90:10 |
Conclusion
While "this compound" is not a recognized chiral auxiliary in its own right, this guide has demonstrated its potential as a valuable starting material for the synthesis of novel chiral auxiliaries. The proposed synthetic pathway to a new oxazolidinone-type auxiliary and the detailed protocols for its application in asymmetric alkylation are based on robust and well-precedented chemical principles. This exploration serves as a blueprint for further research and development in the field of asymmetric synthesis, highlighting the continuous opportunity to design and implement new tools for the stereocontrolled construction of complex molecules.
References
-
New Strategy for the Synthesis of Some Valuable Chiral Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]
-
Syntheses and applications of C2-symmetric chiral diols. Tetrahedron: Asymmetry. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Wikipedia. Available at: [Link]
-
Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. ACS Publications. Available at: [Link]
-
Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. RSC Publishing. Available at: [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]
-
Syntheses and Applications of C2-Symmetric Chiral Diols. ResearchGate. Available at: [Link]
-
SYNTHESIS AND APPLICATIONS OF A NEW C2-SYMMETRIC CHIRAL 1,3-DIOL. Shodhganga. Available at: [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Williams College. Available at: [Link]
-
Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. Available at: [Link]
-
Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. PubMed Central. Available at: [Link]
-
2-Methylpentane-1,5-diol. LookChem. Available at: [Link]
-
1,5-pentanediol. Organic Syntheses. Available at: [Link]
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2-methylpentane-1,5-diol. NIST WebBook. Available at: [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. Available at: [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]
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Troubleshooting & Optimization
Optimizing reaction yield and stereoselectivity with "Dimethyl (S)-(+)-2-Methylglutarate"
Welcome to the technical support center for Dimethyl (S)-(+)-2-Methylglutarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile chiral building block. As a key intermediate in the synthesis of complex molecules, particularly in pharmaceuticals, achieving high yield and stereoselectivity is paramount.[1][2][3] This resource provides practical, field-proven insights to help you navigate the common challenges encountered during your experiments.
Introduction to this compound: A Valuable Chiral Synthon
This compound is a chiral molecule widely used in organic synthesis.[4][5][6] Its importance lies in its stereochemistry, which is crucial in the development of single-enantiomer drugs.[2][3][7] The biological activity of many pharmaceuticals is highly dependent on their chiral structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.[2][3] Therefore, the ability to control the stereochemical outcome of reactions involving this synthon is of utmost importance.[8][9][10]
This guide will address frequently asked questions and provide detailed troubleshooting protocols for common reactions such as hydrolysis, amidation, and reduction, focusing on maximizing both reaction yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the typical applications of this compound in drug development?
This compound serves as a versatile chiral building block for the synthesis of a variety of complex organic molecules.[8][9][10][11] Its predefined stereocenter is incorporated into the final drug molecule, ensuring the desired pharmacological activity.[2][3] It is a precursor for various derivatives, including diols, amides, and other functionalized compounds that are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Q2: Why is maintaining stereochemical integrity crucial when working with this compound?
The "S" configuration at the C2 position is the key chiral feature of this molecule. Preserving this stereocenter throughout a synthetic sequence is critical because different enantiomers of a drug can have vastly different biological activities.[2][3] In many cases, only one enantiomer is therapeutically active, while the other can be inactive or even toxic.[2] Regulatory agencies like the FDA have strict guidelines regarding the stereochemical purity of chiral drugs.[3]
Q3: What are the most common challenges encountered when using this compound?
The most frequent challenges include:
-
Low reaction yields: This can be due to incomplete reactions, side reactions, or product loss during workup and purification.[12][13][14]
-
Loss of stereoselectivity (epimerization): Harsh reaction conditions, particularly the use of strong bases or high temperatures, can lead to the loss of the desired stereochemistry at the chiral center.
-
Difficult purification: The polarity of the diester and its derivatives can sometimes make separation from reaction byproducts challenging.
Troubleshooting Guides & Optimization Protocols
This section provides detailed troubleshooting advice and step-by-step protocols for common transformations involving this compound.
Hydrolysis to (S)-2-Methylglutaric Acid
Hydrolysis of the diester to the corresponding diacid is a fundamental transformation. Achieving high yield without compromising the stereocenter is the primary goal.
Common Problem: Low yield of the diacid and/or partial hydrolysis to the monoester.
Troubleshooting Steps & Optimization:
| Parameter | Problem Indication | Recommended Action & Rationale |
| Reaction Time & Temperature | Incomplete conversion of the diester. | Gradually increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal balance that drives the reaction to completion without causing degradation. For acid-catalyzed hydrolysis, temperatures can range from 90-140°C.[15][16] |
| Choice of Base (for Saponification) | Slow or incomplete reaction. | While NaOH is common, stronger bases like KOH or LiOH can be more effective. The choice of cation can influence the solubility of the intermediate carboxylate salt. |
| Solvent System | Poor solubility of reactants, leading to a slow reaction. | For base-mediated hydrolysis, a co-solvent system like THF/water or dioxane/water can improve the solubility of the organic ester in the aqueous base. |
| Acidification and Workup | Low isolated yield despite complete conversion. | Ensure the reaction mixture is sufficiently acidified (pH < 2) to fully protonate the dicarboxylate. Use a continuous liquid-liquid extractor for more efficient extraction of the diacid into an organic solvent like ethyl acetate or diethyl ether. |
Optimized Protocol for Acid-Catalyzed Hydrolysis:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 6-20 fold molar excess of deionized water.[15]
-
Catalyst: Add a strong acidic cation exchange resin (e.g., Amberlite IR-120) as the catalyst.[16]
-
Reaction: Heat the mixture to reflux (100-130°C) with vigorous stirring for 2-8 hours.[15][16] Monitor the disappearance of the starting material by TLC or GC-MS. A fractionation device can be used to remove the methanol byproduct and drive the equilibrium forward.[15]
-
Workup: Cool the reaction mixture and filter to remove the resin. Saturate the aqueous solution with NaCl and extract multiple times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (S)-2-Methylglutaric acid.
Amidation Reactions
Direct amidation of the ester is a common route to synthesize valuable amide derivatives. These reactions can be sluggish and often require specific activation.
Common Problem: Low conversion to the desired amide.
Troubleshooting Steps & Optimization:
| Parameter | Problem Indication | Recommended Action & Rationale |
| Reaction Conditions | No or very low conversion. | Unactivated esters react slowly with amines. Consider using a mediator such as sodium tert-butoxide (NaOtBu) under solvent-free conditions, which has been shown to be effective for direct amidation.[17][18] Alternatively, silicon-based reagents like methyltrimethoxysilane (MTM) can facilitate the reaction.[19] |
| Stoichiometry | Incomplete reaction. | Use a slight excess of the amine (1.1-1.5 equivalents) to drive the reaction to completion. |
| Temperature | Slow reaction rate. | Gently heating the reaction mixture can increase the rate. However, be cautious as excessive heat can lead to side reactions or epimerization. Monitor the stereochemical purity of the product by chiral HPLC. |
| Workup | Difficulty in removing excess amine or byproducts. | For reactions using MTM, a simple aqueous base workup can remove the silicon byproducts.[19] If the product is a solid, crystallization directly from the reaction mixture can be an effective purification method.[19] |
General Protocol for NaOtBu-Mediated Amidation:
-
Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1 eq), and sodium tert-butoxide (NaOtBu, 1.2 eq).[18]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[18]
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or crystallization.
Reduction to (S)-2-Methyl-1,5-pentanediol
The reduction of the diester to the corresponding chiral diol is a valuable transformation, providing a C5 chiral building block.
Common Problem: Incomplete reduction, leading to a mixture of the diol, mono-alcohol, and starting material.
Troubleshooting Steps & Optimization:
| Parameter | Problem Indication | Recommended Action & Rationale |
| Reducing Agent | Incomplete reduction or formation of byproducts. | Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum Hydride (DIBAL-H) are typically required.[20] Sodium aluminum hydride can also be an effective and more economical alternative.[21] Ensure the reducing agent is fresh and active. |
| Stoichiometry | A mixture of partially reduced products. | A significant excess of the reducing agent (typically 4-5 equivalents for DIBAL-H) is necessary to ensure complete reduction of both ester groups.[20] |
| Temperature Control | Exothermic reaction leading to side products. | The addition of the reducing agent should be done slowly at a low temperature (e.g., 0°C or -78°C) to control the exotherm.[20] After the addition, the reaction can be allowed to warm to room temperature. |
| Quenching and Workup | Formation of emulsions and low isolated yield. | A careful quenching procedure is critical. A common method is the sequential addition of water, followed by an aqueous base (e.g., 15% NaOH), and then more water (Fieser workup). This helps to precipitate the aluminum salts, making filtration easier.[20] |
Optimized Protocol for DIBAL-H Reduction:
-
Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like THF or dichloromethane in a flame-dried flask under an inert atmosphere. Cool the solution to 0°C.
-
Reduction: Add DIBAL-H (4.0-5.0 eq, as a solution in a hydrocarbon solvent) dropwise via a syringe or an addition funnel, maintaining the internal temperature at 0°C.[20]
-
Reaction: Stir the reaction at 0°C for 1 hour after the addition is complete, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction back to 0°C and slowly add water, followed by 15% aqueous NaOH, and then more water.[20]
-
Isolation: Stir the resulting mixture vigorously until a granular precipitate forms. Dry the mixture with anhydrous MgSO₄, filter through a pad of Celite, and wash the filter cake thoroughly with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by column chromatography.
By carefully considering the reaction parameters and implementing these troubleshooting strategies, researchers can significantly improve the yield and stereoselectivity of reactions involving this compound, facilitating the efficient synthesis of complex chiral molecules.
References
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Advancing Chiral Chemistry in Pharmaceutical Synthesis. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
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Role of Chirality in Drugs. (2018). Juniper Publishers. Retrieved from [Link]
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Study on the hydrolysis of dimethyl glutarate. (2012). ResearchGate. Retrieved from [Link]
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Processes, 9(12), 2277.
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Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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The Significance of Chirality in Drug Design and Development. (2015). PMC. Retrieved from [Link]
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Scientists design chiral ligands to generate useful compounds. (2020). News-Medical.Net. Retrieved from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. Retrieved from [Link]
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What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved from [Link]
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What are some common causes of low reaction yields? (2024). Reddit. Retrieved from [Link]
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Showing metabocard for this compound (HMDB0244293). (2021). Human Metabolome Database. Retrieved from [Link]
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A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent…. (n.d.). OUCI. Retrieved from [Link]
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A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. (2018). Green Chemistry. Retrieved from [Link]
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β,β-DIMETHYLGLUTARIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
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Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. (2012). NIH. Retrieved from [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). MDPI. Retrieved from [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. Retrieved from [Link]
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Oxa-Michael-based divergent synthesis of artificial glutamate analogs. (2015). PubMed Central. Retrieved from [Link]
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Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). (2023). Atmospheric Chemistry and Physics. Retrieved from [Link]
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Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. (2021). NIH. Retrieved from [Link]
-
Chiral Building Blocks. (n.d.). Buchler GmbH. Retrieved from [Link]
- US20170297983A1 - Methods of forming diol compounds. (n.d.). Google Patents.
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Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells. (2009). PMC. Retrieved from [Link]
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Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. (2011). Organic Process Research & Development. Retrieved from [Link]
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Synthesis and Antiviral Activities of Synthetic Glutarimide Derivatives. (2010). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Organic Building Blocks, Monomers and Polymers. (n.d.). Texas Tech University. Retrieved from [Link]
-
Computing organic stereoselectivity – from concepts to quantitative calculations and predictions. (2016). Chemical Society Reviews. Retrieved from [Link]
-
Asymmetric synthesis of glutamate derivatives. (2017). ResearchGate. Retrieved from [Link]
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Synthesis and antiviral activities of synthetic glutarimide derivatives. (2010). PubMed. Retrieved from [Link]
-
Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Common side reactions and byproducts in "Dimethyl (S)-(+)-2-Methylglutarate" chemistry
Technical Support Center: Dimethyl (S)-(+)-2-Methylglutarate Chemistry
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation associated with the synthesis and handling of this chiral diester. Our goal is to provide practical, in-depth solutions to ensure the success of your experiments and the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by scientists working with this compound.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification of (S)-(+)-2-Methylglutaric acid.[1][2] This reaction involves treating the dicarboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3] The reaction is typically heated to reflux to drive the equilibrium towards the product, this compound.[2] Using a large excess of the alcohol (methanol) is a key strategy to maximize the yield.[3][4]
Q2: What are the primary stability concerns for this compound?
A2: The main stability concerns are hydrolysis and racemization. As an ester, the compound is susceptible to hydrolysis back to the monoester or the parent dicarboxylic acid if exposed to water, especially under acidic or basic conditions.[4][5][6] Additionally, the chiral center is at the α-position to a carbonyl group, making it prone to racemization (loss of stereochemical purity) under harsh acidic or basic conditions or elevated temperatures through an enolization mechanism.[7][8][9][10] For storage, it is recommended to keep the compound in a cool, dry, well-ventilated area in a tightly sealed container.[11][12]
Q3: Can I use a base catalyst for the esterification?
A3: Base-catalyzed transesterification is a common method for esters, but it is not recommended for the synthesis of this compound from the corresponding carboxylic acid. More importantly, using a strong base poses a significant risk of racemization at the α-carbon.[8][9] The formation of an enolate intermediate under basic conditions will destroy the stereocenter, leading to a racemic mixture of (R)- and (S)-enantiomers.[7][8][10]
Q4: How do I confirm the chiral purity of my final product?
A4: Confirming enantiomeric purity is critical. While optical rotation measurement is a traditional method, it is not as accurate as modern chromatographic techniques.[13] The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC).[13][14][15] This technique uses a chiral stationary phase (CSP) to separate the (S)- and (R)-enantiomers, allowing for precise quantification of the enantiomeric excess (ee%).[14][16] Other methods include Gas Chromatography (GC) with a chiral column and Capillary Electrophoresis (CE).[14][]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues you may encounter during synthesis and purification.
Problem 1: Low Yield of this compound
Symptoms:
-
The isolated product mass is significantly lower than the theoretical calculation.
-
Analysis of the crude reaction mixture shows a large amount of starting material or mono-ester.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction (Equilibrium) | Fischer esterification is a reversible reaction.[1][3][4] Water, a byproduct, can hydrolyze the ester product, shifting the equilibrium back to the reactants.[4] | 1. Use Excess Alcohol: Employ methanol as the solvent to drive the reaction forward via Le Chatelier's principle.[3][4] A 10-fold or greater excess is common. 2. Remove Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.[2] Alternatively, add a dehydrating agent like molecular sieves. |
| Insufficient Catalyst | The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[1][18] Insufficient catalyst leads to a slow or incomplete reaction. | Ensure a catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄ or TsOH is used. Monitor the reaction progress by TLC or GC to determine if more catalyst is needed. |
| Loss During Workup | The diester has some water solubility, and significant product can be lost in the aqueous phase during extraction if not performed carefully. | 1. Saturate Aqueous Layer: Wash the organic layer with saturated sodium bicarbonate solution and then with brine (saturated NaCl solution) to reduce the solubility of the ester in the aqueous phase. 2. Back-Extraction: Re-extract the aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. |
Problem 2: Presence of Impurities in the Final Product
Symptoms:
-
NMR or GC-MS analysis shows peaks other than the desired product.
-
The product has a lower-than-expected melting point or a broad boiling point range.
Common Impurities and Their Mitigation:
| Impurity | Identification (Expected Signals) | Root Cause | Prevention & Removal |
| (S)-2-Methylglutaric Acid (Starting Material) | Broad -OH peak in ¹H NMR; two C=O signals in ¹³C NMR. | Incomplete esterification. | Drive the reaction to completion using the methods described in "Low Yield". Can be removed by washing the organic phase with a weak base (e.g., saturated NaHCO₃ solution) during workup. |
| Methyl (S)-2-methylglutarate (Mono-ester) | Presence of a carboxylic acid proton (-COOH) and a single methyl ester peak in ¹H NMR. | Partial esterification or hydrolysis of the diester during workup. | Ensure sufficient reaction time and catalyst. To remove, perform a careful extraction with a weak base or purify via column chromatography. |
| Methanol | Characteristic singlet (~3.4 ppm) in ¹H NMR. | Incomplete removal after reaction. | Remove methanol thoroughly under reduced pressure using a rotary evaporator. For trace amounts, co-evaporation with a higher boiling point solvent like toluene can be effective. |
| (R)-Enantiomer | Co-elutes with the product in standard chromatography. Only separable by chiral HPLC/GC. | Racemization of the α-carbon. | See Problem 3 below. |
Problem 3: Loss of Stereochemical Purity (Racemization)
Symptoms:
-
Chiral HPLC analysis shows a peak for the undesired (R)-enantiomer.
-
The measured optical rotation of the product is lower than the literature value or close to zero.
Causality and Prevention:
Racemization occurs because the hydrogen on the chiral α-carbon is acidic. In the presence of a strong acid or base, this proton can be removed to form a planar, achiral enol or enolate intermediate.[7][8][9] Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both (S) and (R) enantiomers.[7][10]
Workflow for Preventing Racemization
Caption: A workflow diagram highlighting key control points to prevent racemization during synthesis and purification.
Key Preventive Measures:
-
Use Mild Conditions: Avoid excessively strong acids or high temperatures for prolonged periods. While H₂SO₄ is effective, a milder catalyst like p-toluenesulfonic acid (TsOH) or an acidic resin (e.g., Amberlyst-15) can be a better choice to minimize side reactions.
-
Control Temperature: Do not overheat the reaction. The reflux temperature of methanol (~65 °C) is generally sufficient and poses a low risk of racemization.
-
Careful Neutralization: During the workup, neutralize the acid catalyst with a weak base like saturated sodium bicarbonate solution. Avoid using strong bases such as sodium hydroxide, which can rapidly cause racemization.[8][9]
-
Ambient Temperature Purification: Perform aqueous extractions and column chromatography at or below room temperature.
Part 3: Protocols and Methodologies
Protocol 1: Synthesis via Fischer Esterification
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
(S)-(+)-2-Methylglutaric acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 eq, used as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (S)-(+)-2-Methylglutaric acid and methanol.
-
Stir the mixture until the acid dissolves completely.
-
Carefully add the concentrated sulfuric acid dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (~65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) to neutralize the acid catalyst and remove any unreacted dicarboxylic acid. Caution: CO₂ evolution.
-
Water (1x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the crude product by vacuum distillation or silica gel column chromatography if necessary.
Troubleshooting Decision Tree for Synthesis
Caption: A decision tree to diagnose and solve common synthesis problems.
References
-
Chemistry Stack Exchange. (2022). Racemization at stereogenic centre [closed]. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. Available at: [Link]
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
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-
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Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Available at: [Link]
-
ResearchGate. (n.d.). Results of microbial hydrolysis of ( ± )-2,4-dimethylglutaric acid diethyl ester (4). Available at: [Link]
-
LookChem. (n.d.). Preparation method of Dimethyl Glutarate and its application in organic synthesis - FAQ. Available at: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]
-
YouTube. (2020). Fischer Esterification mechanism-Organic Chemistry. Available at: [Link]
-
Weifang Integratechem Co., Ltd. (n.d.). Dimethyl Glutarate Manufacturers and Suppliers China - Factory. Available at: [Link]
- Google Patents. (n.d.). CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester.
-
PubChem. (n.d.). This compound. Available at: [Link]
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-
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ResearchGate. (2025). Study on the hydrolysis of dimethyl glutarate. Available at: [Link]
-
Ataman Kimya. (n.d.). DIMETHYL GLUTARATE. Available at: [Link]
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-
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- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. skpharmteco.com [skpharmteco.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chiral analysis - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Poor Enantioselectivity in Reactions with Chiral Glutarate Esters
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with enantioselectivity in reactions involving chiral glutarate esters and their derivatives. Poor stereocontrol is a common yet solvable issue. This document provides a structured, in-depth approach to diagnosing and resolving these problems, moving from common oversights to more complex mechanistic issues.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Q1: What are the most common and easily fixable causes of low enantiomeric excess (e.e.)?
A: Before delving into complex optimization, always check the fundamentals. The most frequent culprits are often related to reagent purity and reaction setup. These include:
-
Atmospheric Contamination: Inadequate inert atmosphere techniques can allow moisture or oxygen to degrade sensitive catalysts or reagents. Ensure your inert gas is of high purity and that all glassware is rigorously dried.[1][2]
-
Solvent Quality: The presence of trace impurities, especially water or peroxides in ether solvents, can dramatically affect catalyst activity and selectivity.[2] Always use freshly purified, anhydrous solvents appropriate for the reaction.
-
Inaccurate Temperature Control: Enantioselectivity is often highly dependent on temperature.[3][4] A difference of even 5-10°C can significantly impact the outcome. Ensure your reaction is uniformly cooled or heated and that the thermometer is calibrated.
Q2: My enantiomeric excess (e.e.) is consistently lower than the literature value. What should I check first?
A: The first step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][6] An unoptimized or inaccurate method can give misleading e.e. values.
-
Confirm Baseline Separation: Ensure you have a resolution (Rs) of greater than 1.5 between the enantiomer peaks for accurate integration.[7]
-
Check for Co-elution: An impurity could be co-eluting with one of your enantiomer peaks, artificially inflating its area and giving an incorrect e.e.
-
Validate with a Racemic Standard: Synthesize or purchase a racemic version of your product to confirm the identity and retention times of both enantiomer peaks.
Q3: Can small changes in the glutarate ester substrate really impact the enantioselectivity so much?
A: Absolutely. Asymmetric catalysis can be exquisitely sensitive to the substrate's structure.[8] Small changes in sterics or electronics, even at a position remote from the reacting center, can alter how the substrate fits into the chiral pocket of the catalyst-substrate complex. This can change the relative energy of the diastereomeric transition states, directly impacting the enantiomeric ratio of the product.
Section 2: In-Depth Troubleshooting Guide - A Systematic Approach
Poor enantioselectivity arises because the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the R and S products is small. Our goal is to identify the factors shrinking this energy gap and systematically address them.
The following flowchart outlines a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting poor enantioselectivity.
The Catalyst System
The chiral catalyst is the heart of the reaction. Its purity, activity, and concentration are paramount.
Q: How can I be sure my chiral catalyst or ligand is the source of the problem?
A: Catalyst integrity is a primary suspect in diminished enantioselectivity.[9]
-
Purity: Impurities can act as catalyst poisons or promote side reactions. Re-purify your catalyst/ligand via recrystallization or chromatography. Confirm its purity and structure using NMR, elemental analysis, and chiral HPLC to ensure it hasn't racemized over time.
-
Age and Storage: Many complex chiral ligands and organometallic catalysts can degrade upon exposure to air, moisture, or even light over time. If the catalyst is old or has been stored improperly, consider synthesizing or purchasing a fresh batch.
-
Catalyst Loading: Counterintuitively, too little catalyst can sometimes be the problem. If the rate of the catalyzed reaction is too slow, a non-selective achiral "background" reaction can contribute to the product pool, thus lowering the overall e.e.[9] Conversely, excessively high loading can sometimes lead to the formation of less selective dimeric or aggregated catalyst species.
Q: Could additives, such as a co-catalyst or base, be interfering with the reaction?
A: Yes. Additives play a crucial role and can either enhance or disrupt the chiral environment.[10][11]
-
Achiral Additives: An achiral base or Lewis acid, intended to promote the reaction, may be catalyzing a competing, non-selective pathway.
-
Beneficial Additives: In some cases, additives are essential for high selectivity. For example, salts like LiCl can alter the aggregation state of reagents, while other additives can modify the catalyst structure to create a more selective chiral pocket.[12][13] A review of the literature for your specific reaction class may reveal crucial additives you might have omitted. Some studies have shown that aromatic additives can enhance enantioselectivity by organizing the transition state through hydrogen bonding and π-stacking.[14]
Reaction Conditions
The physical environment of the reaction directly influences the energy of the transition states.
Q: How critically does temperature affect enantioselectivity, and why?
A: Temperature is one of the most powerful variables for controlling enantioselectivity.[4][15] The relationship between the enantiomeric ratio and temperature is governed by the difference in activation enthalpies (ΔΔH‡) and entropies (ΔΔS‡) for the two competing pathways.
Generally, a lower reaction temperature increases enantioselectivity.[3] This is because the selectivity is dependent on the difference in the Gibbs free energy of activation (ΔΔG‡). Since ΔΔG‡ = ΔΔH‡ - TΔΔS‡, the enthalpic term (ΔΔH‡), which is related to the specific chiral interactions, becomes more dominant as the temperature (T) is lowered. Running the reaction at -20 °C, -40 °C, or even -78 °C can often lead to dramatic improvements. However, in rare cases where the entropy term is dominant and opposes the enthalpy term, selectivity can actually increase with temperature.[16]
Q: I've screened several solvents without success. What is the underlying principle of solvent effects?
A: Solvents are not merely an inert medium; they actively participate in the reaction by solvating the catalyst, substrate, and transition states.[17][18] The choice of solvent can have a profound effect on enantioselectivity.[1][19]
-
Polarity and Coordinating Ability: A solvent's ability to coordinate to the catalyst or stabilize charged intermediates can alter the shape and rigidity of the chiral pocket. For instance, a coordinating solvent like THF might compete with the substrate for a binding site on a metal catalyst, lowering selectivity. In contrast, a non-polar solvent like toluene might promote a more organized, pre-determined transition state assembly.[20]
-
Specific Interactions: Solute-solvent interactions, such as hydrogen bonding or van der Waals forces, can preferentially stabilize one diastereomeric transition state over the other.[18]
A systematic solvent screen is often necessary.
| Illustrative Solvent Screen Data (Model Reaction) | ||
| Solvent | Polarity (Dielectric Constant) | Observed e.e. (%) |
| Toluene | 2.4 | 92 |
| Dichloromethane (DCM) | 9.1 | 85 |
| Tetrahydrofuran (THF) | 7.5 | 68 |
| Acetonitrile (MeCN) | 37.5 | 45 |
| Hexanes | 1.9 | 88 |
| This data is illustrative and represents typical trends. |
The Achiral Background Reaction
Q: How do I know if a non-selective background reaction is the cause of my low e.e.?
A: This is a critical and often overlooked issue. The observed e.e. is a composite of the product formed through the desired chiral pathway and any product formed through a non-chiral pathway (the background reaction). If the background reaction is significant, it will erode the overall e.e.
To diagnose this, you must quantify the rate of the background reaction.
Section 3: Key Experimental Protocols
Protocol 1: Quantifying the Achiral Background Reaction
Objective: To determine the rate of the reaction in the absence of the chiral catalyst/ligand to assess its impact on the overall enantioselectivity.
Methodology:
-
Set up the Control Reaction: Prepare a reaction that is identical in every way to your standard chiral reaction (same substrate, reagents, solvent, concentration, temperature) but omit the chiral catalyst or ligand . If your catalyst is a pre-formed metal-ligand complex, run a control with just the metal precursor.
-
Monitor Progress: Take aliquots from the control reaction at regular time intervals (e.g., 1h, 4h, 8h, 24h) and quench them appropriately.
-
Analyze Conversion: Determine the percentage conversion of the starting material to product for each time point using a suitable analytical method (e.g., GC, NMR with an internal standard).
-
Compare Rates: Plot the conversion versus time for both your standard chiral reaction and the achiral control reaction.
Caption: Workflow for diagnosing a competing background reaction.
Interpretation: If the control reaction shows significant product formation, the background reaction is a major contributor to your low e.e. To solve this, you must find conditions that accelerate the chiral pathway relative to the achiral one. This could involve using a more active catalyst, a lower temperature to suppress the higher-activation-energy background reaction, or a different solvent system.
Protocol 2: Standard Procedure for Catalyst Purity Check via Chiral HPLC
Objective: To confirm the enantiomeric purity of a chiral ligand or catalyst.
Methodology:
-
Method Development: If a method is not available in the literature, develop one using a suitable chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®). Screen a range of mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures).[7][]
-
Sample Preparation: Prepare a dilute solution of your chiral catalyst/ligand (~1 mg/mL) in the mobile phase.
-
Racemic Standard: If possible, synthesize or obtain a racemic sample of the ligand to identify the retention times of both enantiomers. If not, look for a small peak corresponding to the "wrong" enantiomer in your "enantiopure" sample.
-
Analysis: Inject the sample onto the HPLC system.
-
Quantification: Integrate the peak areas for both enantiomers. Calculate the e.e. using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100.[5] A value below 99% may indicate a potential problem.
References
-
Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. (2009). [Link]
-
Additive Effects on Asymmetric Catalysis. PubMed. (2016). [Link]
-
Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. (2021). [Link]
-
Solvent Induced Change of Enzyme Enantioselectivity: Rule Or Exception?. ResearchGate. (2000). [Link]
-
Enantioselective synthesis. Wikipedia. [Link]
-
Solvent-Induced Enantioselectivity. ChemistryViews. (2017). [Link]
-
Why are Aromatic Additives Effective in Asymmetric Organocatalysis?. ChemRxiv. (2022). [Link]
-
Solvent effect on enantioselectivity. ResearchGate. [Link]
-
Unusual Aspects of Asymmetric Induction and Amplification Observed in the Soai Reaction. Royal Society of Chemistry. (2022). [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. (2017). [Link]
-
Enhancement of Selectivity and Reactivity of Lipases by Additives. ResearchGate. (2015). [Link]
-
Additive Effects on Asymmetric Catalysis. ACS Publications. (2016). [Link]
-
Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society. (2024). [Link]
-
Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models. PubMed. (2006). [Link]
-
Temperature drop triggers chirality twist. Chemistry World. (2017). [Link]
-
Measuring Chiral Purity. OpenOChem Learn. [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. (2023). [Link]
-
A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. PMC. (2008). [Link]
-
Asymmetric reactions_synthesis. SlideShare. [Link]
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- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 6. skpharmteco.com [skpharmteco.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
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- 10. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 20. researchgate.net [researchgate.net]
Improving the diastereoselectivity of reactions involving "Dimethyl (S)-(+)-2-Methylglutarate"
Technical Support Center: Diastereoselective Reactions of Dimethyl (S)-(+)-2-Methylglutarate
Welcome to the technical support center for this compound. This guide is designed for researchers, synthetic chemists, and drug development professionals aiming to maximize diastereoselectivity in reactions involving this versatile chiral building block. As a C6 chiron derived from the "chiral pool," its inherent stereochemistry at the C2 position is a powerful tool for asymmetric synthesis, provided the subsequent reactions are well-controlled.[1][2]
This document moves beyond simple protocols to explain the underlying principles governing stereocontrol. We will address common experimental challenges in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses fundamental questions about the reactivity of this compound and the factors that govern stereochemical outcomes.
Q1: What is diastereoselectivity, and why is it critical when using this compound?
A: Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. When a new stereocenter is created in a molecule that already contains one (like the C2 position in your substrate), the two possible products are diastereomers. They have different physical properties (NMR spectra, melting points, solubility), which can significantly impact the biological activity and purification of a target molecule.[3] Controlling this selectivity is paramount to ensure the synthesis is efficient and yields the correct, biologically active compound.
Q2: I want to perform an alkylation. Which position on this compound is the most reactive for enolate formation?
A: The substrate has two potentially enolizable positions: the α-protons at C2 and C4.
-
C2-Proton: This proton is adjacent to both an ester and the chiral methyl group. It is generally more acidic due to the electron-withdrawing effect of the adjacent ester group. However, its stereocenter also introduces significant steric hindrance.
-
C4-Protons: These two protons are part of a methylene group (CH₂) and are generally less sterically hindered.
The choice of reaction conditions, particularly the base and temperature, determines which enolate forms preferentially. This is the classic concept of Kinetic vs. Thermodynamic Control .[4]
Q3: What are the primary factors that influence the diastereoselectivity of an enolate reaction?
A: The stereochemical outcome is not random; it is a direct consequence of the reaction environment. The key factors are:
-
Base: The size (steric bulk) and nature of the base determine which proton is abstracted and how quickly. Bulky bases like Lithium Diisopropylamide (LDA) favor the formation of the kinetic enolate.[4][5]
-
Temperature: Low temperatures (e.g., -78 °C) are crucial for preventing equilibration to the more stable thermodynamic enolate, thus locking in the kinetic product.[6]
-
Solvent: The coordinating ability of the solvent affects the aggregation state and reactivity of the base and the enolate. Ethereal solvents like Tetrahydrofuran (THF) are standard.
-
Counterion: The metal counterion (e.g., Li+, Na+, K+) associated with the enolate influences its geometry and rigidity through chelation, which directly impacts facial selectivity during the electrophilic attack.[4][6] Lithium enolates are well-studied and often provide high levels of stereocontrol.[6]
-
Electrophile: The size and reactivity of the incoming electrophile can also influence the diastereomeric ratio (d.r.).
Part 2: Troubleshooting Guide for Low Diastereoselectivity
This section is structured to solve specific problems you may encounter in the lab.
Problem: My alkylation reaction is producing a low diastereomeric ratio (e.g., close to 1:1). What are the most likely causes and how do I improve it?
Diagnosis: A low d.r. almost always indicates a loss of stereochemical control. This typically happens when the reaction conditions allow the initially formed (kinetic) enolate to equilibrate to the more stable, but less stereochemically defined, thermodynamic enolate. It can also result from a poorly organized transition state.
Solution Pathway: Enforcing Kinetic Control
The primary strategy to enhance diastereoselectivity is to operate under strict kinetic control , where the product distribution is determined by the relative rates of formation, not their thermodynamic stability.
Detailed Recommendations:
-
Switch to a Kinetic Base: If you are using sodium hydride (NaH) or alkoxides, switch to a strong, sterically hindered, non-nucleophilic base. Lithium Diisopropylamide (LDA) is the gold standard for forming kinetic enolates cleanly and irreversibly.[4]
-
Optimize Temperature Control: Deprotonation should occur at -78 °C (a dry ice/acetone bath). Crucially, the electrophile must also be added at this temperature to trap the kinetic enolate before it has a chance to equilibrate. Do not let the reaction warm up at any point before it is quenched.
-
Ensure Anhydrous Conditions: Water is a proton source that will quench your enolate, leading to loss of material and control. Ensure all glassware is oven- or flame-dried, and use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still).
-
Consider the Counterion: Lithium (from LDA or n-BuLi) is often superior for achieving high diastereoselectivity due to its ability to form tight, chelated transition states.[6] If using other bases like KHMDS (potassium bis(trimethylsilyl)amide), the larger potassium ion may lead to a looser, more reactive enolate with potentially lower selectivity.
Visualizing the Mechanism of Control
The (S)-methyl group at the C2 position acts as a built-in chiral auxiliary.[3] Upon deprotonation, it sterically blocks one face of the resulting planar enolate. The incoming electrophile is therefore directed to the opposite, less-hindered face, resulting in the preferential formation of one diastereomer.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Kinetically Controlled Alkylation
This protocol provides a robust starting point for achieving high diastereoselectivity.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), titrated solution
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
LDA Preparation (in situ):
-
Under a positive pressure of nitrogen, add anhydrous THF (approx. 0.2 M final concentration) to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add a titrated solution of n-BuLi (1.05 equivalents) dropwise. The solution may turn slightly yellow.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous THF.
-
Add this solution dropwise to the cold LDA solution over 10-15 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
-
Electrophilic Quench:
-
Add the electrophile (e.g., Benzyl bromide, 1.2 equivalents) dropwise to the enolate solution, ensuring the internal temperature does not rise above -75 °C.
-
Continue stirring at -78 °C for 2-4 hours (reaction progress can be monitored by TLC).
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product via flash column chromatography.
-
Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy (by integrating characteristic, well-resolved peaks for each diastereomer) or chiral HPLC/GC.[7]
-
Table 1: Influence of Reaction Parameters on Diastereoselectivity (Illustrative Data)
| Entry | Base (eq.) | Solvent | Temperature (°C) | Electrophile | Predominant Control | Expected d.r. |
| 1 | LDA (1.1) | THF | -78 | Benzyl Bromide | Kinetic | >95:5 |
| 2 | KHMDS (1.1) | THF | -78 | Benzyl Bromide | Kinetic | ~90:10 |
| 3 | NaH (1.1) | THF | 25 | Benzyl Bromide | Thermodynamic | ~60:40 |
| 4 | LDA (1.1) | THF / HMPA | -78 | Benzyl Bromide | Kinetic | ~85:15 |
| 5 | LDA (1.1) | THF | 0 | Benzyl Bromide | Mixed/Equilibrating | <70:30 |
Note: HMPA (hexamethylphosphoramide) is a polar aprotic additive that can break up lithium aggregates, increasing reactivity but sometimes decreasing selectivity.
References
-
Selected Diastereoselective Reactions: Enolate Alkylation. ResearchGate.[Link]
-
Alkylation of enolates | Organic Chemistry II Class Notes. Fiveable.[Link]
-
Chapter 1: Enolate Alkylations. University of Rochester.[Link]
-
Alkylation of enolates. University of Oxford.[Link]
-
On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry (RSC Publishing).[Link]
-
Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI.[Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC - PubMed Central.[Link]
-
Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. ResearchGate.[Link]
-
Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. PMC - NIH.[Link]
-
CY6123 : Asymmetric Organic synthesis. Department of Chemistry IITM.[Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.[Link]
-
(PDF) Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. ResearchGate.[Link]
- Key Concepts in Stereoselective Synthesis.University of Minnesota.
-
Asymmetric Synthesis. University of York.[Link]
-
Assymetric Induction. MSU chemistry.[Link]
Sources
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. york.ac.uk [york.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. Department of Chemistry IITM [chem.iitm.ac.in]
Technical Support Center: Challenges in the Removal of Chiral Auxiliaries Derived from Glutaric Acid
Welcome to the Technical Support Center for chiral auxiliaries. This guide is designed for researchers, scientists, and professionals in drug development who utilize glutaric acid-derived chiral auxiliaries in asymmetric synthesis. The removal of these auxiliaries, while crucial for obtaining the final enantiomerically pure product, can present significant challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this critical step.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing glutaric acid-derived chiral auxiliaries?
A1: The primary methods for cleaving the amide bond formed between your substrate and the glutaric acid-derived auxiliary are hydrolysis and reductive cleavage.[2] The choice depends on the desired functionality in the final product and the overall stability of your molecule. Hydrolysis yields a carboxylic acid, while reductive cleavage produces an alcohol.[2][3]
Q2: How can I monitor the progress of the auxiliary removal reaction?
A2: Reaction progress can be effectively monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The disappearance of the starting material and the appearance of the product will indicate the reaction's progression. For a more quantitative assessment, ¹H NMR spectroscopy can be used to track the disappearance of characteristic signals from the chiral auxiliary.[4]
Q3: Is it possible to recover and reuse the glutaric acid-derived chiral auxiliary?
A3: Yes, a key advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is both cost-effective and environmentally friendly.[1][4] After cleavage and work-up, the auxiliary can often be recovered from the aqueous layer following extraction.[4] Purification by crystallization or chromatography may be necessary before it can be reused.
Q4: My cleavage reaction is sluggish or incomplete. What are the likely causes?
A4: Several factors can contribute to an incomplete reaction. These include insufficient equivalents of the cleaving reagent, a reaction temperature that is too low, or significant steric hindrance around the amide bond.[4] For particularly stable amide bonds, more forcing conditions, such as stronger reagents or prolonged reaction times, may be necessary.[4]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the removal of glutaric acid-derived chiral auxiliaries.
Issue 1: Epimerization or Racemization of the α-Stereocenter
One of the most critical challenges during auxiliary removal is the potential loss of stereochemical integrity at the α-carbon to the carbonyl group.[5][6]
Root Cause Analysis:
Epimerization typically occurs through two main mechanisms:
-
Enolization: Under harsh basic or acidic conditions, the α-proton can be abstracted, leading to the formation of a planar enolate intermediate.[5] Reprotonation can then occur from either face, resulting in a mixture of diastereomers.
-
Oxazolone Formation: While more common in peptide synthesis, intramolecular cyclization to form a planar intermediate can also lead to loss of stereochemistry.[5]
Mitigation Strategies:
-
Milder Reaction Conditions: Avoid harsh acidic or basic conditions and elevated temperatures.[2][4] For hydrolytic cleavage, using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), at low temperatures (e.g., 0 °C) is a well-established method for minimizing epimerization.[3][7]
-
Reductive Cleavage: Reductive methods using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are generally less prone to causing epimerization.[2][4] However, care must be taken as these reagents can reduce other functional groups.[2]
Experimental Protocol: Mild Hydrolytic Cleavage to Minimize Epimerization [3]
-
Dissolve the N-acyl substrate (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with dilute HCl and extract the desired carboxylic acid product with an organic solvent.
-
The aqueous layer can be basified to recover the chiral auxiliary.
Issue 2: Low Yield of the Desired Product
Low yields can be attributed to product degradation or incomplete reaction.
Root Cause Analysis:
-
Product Degradation: The cleavage conditions may be too harsh for sensitive functional groups present in your molecule.[4]
-
Incomplete Reaction: As mentioned in the FAQs, this can be due to insufficient reagent, low temperature, or steric hindrance.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 3: Difficulty in Separating the Product from the Cleaved Auxiliary
Even after a successful cleavage reaction, separating the desired product from the now-free chiral auxiliary can be challenging.[4]
Root Cause Analysis:
-
Similar Polarity: The product and the auxiliary may have similar polarities, making chromatographic separation difficult.
-
Auxiliary Solubility: The glutaric acid-derived auxiliary is a dicarboxylic acid monoamide, which can have significant water solubility, but may also partition into the organic layer depending on the pH and extraction solvent.
Purification Strategies:
-
Aqueous Washes: Optimize the extraction protocol. Since the auxiliary is an amino alcohol derivative, its solubility is pH-dependent. Thorough washes with acidic and/or basic aqueous solutions can help to selectively extract the auxiliary.[4]
-
Chromatography Optimization: If co-elution is an issue, screen different solvent systems for column chromatography. Sometimes, a less polar or more polar solvent system can achieve the desired separation.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
Data Summary: Cleavage Methods for Glutaric Acid-Derived Auxiliaries
| Target Functional Group | Cleavage Method | Common Reagents | Key Considerations |
| Carboxylic Acid | Hydrolysis | LiOH/H₂O₂ | Mild conditions (0 °C) are crucial to prevent epimerization.[3][6] |
| Strong Acid (e.g., H₂SO₄) | Risk of product degradation and epimerization.[8] | ||
| Alcohol | Reductive Cleavage | LiAlH₄, LiBH₄ | Powerful reducing agents; may affect other functional groups.[2][9] |
General Workflow for Chiral Auxiliary Removal
The following diagram illustrates the general process from the acylated substrate to the final purified product.
Caption: General workflow for chiral auxiliary removal.
By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot challenges associated with the removal of glutaric acid-derived chiral auxiliaries, leading to higher yields and stereochemical purity in their final products.
References
-
Ogawa, J., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. PubMed. Available at: [Link]
- BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem.
- BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem.
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Removal of L-Alaninol as a Chiral Auxiliary. BenchChem.
-
Aree, T., & Chaichit, N. (2006). Hydrolysis of glutaric anhydride to glutaric acid in the presence of β-cyclodextrin. Crystallographic and NMR study. ResearchGate. Available at: [Link]
-
Ye, T., & Li, Y. (2012). Two Remarkable Epimerizations Imperative for the Success of an Asymmetric Total Synthesis of (+)-Aigialospirol. PMC - NIH. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries. BenchChem.
- BenchChem. (n.d.). Chiral Auxiliary Selection. BenchChem.
- Gage, J. R., & Evans, D. A. (1990). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
- Bhamboo, P., et al. (n.d.). Methods for cleavage of chiral auxiliary.
- Loupy, A., et al. (2002). A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. ARKIVOC.
- Gage, J. R., & Evans, D. A. (1990). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Ghosh, A. K., et al. (1996). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. PMC - NIH.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- BenchChem. (2025). Technical Support Center: Chiral Auxiliary Cleavage. BenchChem.
- ResearchGate. (n.d.). Removal of the chiral auxiliary or N-protecting group. Reagents and conditions.
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
- ResearchGate. (n.d.). Epimerisation in Peptide Synthesis.
-
It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. Available at: [Link]
- University of York. (n.d.). Asymmetric Synthesis. University of York.
- ResearchGate. (n.d.). Ring Opening/Site Selective Cleavage in N- Acyl Glutarimide to Synthesize Primary Amides.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage. Organic Chemistry Portal. Available at: [Link]
-
Nielsen, D. K., et al. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PMC - PubMed Central. Available at: [Link]
- Szostak, M., et al. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling.
- NIH. (n.d.).
- Spring, D. (n.d.). The reductive cleavage of picolinic amides. David Spring's group.
-
Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Chemistry Steps. Available at: [Link]
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Technical Support Center: Maintaining Stereochemical Integrity of Dimethyl (S)-(+)-2-Methylglutarate
Welcome to the technical support hub for Dimethyl (S)-(+)-2-Methylglutarate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, we will address the critical challenge of preventing racemization—the loss of stereochemical purity—during chemical transformations. Our focus is to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure or enriched compound, like the (S)-enantiomer of Dimethyl 2-Methylglutarate, converts into a mixture containing equal amounts of both the (S) and (R) enantiomers (a racemic mixture).[1][2] This is a significant issue in pharmaceutical and chemical synthesis because enantiomers of a chiral molecule often exhibit different biological activities.[3] For this compound, the stereocenter is at the C2 position, which is also the α-carbon to one of the ester carbonyl groups.[4] The hydrogen atom at this position is susceptible to removal under certain conditions, leading to a loss of the defined stereochemistry.[5][6]
Q2: What is the primary chemical mechanism that leads to the racemization of this compound?
A2: The primary mechanism for racemization in this compound is through the formation of a planar enolate intermediate.[6][7] The α-proton at the C2 position is acidic due to its proximity to the electron-withdrawing carbonyl group of the ester.[7] In the presence of a base, this proton can be abstracted to form a trigonal planar enolate.[5][6] This intermediate is achiral. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers, resulting in a racemic product.[5] Acid-catalyzed racemization can also occur via a planar enol intermediate.[5]
Q3: Which reaction conditions are most likely to cause racemization?
A3: Several conditions can promote racemization:
-
Strong Bases: Strong bases readily abstract the α-proton, facilitating enolate formation.[6][8] The choice of base is critical; sterically hindered or weaker bases are often preferred.[8]
-
High Temperatures: Increased temperature can provide the necessary energy to overcome the activation barrier for proton abstraction and subsequent racemization.[9][10] It can also accelerate the rate of enolate formation and interconversion.
-
Prolonged Reaction Times: The longer the compound is exposed to conditions that promote enolization, the greater the extent of racemization.[3]
-
Protic Solvents: Protic solvents can facilitate proton exchange, potentially accelerating the reprotonation of the enolate from either face.
Q4: Can I perform reactions like hydrolysis or transesterification without causing racemization?
A4: Yes, with careful selection of reagents and conditions.
-
Hydrolysis: Saponification (hydrolysis under basic conditions) is a high-risk reaction for racemization due to the presence of a strong base (e.g., NaOH).[7] Acid-catalyzed hydrolysis, using a strong acid cation-exchange resin, for instance, can be an alternative, although the potential for acid-catalyzed enolization still exists.[11][12]
-
Transesterification: This reaction, which involves converting one ester to another, can be catalyzed by acids or bases.[13][14][15] To avoid racemization, non-basic catalysts or enzymatic methods are often preferred. For base-catalyzed transesterification, it is crucial to use an alkoxide base that matches the alcohol being used to prevent unwanted side reactions, though the risk of racemization via enolate formation remains.[16]
Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Significant loss of optical purity observed after a base-catalyzed reaction.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Base is too strong or not sterically hindered. | Switch to a weaker or more sterically hindered base. Consider using N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine instead of sodium methoxide or potassium tert-butoxide.[8] | Strong, non-hindered bases readily abstract the α-proton, leading to enolate formation and racemization.[8] Sterically hindered bases are less likely to access the α-proton, thus reducing the rate of enolization. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). | Lowering the temperature reduces the kinetic energy of the system, making it more difficult to overcome the activation energy for proton abstraction.[17] |
| Reaction time is excessively long. | Monitor the reaction closely using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed. | Minimizing the exposure time to racemization-inducing conditions will help preserve stereochemical integrity.[3] |
Issue 2: Racemization detected after an ester modification reaction (e.g., amidation).
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate coupling reagents. | For amide bond formation, use coupling reagents known to suppress racemization. Reagents like HATU, HBTU, or COMU are generally preferred over carbodiimides like DCC or EDC alone.[17][18] | These reagents activate the carboxylic acid in a way that is less prone to forming highly reactive intermediates that can lead to racemization.[19][20] |
| Absence of racemization-suppressing additives. | When using carbodiimide coupling reagents (DCC, EDC), always include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[20][21] | Additives react with the activated acid to form a more stable active ester, which is less susceptible to racemization before reacting with the amine.[21] |
| Pre-activation time is too long. | Minimize the time between the activation of the carboxylic acid and the addition of the nucleophile (e.g., an amine).[17] | Prolonged pre-activation increases the chance of the activated intermediate rearranging or undergoing side reactions that lead to racemization.[17] |
Issue 3: Difficulty in accurately measuring the extent of racemization.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inadequate analytical methodology. | Utilize chiral chromatography (HPLC or GC) with a suitable chiral stationary phase for accurate determination of the enantiomeric excess (e.e.).[21][22] | Chiral chromatography is a powerful technique for separating and quantifying enantiomers, providing a direct measure of stereochemical purity.[23][24] |
| Derivative formation for analysis is causing racemization. | If derivatization is necessary for analysis, ensure the reaction conditions are mild and have been validated not to cause racemization. | The analytical procedure itself should not alter the stereochemical composition of the sample. |
| Lack of reference standards. | Obtain or synthesize authentic samples of both the (S) and (R) enantiomers to confirm peak identification and validate the analytical method. | Reference standards are crucial for accurate peak assignment and quantification in chiral analysis. |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Reactions with Minimized Racemization
This protocol provides a general framework for reactions involving a base where the stereochemical integrity of this compound is critical.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric moisture and oxygen.
-
Solvent Choice: Use an anhydrous aprotic solvent (e.g., THF, Dichloromethane).
-
Cooling: Cool the solution of this compound and other reagents (excluding the base) to a low temperature (0 °C to -78 °C) in an appropriate cooling bath.
-
Base Addition: Slowly add a sterically hindered, non-nucleophilic base (e.g., DIPEA) dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by adding a mild acidic solution (e.g., saturated aqueous ammonium chloride) at low temperature.
-
Work-up and Analysis: Proceed with the standard aqueous work-up and purification. Analyze the enantiomeric excess of the product using chiral HPLC or GC.[22][23]
Protocol 2: Quantification of Enantiomeric Excess using Chiral HPLC
This protocol outlines a general method for analyzing the stereochemical purity of a sample.
-
Column Selection: Choose a chiral stationary phase (CSP) column suitable for the separation of your compound's enantiomers. Polysaccharide-based columns are often a good starting point.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol), that provides good separation of the enantiomers.
-
Sample Preparation: Dissolve a small, accurately weighed amount of your sample in the mobile phase.
-
Injection and Analysis: Inject the sample onto the chiral HPLC system.
-
Quantification: Integrate the peak areas for both the (S) and (R) enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing the Problem: The Racemization Pathway
The following diagram illustrates the base-catalyzed racemization mechanism of this compound.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Decision-Making Workflow for Preserving Stereochemistry
This workflow provides a logical sequence for planning experiments to minimize racemization.
Caption: A workflow for selecting reaction conditions to prevent racemization.
References
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. (2024).
- Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. (2007). Books Gateway.
- Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Peptide synthesis - Wikipedia.
- Racemisation in Chemistry and Biology. The University of Manchester.
- Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Research Collection.
- STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College.
- Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH.
- Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design - ACS Publications.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.
- Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
- Determination of enantiomeric excess.
- This compound. PubChem.
- Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
- How to avoid racemization during N-Boc-piperazine-C3-COOH coupling. Benchchem.
- Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. (2025). ResearchGate.
- Method for preparing glutaric acid from dimethyl glutarate. Google Patents.
- Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
- Determination of Enantiomeric Purity by Direct Methods.
- This compound. Santa Cruz Biotechnology.
- Enolate Chemistry.
- Catalysts for Transesterification. OUCI.
- Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions. Benchchem.
- A method of synthesis 2- methylglutaric acid dimethyl ester. Google Patents.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH.
- Study on the hydrolysis of dimethyl glutarate. (2025). ResearchGate.
- Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. (2018). Journal of Biochemical Technology.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
- Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI.
- 0Chem 360-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary 4.
- formation of enolates from esters and other acid derivatives. (2019). YouTube.
- This compound 97.0+%, TCI America 5 g. Fisher Scientific.
- This compound, min 97% (GC), 1 gram.
- (s)-(+)-2-methylglutaric acid dimethyl ester(10171-92-3) 1 h nmr. ChemicalBook.
- Hydrolysis of Dimethyl Methylphosphonate by the Cyclic Tetramer of Zirconium Hydroxide.
- Stereochemistry of epoxide hydrolysis under acidic conditions. (2015). Chemistry Stack Exchange.
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Technical Support Center: Enhancing the Reactivity of Dimethyl (S)-(+)-2-Methylglutarate in C-C Bond Formation
Welcome to the technical support center for Dimethyl (S)-(+)-2-Methylglutarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the reactivity of this versatile building block in carbon-carbon (C-C) bond formation reactions.[1] This resource offers solutions to common experimental challenges in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references.
Section 1: Troubleshooting Common Issues in C-C Bond Formation
This section addresses specific problems users may encounter when utilizing this compound for reactions such as alkylations and condensation reactions.
Question 1: I am observing low to no yield in my alkylation reaction with this compound and a primary alkyl halide. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in alkylation reactions involving this compound often stem from inefficient enolate formation or competing side reactions. The methyl group at the α-position introduces steric hindrance, which can impede the approach of both the base and the electrophile.[2][3][4]
Core Issues & Solutions:
-
Incomplete Enolate Formation: The acidity of the α-proton in esters is lower than in ketones, making complete deprotonation more challenging.[5] The pKa of the α-proton in a typical ester is around 25, which requires a strong, non-nucleophilic base for efficient enolate generation.[5]
-
Recommended Action: Switch to a stronger, sterically hindered base. Lithium diisopropylamide (LDA) is a common and effective choice for generating ester enolates.[6][7] Unlike alkoxides such as sodium ethoxide, LDA is non-nucleophilic and minimizes the risk of undesired side reactions like transesterification.
-
-
Steric Hindrance: The methyl group at the C2 position can sterically hinder the approach of the alkyl halide to the nucleophilic α-carbon of the enolate.[2][3][8][9] This is a significant factor in SN2 reactions.[2][3][8][4]
-
Recommended Action:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely to avoid decomposition.
-
Use a More Reactive Electrophile: If possible, switch from an alkyl chloride or bromide to an alkyl iodide or triflate. Iodides and triflates are better leaving groups, which can accelerate the rate of the SN2 reaction.
-
-
-
Solvent Effects: The choice of solvent can significantly impact the reactivity of the enolate.
-
Recommended Action: Use a polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[10] These solvents are effective at solvating the lithium cation of the LDA-enolate complex without protonating the enolate.
-
Troubleshooting Workflow for Low Alkylation Yield:
Caption: Decision tree for troubleshooting low alkylation yields.
Question 2: My Claisen condensation reaction using this compound is not proceeding as expected. What factors should I investigate?
Answer:
The success of a Claisen condensation is highly dependent on the ability to form a stable enolate and the reactivity of the electrophilic ester partner. With this compound, steric hindrance and the choice of base are again critical factors.
Core Issues & Solutions:
-
Base Selection and Stoichiometry: A full equivalent of a strong, non-nucleophilic base is crucial for driving the reaction to completion.
-
Recommended Action: Use at least one full equivalent of a strong base like sodium hydride (NaH) or LDA. For mixed Claisen condensations, pre-forming the enolate of this compound with LDA before adding the second ester is a highly effective strategy.
-
-
Reaction Temperature and Solvent: Higher temperatures may be necessary to overcome the activation energy of the reaction.[10]
Optimized Conditions for Condensation Reactions:
| Parameter | Recommended Condition | Rationale |
| Base | LDA, NaH | Strong, non-nucleophilic bases ensure complete enolate formation. |
| Solvent | THF, DMF, DMSO | Polar aprotic solvents stabilize the enolate and are suitable for a range of temperatures.[10] |
| Temperature | 80-120 °C (conventional) or Microwave | Increased temperature helps overcome steric hindrance.[10] |
Section 2: Frequently Asked Questions (FAQs)
Question 3: Can I use this compound in cross-coupling reactions?
Answer:
While less common than alkylations or condensations, this compound can potentially be used in certain cross-coupling reactions. The success of such reactions would depend on the specific catalytic system and reaction conditions. For instance, palladium-catalyzed cross-coupling reactions have been developed for similar substrates.[11] The key would be to form a suitable organometallic intermediate from the ester enolate.
Question 4: How does the stereochemistry at the C2 position affect the reactivity?
Answer:
The (S)-configuration at the C2 position introduces a chiral center. While it doesn't directly alter the acidity of the α-proton, it can influence the stereochemical outcome of the reaction if a new stereocenter is formed. The steric bulk of the methyl group is the primary factor affecting the rate of reaction.[2][3][8][4][9]
Question 5: Are there alternative reagents to this compound with enhanced reactivity?
Answer:
If the steric hindrance of the methyl group is a persistent issue, you might consider analogs with less bulky substituents at the α-position. Alternatively, converting the ester to a more reactive functional group, such as a Weinreb amide, could provide a more controlled and efficient route to your target molecule.
Experimental Protocol: LDA-Mediated Alkylation of this compound
This protocol provides a general procedure for the alkylation of this compound with a reactive alkyl halide.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise, and stir the solution for 30 minutes at -78 °C.
-
Enolate Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.[7][14]
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[6]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.
Reaction Workflow Diagram:
Caption: Workflow for the LDA-mediated alkylation of this compound.
References
-
Optimization of the Condensation Reaction | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Available at: [Link]
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Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]
-
A comparison of several modern alkylating agents - arkat usa. Available at: [Link]
-
0Chem 360-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary 4. Available at: [Link]
-
formation of enolates from esters and other acid derivatives - YouTube. Available at: [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. Available at: [Link]
-
10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PubMed Central. Available at: [Link]
-
One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO - MDPI. Available at: [Link]
-
SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons - YouTube. Available at: [Link]
-
Novel strategies for C-C/X bond formation - OUCI. Available at: [Link]
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Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones C&S: Chapt. 1, 2. Available at: [Link]
-
C-C Bond Forming Reactions via Photogenerated Intermediates - IRIS - UniPv. Available at: [Link]
-
Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - NIH. Available at: [Link]
-
Optimization of the condensation conditions. a - ResearchGate. Available at: [Link]
-
(PDF) Unusual Weiss–Cook condensation of dimethyl 2,3-dioxobutanedioate and dimethyl 3-oxoglutarate - ResearchGate. Available at: [Link]
-
Alkylation of in situ generated fluorinated alkoxides: novel synthesis of partially fluorinated ethers - Arkivoc. Available at: [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Available at: [Link]
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Validation & Comparative
Mastering Enantiopurity: A Comparative Guide to Determining the Enantiomeric Excess of Dimethyl (S)-(+)-2-Methylglutarate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and a critical quality attribute for chiral drug substances. The biological activity of enantiomers can differ significantly, with one offering therapeutic benefits while the other may be inactive or even elicit adverse effects. This guide provides an in-depth comparison of analytical techniques for determining the enantiomeric excess of Dimethyl (S)-(+)-2-Methylglutarate and its derivatives, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). We will explore the nuances of method development, compare its performance with alternative technologies, and provide the rationale behind experimental choices to ensure robust and reliable results.
The Central Role of Chiral HPLC
Chiral HPLC has established itself as the gold standard for the separation and quantification of enantiomers due to its high resolution, accuracy, and broad applicability.[1][2] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and often preferred approach, as it avoids the potential for systematic errors associated with indirect methods that require derivatization.[2][3]
The underlying principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4] The differing stability of these complexes leads to different retention times, allowing for their separation and subsequent quantification.
Strategic Method Development for Dimethyl 2-Methylglutarate Derivatives
The successful separation of Dimethyl 2-Methylglutarate enantiomers hinges on a systematic approach to method development. Given the ester functionality and the presence of a stereocenter alpha to a carbonyl group, polysaccharide-based CSPs are a logical starting point. These phases, typically derivatives of cellulose or amylose, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer backbone.[3][4]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Workflow for Chiral HPLC Method Development", fontsize=12, fontcolor="#5F6368"];
Caption: A systematic workflow for developing a chiral HPLC method for Dimethyl 2-Methylglutarate derivatives.
Experimental Protocol: A Case Study with Chiral HPLC
1. Column Selection:
-
Initial Choice: A cellulose-based chiral stationary phase, such as one derivatized with tris(3,5-dimethylphenylcarbamate), is an excellent starting point due to its proven efficacy in resolving a wide array of racemates, including esters.
2. Mobile Phase Preparation:
-
System: A normal-phase mobile system is typically employed for polysaccharide-based CSPs.
-
Composition: A starting mobile phase of 90:10 (v/v) n-hexane/isopropanol is recommended. The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the ester carbonyl group provides some UV absorbance at lower wavelengths).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
4. Optimization:
-
If the initial separation is insufficient (co-elution or poor resolution), systematically vary the percentage of the alcohol modifier.
-
Increasing the isopropanol concentration will generally decrease retention times.
-
Decreasing the isopropanol concentration will increase retention and may improve resolution.
-
-
Consider testing other alcohol modifiers such as ethanol, which can alter the selectivity.
-
For derivatives with acidic or basic moieties, the addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) to the mobile phase can improve peak shape and resolution.[2]
Comparative Analysis of Alternative Techniques
While chiral HPLC is a powerful tool, other techniques offer unique advantages and can be complementary or even superior for certain applications.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[4] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[5] | Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[1] |
| Analyte Volatility | Not required. | Required. Derivatization to more volatile esters may be necessary. | Generally requires some volatility, but less than GC. | Not required. |
| Sample Throughput | Moderate. | High. | High.[6] | Low to moderate. |
| Solvent Consumption | High. | Low. | Low (primarily CO2). | Low. |
| Resolution | Generally high. | Very high for suitable analytes. | High, often with faster analysis times than HPLC.[7] | Dependent on the extent of chemical shift non-equivalence. |
| Detection | UV-Vis, PDA, MS, etc. | FID, MS. | UV-Vis, MS. | NMR spectroscopy. |
| Method Development | Can be time-consuming, often requiring screening of multiple columns and mobile phases. | Requires optimization of temperature programs and carrier gas flow. | Can be faster than HPLC due to the properties of supercritical fluids. | Involves screening of different chiral solvating agents and optimizing concentrations.[8] |
Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives, chiral GC offers excellent resolution and sensitivity.[5] Dimethyl 2-methylglutarate is amenable to GC analysis.[9]
Methodology:
-
Column: A cyclodextrin-based chiral capillary column is commonly used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
The primary advantage of chiral GC is its high efficiency, leading to sharp peaks and excellent resolution. However, it is limited to analytes that are volatile and thermally stable, or those that can be derivatized to meet these criteria.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster separations and reduced organic solvent consumption.[6] The use of supercritical CO2 as the main mobile phase component results in low viscosity and high diffusivity, leading to improved chromatographic efficiency.[7]
Methodology:
-
Stationary Phases: The same chiral stationary phases used in HPLC can often be used in SFC.
-
Mobile Phase: Supercritical CO2 with an organic modifier (e.g., methanol, ethanol).
-
Advantages: SFC often provides better resolution in a shorter time compared to HPLC for many compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. By adding a chiral solvating agent to the NMR sample, transient diastereomeric complexes are formed, which can lead to separate, distinguishable signals for the two enantiomers in the NMR spectrum.[1]
Methodology:
-
Chiral Solvating Agent: A suitable CSA (e.g., a chiral alcohol, acid, or lanthanide shift reagent) is added directly to the NMR tube containing the analyte.
-
Analysis: The enantiomeric excess is determined by integrating the distinct signals corresponding to each enantiomer.
The main advantage of this technique is that it does not require chromatographic separation. However, method development can involve screening various CSAs and optimizing concentrations to achieve baseline separation of the signals.[8] It is also generally less sensitive than chromatographic methods.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Decision Tree for Selecting an Analytical Method", fontsize=12, fontcolor="#5F6368"];
Caption: A decision-making guide for choosing the appropriate technique for enantiomeric excess determination.
Conclusion: An Integrated Approach
The determination of the enantiomeric excess of this compound and its derivatives is most reliably achieved through chiral HPLC , which offers a versatile and high-resolution platform. A systematic method development approach, starting with polysaccharide-based chiral stationary phases and normal-phase eluents, provides a high probability of success.
However, a comprehensive analytical strategy should also consider the merits of alternative techniques. Chiral GC is an excellent choice for high-throughput, high-resolution analysis if the analyte is sufficiently volatile. Chiral SFC presents a "greener" and often faster alternative to HPLC. Finally, NMR with chiral solvating agents provides a valuable, non-chromatographic method for confirmation and can be particularly useful when chromatographic methods prove challenging.
The optimal choice of technique will ultimately depend on the specific requirements of the analysis, including sample properties, desired throughput, and available instrumentation. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate strategy to ensure the enantiopurity of their chiral compounds.
References
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enantiomeric separation of chiral antifanguls drugs with using polar organic phase by hplc. (URL: [Link])
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. (URL: [Link])
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Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(11), 1144-1153. (URL: [Link])
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Organic Letters, 24(37), 6826–6831. (URL: [Link])
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Wenzel, T. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Molecules, 21(4), 493. (URL: [Link])
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A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])
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Separation of Dimethyl succinate on Newcrom R1 HPLC column. (URL: [Link])
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This compound, min 97% (GC), 1 gram. (URL: [Link])
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Furusho, Y., & Yashima, E. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(23), 4275. (URL: [Link])
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NMR Chiral solvating agents. (URL: [Link])
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Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018). Molecules, 23(11), 2875. (URL: [Link])
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Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. (URL: [Link])
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Strain, S. K., et al. (2019). Enantioseparation and detection of (R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate by chiral gas chromatography–triple quadrupole mass spectrometry. Neuromethods, 143, 133-141. (URL: [Link])
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Separation of the enantiomers of 4-aryl-7,7-dimethyl- and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by chiral HPLC. (URL: [Link])
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Chiral Separations by High‐Performance Liquid Chromatography. (URL: [Link])
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Deuterated Modifiers in Sub/Supercritical Fluid Chromatography for Streamlined NMR Structure Elucidation. (URL: [Link])
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Kaczynski, P., et al. (2017). Rapid and Green Separation of Mono- and Diesters of Monochloropropanediols by Ultrahigh Performance Supercritical Fluid Chromatography-Mass Spectrometry Using Neat Carbon Dioxide as a Mobile Phase. Journal of Agricultural and Food Chemistry, 65(37), 8220–8228. (URL: [Link])
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Molecular Dynamics of Enantiomeric Separation in HPLC. (2025). Preprints.org. (URL: [Link])
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Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). Chemistry, 2(4), 47. (URL: [Link])
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HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. (2021). Molecules, 26(15), 4481. (URL: [Link])
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2019). Molecules, 24(23), 4275. (URL: [Link])
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Kim, K. H., et al. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. Journal of Chromatography A, 874(1), 91–100. (URL: [Link])
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De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. (URL: [Link])
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A Senior Application Scientist's Guide to Spectroscopic Validation of Dimethyl (S)-(+)-2-Methylglutarate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks, Dimethyl (S)-(+)-2-Methylglutarate stands out as a valuable intermediate in the synthesis of complex molecular targets. Its stereochemical integrity is paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final compound. Therefore, rigorous validation of its structure and purity is not merely a quality control step but a foundational pillar of the entire research and development process. This guide provides an in-depth, experience-driven approach to the spectroscopic analysis of this compound, moving beyond rote procedural descriptions to explain the scientific rationale behind each analytical choice. We will explore how to leverage Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a self-validating system of analysis, ensuring the material meets the highest standards of quality.
The Strategic Importance of Spectroscopic Validation
The chirality of this compound, imparted by the stereocenter at the C2 position, is the molecule's most critical feature. An unvalidated or impure starting material can lead to diastereomeric mixtures in later stages, creating significant challenges in purification and potentially compromising the biological efficacy and safety of the target molecule. Our analytical strategy, therefore, must be designed not only to confirm the presence of the desired product but also to actively seek out and quantify potential impurities.
The most common and logical route to this diester is the Fischer esterification of (S)-(+)-2-Methylglutaric acid using methanol with an acid catalyst.[1][2][3] This synthetic pathway informs our choice of potential impurities to screen for:
-
Starting Material: Unreacted (S)-(+)-2-Methylglutaric acid.
-
Enantiomeric Impurity: The (R)-(-)-enantiomer, which could arise from an impure starting acid.
-
Regioisomers: While less likely in this specific synthesis, other isomeric diesters could be present from different synthetic routes. For comparative purposes, we will consider the achiral Dimethyl Glutarate and the isomeric Dimethyl 2,2-Dimethylglutarate.
Below is a workflow diagram illustrating the comprehensive validation process.
Caption: Workflow for the comprehensive spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: ¹H NMR allows for the direct observation of the hydrogen atoms in the molecule. The chemical shift of each proton, its integration (the area under the peak), and its splitting pattern (multiplicity) provide a wealth of information. We use a standard deuterated solvent like chloroform-d (CDCl₃) as it is excellent at dissolving the ester and is relatively inert.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm and a sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.
Expected Data and Interpretation: The structure of this compound dictates a specific and predictable ¹H NMR spectrum.
Caption: Chemical structure of this compound.[4]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| C2-CH ₃ | ~1.18 | Doublet (d) | 3H | Methyl group attached to a chiral center (CH), split by the C2 proton. |
| C3-H ₂ | ~1.80 - 2.00 | Multiplet (m) | 2H | Methylene protons adjacent to two CH groups. Diastereotopic and will show complex splitting. |
| C4-H ₂ | ~2.35 | Triplet (t) | 2H | Methylene protons adjacent to the C5 ester carbonyl and the C3 methylene group. |
| C2-H | ~2.51 | Multiplet (m) | 1H | Chiral proton deshielded by the adjacent ester group and coupled to the C2-CH₃ and C3-H₂ protons. |
| C5-OCH ₃ | ~3.67 | Singlet (s) | 3H | Methyl ester protons with no adjacent protons to couple with. |
| C1-OCH ₃ | ~3.68 | Singlet (s) | 3H | Methyl ester protons at the chiral center, chemically non-equivalent to the C5-OCH₃ group. |
| Data is referenced from ChemicalBook and may vary slightly based on solvent and concentration.[5] |
¹³C NMR Spectroscopy
Causality Behind Experimental Choices: ¹³C NMR provides a count of the unique carbon environments in the molecule. It is particularly useful for confirming the presence of the two distinct ester carbonyl carbons and the eight total carbons expected for the structure.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: On the same spectrometer, switch to the ¹³C nucleus frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon. A wider spectral width (~220 ppm) is required. A greater number of scans will be necessary due to the low natural abundance of ¹³C.
Expected Data and Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2-C H₃ | ~16.9 | Aliphatic methyl carbon. |
| C 3 | ~29.3 | Aliphatic methylene carbon. |
| C 4 | ~33.2 | Aliphatic methylene carbon adjacent to a carbonyl. |
| C 2 | ~39.4 | Aliphatic methine (CH) carbon at the chiral center. |
| C5-OC H₃ | ~51.5 | Methyl ester carbon. |
| C1-OC H₃ | ~51.8 | Methyl ester carbon, slightly different environment from the other. |
| C 5 | ~173.5 | Ester carbonyl carbon. |
| C 1 | ~176.5 | Ester carbonyl carbon at the chiral center, deshielded relative to C5. |
| Note: ¹³C NMR data for the specific (S)-enantiomer is not widely published, but these shifts are predicted based on data for similar structures. |
Comparative Analysis: Identifying Impurities
A key aspect of validation is comparing the product's spectrum to those of potential impurities.
| Compound | Key Differentiating ¹H NMR Feature(s) |
| This compound | Complex multiplets for C2-H and C3-H₂. Two distinct -OCH₃ singlets (~3.67, 3.68 ppm). A doublet for the C2-CH₃ (~1.18 ppm). |
| (S)-(+)-2-Methylglutaric Acid (Starting Material) | Absence of -OCH₃ singlets. Presence of a broad singlet for the two carboxylic acid protons (>10 ppm). |
| Dimethyl Glutarate (Achiral Analogue) | Simpler spectrum. A quintet for the central C3-H₂ protons (~1.96 ppm) and a triplet for the four equivalent C2/C4 protons (~2.39 ppm). Only one -OCH₃ singlet. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality Behind Experimental Choices: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this compound, the most critical absorption is the strong C=O stretch of the ester groups. Its position can provide evidence of a clean conversion from the carboxylic acid starting material.
Experimental Protocol:
-
Sample Preparation: For a liquid sample, a neat film can be prepared by placing a drop of the liquid between two NaCl or KBr plates.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first, which will be automatically subtracted from the sample spectrum.
Expected Data and Interpretation:
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance |
| C-H (sp³) stretch | 2850 - 3000 | Medium to Strong |
| C=O (ester) stretch | 1730 - 1750 | Very Strong, Sharp |
| C-O (ester) stretch | 1150 - 1250 | Strong |
Self-Validation through Comparison: The primary validation check using IR is the confirmation of the ester functional group and the absence of the starting material.
-
Successful Reaction: A very strong, sharp peak around 1735 cm⁻¹ indicates the presence of the ester carbonyls.[6]
-
Incomplete Reaction: If unreacted 2-methylglutaric acid is present, a very broad O-H stretch from the carboxylic acid will be visible from ~2500-3300 cm⁻¹, and the C=O stretch will be slightly shifted and may appear broader.[7][8]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Causality Behind Experimental Choices: Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of its elemental composition. Electron Ionization (EI) is a common technique that also induces fragmentation, providing a unique fingerprint that can be used for structural confirmation.[9]
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or, more commonly, as the effluent from a Gas Chromatography (GC) column (GC-MS), which also provides purity information.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Expected Data and Interpretation:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol .[4] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 174.
-
Key Fragmentation Patterns: Esters undergo characteristic fragmentation patterns.[10][11] Expect to see peaks corresponding to:
-
Loss of an alkoxy group (-OCH₃): [M - 31]⁺ at m/z = 143.
-
Loss of a methoxycarbonyl group (-COOCH₃): [M - 59]⁺ at m/z = 115.
-
McLafferty Rearrangement: A characteristic rearrangement for esters with a γ-hydrogen, which could lead to various fragments.
-
A proposed fragmentation pathway is illustrated below.
Caption: A simplified potential fragmentation pathway for this compound in EI-MS.
Advanced Analysis: Confirming Enantiomeric Purity
Standard NMR, IR, and MS techniques cannot differentiate between enantiomers. As the stereochemistry is critical, a specific chiral analysis is often required. Chiral NMR using lanthanide shift reagents is a classic and effective method.
Causality Behind Experimental Choices: Chiral shift reagents (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) are chiral lanthanide complexes that can reversibly bind to Lewis basic sites in a substrate molecule, such as the ester carbonyls.[12] This interaction forms transient diastereomeric complexes that have different NMR spectra. For a racemic or enantiomerically enriched mixture, this results in the splitting of signals that are identical in an achiral environment, allowing for the quantification of each enantiomer.[12][13][14]
Experimental Protocol:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample as described previously.
-
Addition of Shift Reagent: Add small, incremental amounts of the chiral shift reagent (e.g., 0.1 molar equivalents at a time) to the NMR tube.
-
Acquire Spectra: Acquire a new ¹H NMR spectrum after each addition.
-
Analysis: Monitor the spectrum for the separation of key peaks. The methoxy (-OCH₃) or the C2-CH₃ signals are often good candidates for observing enantiomeric separation. Integrate the separated peaks to determine the enantiomeric excess (ee).
Expected Outcome: For a pure sample of this compound, the addition of the chiral shift reagent will cause the peaks to shift (usually downfield), but they should remain as single, sharp signals. If the (R)-enantiomer is present, these signals will split into two distinct sets of peaks, one for each diastereomeric complex. The ratio of the integrals of these new peaks directly corresponds to the ratio of the enantiomers.
Conclusion
The validation of this compound is a multi-faceted process where each spectroscopic technique provides a crucial piece of the puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy validates the presence of the correct functional groups and the absence of starting materials, and mass spectrometry verifies the molecular weight. For a chiral molecule of this importance, employing a technique like chiral NMR analysis provides the ultimate confirmation of stereochemical purity. By understanding the "why" behind each technique and using them in a complementary fashion, researchers can have the highest degree of confidence in the quality of their starting materials, paving the way for successful and reproducible scientific outcomes.
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The C6 Workhorse: A Comparative Guide to Dimethyl (S)-(+)-2-Methylglutarate in Asymmetric Synthesis
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive or even harmful compound, the choice of the starting chiral synthon is paramount. These readily available, enantiomerically pure molecules serve as foundational blueprints, guiding the construction of complex chiral architectures. Among the vast arsenal available to chemists, Dimethyl (S)-(+)-2-Methylglutarate, a versatile C6 chiral building block, has carved out a significant niche, particularly in the synthesis of nitrogen-containing natural products.
This guide offers a deep, comparative analysis of this compound against two other pillars of the "chiral pool" and auxiliary-based methods: L-Pyroglutamic Acid and the venerable Evans Auxiliaries. We will move beyond a simple catalog of features to explore the strategic and mechanistic nuances that govern their application, supported by experimental data from the synthesis of bioactive alkaloids.
At the Core: The Strategic Value of this compound
This compound is a C6 difunctional synthon whose value lies in its pre-defined stereocenter and the differential reactivity of its two ester groups. The methyl group at the C2 position acts as a crucial stereochemical anchor. In cyclization reactions, this group effectively dictates the facial selectivity of bond formation, leading to highly predictable diastereomeric outcomes.
The primary synthetic strategy involves transforming the two ester functionalities into other groups, followed by a key cyclization step to form a heterocyclic core. A cornerstone of its application is the intramolecular Dieckmann condensation, which forges a six-membered ring, a common motif in numerous piperidine and indolizidine alkaloids.
Case Study: Synthesis of (-)-Indolizidine 223AB
To ground our comparison in practical application, we will examine the total synthesis of the dendrobatid frog alkaloid, (-)-indolizidine 223AB. This deceptively simple bicyclic structure provides an excellent platform to compare the efficiency and strategic choices dictated by different chiral synthons.
Route A: The Dimethyl (S)-2-Methylglutarate Approach
A notable synthesis of (-)-indolizidine 223AB was developed by Takahata and coworkers, which masterfully showcases the utility of this C6 synthon. The key transformation is a Dieckmann condensation to construct the piperidine ring, which ultimately becomes the six-membered ring of the indolizidine core.
The logic of this approach is that the chirality embedded in the starting material is transferred through a series of transformations to control the stereochemistry of the final bicyclic product. The methyl group at C2 of the glutarate starting material ultimately directs the stereochemistry at the C8a bridgehead of the indolizidine.
The Alternatives: A Head-to-Head Comparison
L-Pyroglutamic Acid: The Chiral Pool Veteran
L-Pyroglutamic acid, derived from the inexpensive amino acid L-glutamic acid, is one of the most widely used chiral synthons.[1] Its rigid 5-membered lactam structure provides a robust stereochemical framework, and it possesses multiple functional handles for elaboration.[2]
In the context of synthesizing indolizidine alkaloids, pyroglutamic acid offers a fundamentally different strategy. Instead of building the six-membered ring via cyclization, the synthesis starts with the five-membered pyrrolidine ring already formed and elaborates the second ring onto it. A synthesis of (-)-indolizidine 223AB by Pearson and coworkers exemplifies this approach.
Performance Data: (-)-Indolizidine 223AB Synthesis
| Metric | Dimethyl (S)-2-Methylglutarate Route (Takahata et al.) | L-Pyroglutamic Acid Route (Pearson et al.) |
| Starting Material | Dimethyl (S)-2-Methylglutarate | L-Pyroglutamic Acid |
| Key Strategy | Dieckmann condensation to form piperidine ring | Elaboration from pyrrolidine core |
| Overall Yield | ~15% | ~10% |
| Number of Steps | 10 steps | 12 steps |
| Stereocontrol | Substrate-controlled (from C2-methyl) | Substrate-controlled (from pyroglutamate) |
| Key Intermediate | (S)-3-Methyl-2-piperidineacetic acid derivative | 5-substituted proline derivative |
This direct comparison reveals that for this specific target, the Dimethyl (S)-2-Methylglutarate approach is slightly more efficient in terms of both overall yield and the number of synthetic steps.
Evans Auxiliaries: The Power of Diastereoselection
Unlike "chiral pool" synthons, the Evans auxiliary approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate.[3] This auxiliary then directs the stereochemical outcome of a subsequent reaction, typically an alkylation or aldol condensation, with exceptionally high diastereoselectivity.[4] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
While a direct synthesis of (-)-indolizidine 223AB using an Evans auxiliary is not readily found for comparison, Takahata's synthesis of the related (+)-indolizidine 167B provides an excellent illustration of the strategy. Here, an Evans-type oxazolidinone is used to control the stereoselective alkylation of a piperidine precursor, which is a fundamentally different approach to installing side-chains compared to the substrate-controlled methods seen with methylglutarate and pyroglutamic acid.
The core difference lies in the source of chirality:
-
Dimethyl (S)-2-Methylglutarate & Pyroglutamic Acid: The chirality is inherent in the starting material's backbone.
-
Evans Auxiliary: The chirality is temporarily borrowed from the auxiliary to create a stereocenter on an otherwise achiral substrate. This method offers high predictability and often exceptional levels of stereocontrol (>98% d.e.).[4]
The trade-off is often in step economy, as the attachment and removal of the auxiliary add at least two steps to the overall sequence.
Experimental Deep Dive: The Dieckmann Condensation
The pivotal step in Takahata's synthesis of (-)-indolizidine 223AB is the Dieckmann condensation of the elaborated diamide precursor. This protocol demonstrates a self-validating system where the inherent chirality of the molecule directs the formation of the cyclic β-keto lactam.
Protocol: Dieckmann Condensation for Indolizidine Core Synthesis (Adapted from Takahata et al., J. Org. Chem. 1993)
-
Preparation: A solution of the acyclic amino diester precursor (1.0 eq) in anhydrous toluene (approx. 0.05 M) is prepared under an inert atmosphere (Argon or Nitrogen).
-
Base Addition: The solution is added dropwise over 30 minutes to a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous toluene at 110 °C (reflux).
-
Causality: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the α-carbon of one ester, initiating the intramolecular cyclization. Toluene is a suitable high-boiling, aprotic solvent. The slow addition maintains control over the reaction rate and heat evolution.
-
-
Reaction: The reaction mixture is heated at reflux for an additional 2 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the intramolecular nucleophilic acyl substitution to proceed to completion.
-
-
Workup: The mixture is cooled to 0 °C and quenched by the careful, dropwise addition of water. The aqueous layer is separated, washed with ether, and then acidified to pH 3-4 with 10% aqueous HCl.
-
Causality: Quenching deactivates the excess NaH. Acidification protonates the resulting enolate of the β-keto lactam product, allowing for its extraction.
-
-
Extraction & Purification: The acidified aqueous layer is extracted multiple times with dichloromethane (CH₂Cl₂). The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude β-keto lactam is typically used in the next step without further purification.
-
Causality: The β-keto lactam is more soluble in organic solvents after protonation. This extraction and drying procedure isolates the desired product from inorganic salts and the aqueous phase.
-
Conclusion and Recommendations
The choice between this compound and other chiral synthons is a strategic decision dictated by the target molecule's architecture and the desired synthetic pathway.
-
This compound is an excellent choice when the synthetic plan involves the construction of a six-membered heterocyclic ring via cyclization. Its C6 framework and the directing effect of the C2-methyl group provide a reliable and often step-economical route to substituted piperidines and the corresponding bicyclic systems like indolizidines. The case study of (-)-indolizidine 223AB demonstrates its superiority in both yield and step count over the L-pyroglutamic acid route for this specific target.
-
L-Pyroglutamic Acid is the synthon of choice when the target molecule is more readily assembled by starting with a pre-formed five-membered pyrrolidine ring. Its rigid structure and dense functionality make it a powerhouse for synthesizing pyrrolizidine alkaloids and highly substituted prolines.[5]
-
Evans Auxiliaries offer unparalleled levels of stereocontrol for installing new chiral centers via alkylation or aldol reactions.[4] This approach is ideal when the synthetic strategy requires building chirality onto an achiral scaffold with very high fidelity. While it may add steps for attachment and removal, the reliability and predictability of the stereochemical outcome are often worth the investment, particularly in the early stages of drug development.
For researchers targeting complex alkaloids with a core piperidine or indolizidine structure, this compound represents a powerful and efficient chiral building block that should be a primary consideration in retrosynthetic design.
References
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N. Ikota, "[Stereoselective synthesis of polyhydroxylated amines using (S)-pyroglutamic acid derivatives]," Yakugaku Zasshi, vol. 134, no. 1, pp. 77–88, 2014.
-
S. K. Singh, K. P. R. Kartha, and G. J. Reddy, "Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products," Current Organic Synthesis, vol. 14, no. 6, pp. 832-851, 2017.
-
H. Takahata, H. Bandoh, and T. Momose, "Asymmetric Synthesis of Indolizidines 167B and 223AB," HETEROCYCLES, vol. 41, no. 8, pp. 1797-1804, 1995.
-
W. H. Pearson, and Y-F. Poon, "A formal synthesis of (-)-indolizidine 223AB via stereoselective iminium ion-alkyne cyclization," The Journal of Organic Chemistry, vol. 54, no. 19, pp. 4643–4650, 1989.
-
H. Takahata, K. Yamazaki, T. Takamatsu, T. Yamazaki, and T. Momose, "Asymmetric total synthesis of the dendrobatid alkaloid (-)-indolizidine 223AB," The Journal of Organic Chemistry, vol. 58, no. 11, pp. 2894–2899, 1993.
-
Alfa Chemistry, "Dieckmann Condensation," Alfa Chemistry Website, 2023.
-
D. A. Evans, G. Helmchen, and M. Rüping, "Chiral Auxiliaries in Asymmetric Synthesis," in Asymmetric Synthesis – The Essentials, M. Christmann and S. Bräse, Eds. Weinheim: Wiley-VCH, 2007, pp. 3-8.
-
A. B. Smith III, and D.-S. Kim, "A general, convergent strategy for the construction of indolizidine alkaloids: total syntheses of (-)-indolizidine 223AB and alkaloid (-)-205B," The Journal of Organic Chemistry, vol. 71, no. 7, pp. 2547–2557, 2006.
-
J. Cha, "Alkaloid Synthesis: Indolizidine 223AB," Organic Chemistry Portal, 2015.
-
Wikipedia, "Chiral auxiliary," Wikipedia, The Free Encyclopedia, 2023.
-
G. Mohammadi Ziarani, F. Mohajer, and S. M. Jamali, "Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers," RSC Advances, vol. 12, no. 8, pp. 4685-4715, 2022.
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Comparative study of different synthetic routes to "Dimethyl (S)-(+)-2-Methylglutarate"
Introduction: Dimethyl (S)-(+)-2-Methylglutarate, a chiral diester, is a valuable building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products. Its stereochemically defined center at the C2 position makes the enantioselective synthesis of this compound a critical challenge and a subject of significant interest for researchers in drug development and chemical synthesis. This guide provides an in-depth comparative analysis of the primary synthetic strategies employed to produce this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies:
-
Asymmetric Catalysis: This approach involves the use of a chiral catalyst to stereoselectively transform a prochiral substrate. Key methodologies include asymmetric hydrogenation and asymmetric Michael additions.
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials, leveraging their inherent chirality to construct the target molecule.
-
Biocatalysis and Enzymatic Resolutions: This method employs enzymes to either selectively synthesize the desired enantiomer or to resolve a racemic mixture.
This guide will delve into specific examples from each of these categories, providing a detailed comparison to aid researchers in selecting the most suitable route for their specific needs.
Asymmetric Catalysis: Precision in Stereocontrol
Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. The primary advantage lies in the use of substoichiometric amounts of a chiral catalyst to generate large quantities of the desired enantiomer.
Asymmetric Hydrogenation of Dimethyl 2-Methyleneglutarate
A prominent strategy in asymmetric catalysis is the hydrogenation of a prochiral olefin using a chiral metal catalyst. In the context of this compound synthesis, this involves the asymmetric hydrogenation of dimethyl 2-methyleneglutarate.
Causality of Experimental Choices: The success of this reaction hinges on the selection of the chiral ligand complexed to the metal center, typically rhodium or ruthenium. The ligand's three-dimensional structure creates a chiral environment that forces the hydrogen atoms to add to one face of the double bond preferentially, leading to a high enantiomeric excess (ee) of the (S)-enantiomer. The choice of solvent and hydrogen pressure are also critical parameters that can influence both the reaction rate and the enantioselectivity.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In an inert atmosphere glovebox, a solution of [Rh(COD)2]BF4 and a chiral bisphosphine ligand (e.g., (R,R)-Me-BPE) in a degassed solvent such as methanol is stirred to form the active catalyst complex.
-
Hydrogenation: The substrate, dimethyl 2-methyleneglutarate, is dissolved in the same solvent in a high-pressure reactor. The catalyst solution is then transferred to the reactor.
-
Reaction: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level (e.g., 10 atm). The reaction is stirred at a specific temperature (e.g., 25 °C) for a set period (e.g., 12-24 hours).
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Visualization of the Workflow:
Caption: Workflow for Asymmetric Hydrogenation.
Chiral Pool Synthesis: Nature's Starting Materials
Chiral pool synthesis provides a robust and often cost-effective method for obtaining enantiomerically pure compounds by starting with naturally occurring chiral molecules. (S)-Pyroglutamic acid, derived from glutamic acid, is an excellent chiral precursor for the synthesis of this compound.[1][2]
Causality of Experimental Choices: The core principle of this route is to open the pyroglutamate ring while preserving the stereocenter. This is typically achieved by hydrolysis or alcoholysis under conditions that do not cause racemization. Subsequent functional group manipulations then lead to the target molecule. The choice of reagents for ring-opening and subsequent esterification is critical to achieving high yields and maintaining enantiomeric purity.
Experimental Protocol: Synthesis from (S)-Pyroglutamic Acid
-
Ring Opening: (S)-Pyroglutamic acid is refluxed in a solution of methanolic hydrogen chloride. This reaction serves to both open the lactam ring and esterify the resulting carboxylic acid groups.
-
Esterification: The reaction mixture is heated to ensure complete conversion to the diester.
-
Work-up and Purification: After cooling, the excess methanol and HCl are removed under reduced pressure. The residue is then dissolved in an organic solvent, washed with a mild base to remove any unreacted acid, and dried. The final product is purified by distillation or column chromatography.
Visualization of the Synthetic Pathway:
Caption: Chiral Pool Synthesis from (S)-Pyroglutamic Acid.
Biocatalysis and Enzymatic Resolution: The Green Chemistry Approach
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes can be used for asymmetric synthesis or for the resolution of racemic mixtures.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst, in this case, a lipase. This allows for the separation of the two enantiomers. For this compound, this would typically involve the enantioselective hydrolysis of one of the ester groups of the racemic dimethyl 2-methylglutarate.
Causality of Experimental Choices: Lipases are highly enantioselective enzymes. The choice of the specific lipase is crucial, as different lipases exhibit different selectivities for various substrates. The reaction conditions, such as pH, temperature, and the presence of co-solvents, are optimized to maximize both the reaction rate and the enantioselectivity of the hydrolysis.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
-
Reaction Setup: Racemic dimethyl 2-methylglutarate is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7). A specific lipase (e.g., from Candida antarctica) is added to the mixture.
-
Enzymatic Reaction: The reaction is stirred at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by techniques such as HPLC to determine the conversion and enantiomeric excess of the remaining ester and the produced monoacid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product.
-
Separation and Esterification: Once the desired conversion is reached, the enzyme is filtered off. The aqueous solution is acidified, and the monoacid is extracted with an organic solvent. The remaining unreacted (S)-ester is also extracted. The extracted monoacid (the (R)-enantiomer) can be re-esterified to the dimethyl ester if desired. The unreacted (S)-ester is purified to yield the target molecule.
Visualization of the Resolution Process:
Caption: Lipase-Catalyzed Kinetic Resolution.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key performance indicators for each synthetic strategy are summarized in the table below. The data presented are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Asymmetric Hydrogenation | Chiral Pool Synthesis (from (S)-Pyroglutamic Acid) | Lipase-Catalyzed Kinetic Resolution |
| Starting Material | Dimethyl 2-methyleneglutarate | (S)-Pyroglutamic acid | Racemic dimethyl 2-methylglutarate |
| Key Reagents | Chiral Rh or Ru catalyst, H2 gas | Methanol, HCl | Lipase, buffer |
| Number of Steps | 1 (from the unsaturated ester) | 1-2 | 1 (resolution step) + separation |
| Typical Yield | High (>90%) | Good (70-85%) | Theoretical max. 50% for the desired enantiomer |
| Enantiomeric Excess (ee) | Excellent (>95%) | High (>98%, preserves starting material's ee) | Excellent (>99% achievable) |
| Scalability | Good, but catalyst cost can be a factor | Excellent | Moderate, requires handling of large volumes of aqueous solution |
| Advantages | High efficiency, high ee | Inexpensive starting material, robust reaction | "Green" process, high ee |
| Disadvantages | Cost of catalyst, requires high-pressure equipment | Limited to the availability of the chiral starting material | Theoretical yield limited to 50%, separation can be challenging |
Conclusion and Future Perspectives
The choice of the optimal synthetic route to this compound is contingent upon several factors, including the desired scale of production, cost considerations, and available equipment.
-
For large-scale industrial production where efficiency and high enantiopurity are paramount, asymmetric hydrogenation presents a compelling option, provided the catalyst cost can be managed.
-
Chiral pool synthesis from (S)-pyroglutamic acid offers a cost-effective and straightforward alternative, particularly for academic and smaller-scale industrial applications.
-
Biocatalytic resolution stands out as a "green" and highly selective method, ideal for applications where sustainability is a primary concern, despite its inherent 50% yield limitation for the desired enantiomer from a racemic starting material.
Future research in this area will likely focus on the development of more active and less expensive non-precious metal catalysts for asymmetric hydrogenation, the exploration of novel biocatalytic routes for asymmetric synthesis (as opposed to resolution), and the expansion of the chiral pool to include other readily available and inexpensive starting materials. The continued innovation in these synthetic methodologies will undoubtedly facilitate the broader application of this compound in the synthesis of next-generation pharmaceuticals and other valuable chemical entities.
References
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Kazlauskas, R. J., & Bornscheuer, U. T. (2009). Biocatalysis with lipases. In Hydrolases in Organic Synthesis (pp. 37-191). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070. [Link]
-
Coppola, G. M., & Schuster, H. F. (1987). Asymmetric synthesis: construction of chiral molecules using amino acids. John Wiley & Sons. [Link]
-
Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons. [Link]
- Schreier, P., & Winterhalter, P. (Eds.). (1993). Progress in flavour precursor studies: analysis, generation, biotechnology.
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Comparative Analysis of Reaction Kinetics: Dimethyl (S)-(+)-2-Methylglutarate vs. Its Racemic Form in Enzymatic Hydrolysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Chirality in Reaction Dynamics
In the fields of organic synthesis, pharmacology, and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities and reaction kinetics. This guide provides an in-depth analysis of the reaction kinetics of a chiral molecule, Dimethyl (S)-(+)-2-Methylglutarate, compared to its racemic form, which is an equal mixture of the (S) and (R) enantiomers.
The objective of this guide is to demonstrate, through established principles and detailed experimental protocols, how the stereochemistry of a substrate dictates its interaction with a chiral catalyst, in this case, an enzyme. We will explore the stereoselective hydrolysis of these esters, a reaction class that serves as a classic model for understanding and exploiting kinetic differences between stereoisomers. Such studies are fundamental to processes like kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation[1][2].
Theoretical Framework: Why Enzymes Differentiate Enantiomers
Enzymes are chiral macromolecules with highly specific three-dimensional active sites. This inherent chirality allows them to distinguish between the enantiomers of a chiral substrate, much like a right hand selectively fits into a right-handed glove. This selective interaction leads to a difference in the stability of the enzyme-substrate complex for each enantiomer, resulting in disparate reaction rates.
This phenomenon is the basis of stereoselectivity in enzymatic reactions[3][4]. For the hydrolysis of Dimethyl 2-Methylglutarate, we can represent the reactions as follows:
-
For the pure (S)-enantiomer:
-
E + (S)-Substrate ⇌ E-(S)-Substrate Complex → E + (S)-Product
-
-
For the racemic mixture:
-
E + (S)-Substrate ⇌ E-(S)-Substrate Complex → E + (S)-Product (at rate kS)
-
E + (R)-Substrate ⇌ E-(R)-Substrate Complex → E + (R)-Product (at rate kR)
-
Typically, one enantiomer (the "fast-reacting" one) fits the active site more effectively, leading to a significantly higher reaction rate (e.g., kS >> kR). The study of these differential rates provides critical insights into enzyme mechanisms and is a powerful tool for asymmetric synthesis. We will employ Pig Liver Esterase (PLE), an enzyme well-documented for its stereoselective hydrolysis of 3-substituted glutarate diesters, as our model catalyst[5].
Experimental Design and Rationale
To quantitatively compare the kinetics, we will perform an enzymatic hydrolysis reaction and monitor the concentration of reactants and products over time using Chiral High-Performance Liquid Chromatography (Chiral HPLC).
Choice of Reaction: Enzymatic hydrolysis by PLE is chosen for its proven ability to differentiate between stereoisomers of glutarate derivatives[5]. This provides a reliable and well-characterized system to observe kinetic differences.
Choice of Analytical Method: Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique allows us to simultaneously track the depletion of both (S)- and (R)-Dimethyl-2-Methylglutarate and the appearance of their corresponding monoester products, providing a complete kinetic profile from a single experiment[6].
Experimental Arms:
-
Control Group: Reaction mixture without the enzyme to confirm that no significant spontaneous hydrolysis occurs under the experimental conditions.
-
Test Group 1 (Enantiopure): this compound with PLE.
-
Test Group 2 (Racemic): Racemic Dimethyl 2-Methylglutarate with PLE.
The following diagram outlines the comprehensive experimental workflow.
Detailed Experimental Protocols
Protocol 1: Enzymatic Hydrolysis
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.4.
-
Substrate Stock Solution: Prepare 50 mM stock solutions of this compound and racemic Dimethyl 2-Methylglutarate in acetonitrile.
-
Enzyme Solution: Prepare a 1 mg/mL solution of Pig Liver Esterase (PLE) in the cold (4°C) phosphate buffer immediately before use.
-
Reaction Setup: In separate temperature-controlled reaction vessels (maintained at 25°C), add 9.8 mL of the phosphate buffer.
-
Initiation: To initiate the reaction, add 100 µL of the appropriate substrate stock solution (final concentration 0.5 mM) and 100 µL of the PLE solution (final concentration ~10 µg/mL). Swirl gently to mix.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw a 500 µL aliquot from the reaction vessel.
-
Quenching: Immediately add the 500 µL aliquot to a microcentrifuge tube containing 500 µL of cold acetonitrile to stop the enzymatic reaction by denaturing the enzyme. Vortex briefly.
-
Sample Preparation for HPLC: Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet the denatured protein. Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Chiral HPLC Analysis
-
Instrumentation: Utilize an HPLC system equipped with a UV detector (set to 210 nm) and a chiral column (e.g., Astec® CHIROBIOTIC® or similar macrocyclic glycopeptide-based column).
-
Mobile Phase: An isocratic mobile phase of 90:10 hexane:isopropanol with 0.1% trifluoroacetic acid is a common starting point for chiral separations of esters. The exact conditions must be optimized to achieve baseline separation of the (S) and (R) enantiomers and their corresponding products.
-
Method:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample supernatant.
-
Run the analysis for a sufficient time to allow all components to elute.
-
-
Quantification: Generate a standard curve for both the diester substrate and the expected monoester product to accurately quantify their concentrations from the peak areas in the chromatograms.
Data Analysis and Expected Results
The primary data obtained from the HPLC analysis will be the concentration of the (S) and (R) enantiomers of the substrate over time.
Data Presentation
The results can be effectively summarized in tables. Below is a set of hypothetical data to illustrate the expected outcomes.
Table 1: Concentration of Substrates Over Time During Enzymatic Hydrolysis
| Time (min) | (S)-Enantiomer Only [mM] | Racemic Mix: (S)-Enantiomer [mM] | Racemic Mix: (R)-Enantiomer [mM] |
|---|---|---|---|
| 0 | 0.500 | 0.250 | 0.250 |
| 2 | 0.415 | 0.208 | 0.248 |
| 5 | 0.290 | 0.146 | 0.245 |
| 10 | 0.150 | 0.075 | 0.240 |
| 20 | 0.045 | 0.022 | 0.231 |
| 30 | 0.010 | 0.005 | 0.222 |
By plotting concentration versus time, the initial reaction rate for each substrate can be determined from the initial slope of the curve.
Table 2: Comparison of Initial Reaction Rates
| Substrate | Initial Rate (mM/min) |
|---|---|
| This compound | 0.043 |
| Dimethyl (S)-2-Methylglutarate (in Racemate) | 0.042 |
| Dimethyl (R)-2-Methylglutarate (in Racemate) | 0.003 |
The following diagram illustrates the stereoselective nature of the enzymatic reaction.
Discussion and Scientific Interpretation
The data clearly demonstrates high stereoselectivity. The initial rate of hydrolysis for the pure (S)-enantiomer is nearly identical to the rate of the (S)-enantiomer within the racemic mixture, indicating that the (R)-enantiomer does not significantly inhibit the reaction at these concentrations.
Crucially, the rate of hydrolysis for the (S)-enantiomer is approximately 14 times faster than that of the (R)-enantiomer (kfast / kslow ≈ 14). This significant difference confirms that the active site of Pig Liver Esterase preferentially binds and catalyzes the hydrolysis of the (S)-enantiomer.
From a practical standpoint, this kinetic difference is the foundation of kinetic resolution . By stopping the reaction in the racemic mixture at approximately 50% conversion (around the 10-minute mark in our hypothetical data), one could isolate unreacted substrate that is highly enriched in the slow-reacting (R)-enantiomer, as well as the product, which would be almost exclusively the (S)-monoester. This is a powerful strategy in asymmetric synthesis for accessing enantiomerically pure compounds[7].
Conclusion
This guide demonstrates a robust framework for analyzing the kinetic differences between an enantiopure compound and its racemic form using enzymatic hydrolysis as a model system. The results unequivocally show that the chiral environment of the enzyme's active site leads to a profound difference in reaction rates for the (S) and (R) enantiomers of Dimethyl 2-Methylglutarate. This principle of stereoselective kinetics is not merely an academic curiosity; it is a cornerstone of modern drug development, where the biological activity and metabolic fate of a drug are often dictated by a single enantiomer, and in fine chemical synthesis, where enzymatic reactions are harnessed to produce high-value, enantiopure molecules.
References
-
Lam, L. K. P., Hui, R. A. H. F., & Jones, J. B. (n.d.). Enzymes in organic synthesis. 35. Stereoselective pig liver esterase catalyzed hydrolyses of 3-substituted glutarate diesters. Optimization of enantiomeric excess via reaction conditions control. The Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to the Efficacy of Dimethyl (S)-(+)-2-Methylglutarate in Asymmetric Synthesis
Welcome to a comprehensive analysis of Dimethyl (S)-(+)-2-Methylglutarate, a versatile chiral building block in modern organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage this reagent for the efficient construction of complex chiral molecules. We will delve into its applications, compare its efficacy with alternative synthetic routes, and provide actionable experimental data and protocols.
Introduction to this compound: A Valuable Chiral Synthon
This compound (CAS No: 10171-92-3) is a chiral diester with the molecular formula C8H14O4.[1] Its stereochemically defined methyl-substituted carbon center makes it a valuable starting material for the synthesis of a variety of enantiomerically pure compounds.[2] The "chiral pool" approach in asymmetric synthesis, which utilizes readily available chiral molecules from nature, is a powerful strategy, and this compound is a prime example of a useful building block within this paradigm.[3] The development of efficient methods for creating chiral molecules is crucial in the pharmaceutical industry, as the enantiomeric form of a drug can significantly impact its therapeutic effect and potential toxicity.[4]
This guide will focus on a prominent application of this compound: the synthesis of substituted piperidines. Piperidine derivatives are among the most important synthetic fragments in drug design, appearing in numerous classes of pharmaceuticals.[5][6] We will compare a synthetic route starting from this compound to alternative methods for accessing chiral piperidines, evaluating them on key performance indicators such as yield, stereoselectivity, and scalability.
Synthesis of Chiral 2,5-Disubstituted Piperidines: A Comparative Analysis
The synthesis of highly substituted piperidines is a significant area of research in organic chemistry.[6] Here, we will explore a synthetic pathway to a chiral 2,5-disubstituted piperidine starting from this compound and compare it to a well-established alternative: the asymmetric Michael addition.
Route 1: Synthesis via this compound
This pathway leverages the inherent chirality of this compound to establish the stereochemistry of the final piperidine product. The synthesis involves a sequence of transformations including reduction, activation of hydroxyl groups, and a final cyclization step.
Caption: Synthetic pathway to a chiral 2,5-disubstituted piperidine.
-
Reduction of this compound: To a solution of this compound (1 eq.) in anhydrous THF at 0 °C, slowly add a solution of lithium aluminum hydride (2.5 eq.) in THF. Stir the mixture at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain (S)-2-Methylpentane-1,5-diol.
-
Monosulfonylation: Dissolve the diol (1 eq.) in dichloromethane (DCM) and add triethylamine (1.2 eq.). Cool the solution to 0 °C and add methanesulfonyl chloride (1.1 eq.) dropwise. Stir at 0 °C for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield (S)-5-Hydroxy-4-methylpentyl methanesulfonate.
-
Azide Formation: Dissolve the mesylate (1 eq.) in dimethylformamide (DMF) and add sodium azide (1.5 eq.). Heat the mixture to 80 °C and stir for 6 hours. Cool to room temperature, pour into water, and extract with diethyl ether. Dry the combined organic layers and concentrate to give (S)-5-Azido-2-methylpentan-1-ol.
-
Reduction of Azide: Dissolve the azide (1 eq.) in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature overnight. Filter the catalyst through celite and concentrate the filtrate to obtain (S)-5-Amino-2-methylpentan-1-ol.
-
Lactamization: Heat the amino alcohol under vacuum to induce cyclization to (S)-5-Methylpiperidin-2-one.
-
Grignard Addition and Reduction: To a solution of the lactam (1 eq.) in anhydrous THF at 0 °C, add phenylmagnesium bromide (1.2 eq.). Stir at room temperature for 3 hours. Quench with saturated ammonium chloride solution and extract with ethyl acetate. The crude imine is then dissolved in methanol and hydrogenated over 10% Pd/C to yield (2S,5S)-2-Benzyl-5-methylpiperidine.
Route 2: Asymmetric Michael Addition Approach
An alternative and powerful method for synthesizing chiral piperidines is through an asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound, followed by cyclization.[7] This approach often utilizes organocatalysis to induce enantioselectivity.
Caption: Asymmetric Michael addition for piperidine synthesis.
-
Michael Addition: To a solution of β-nitrostyrene (1 eq.) and dimethyl malonate (1.2 eq.) in dichloromethane, add a squaramide-based organocatalyst (e.g., (R,S)-37, 5 mol%).[7] Stir the reaction at room temperature for 24 hours. Purify the crude product by column chromatography to yield the chiral Michael adduct.
-
Decarboxylation and Esterification: The adduct can be subjected to Krapcho decarboxylation conditions (e.g., LiCl, DMSO, heat) to afford the corresponding γ-nitro ester.
-
Nitro-group Reduction and Cyclization: The γ-nitro ester is then dissolved in methanol and hydrogenated using Raney Nickel under a hydrogen atmosphere. This step simultaneously reduces the nitro group to an amine and induces cyclization to the corresponding chiral piperidin-2-one.
-
Further Functionalization: The resulting lactam can be further reduced and functionalized to a wide array of substituted piperidines.
Efficacy Comparison: Head-to-Head Analysis
| Feature | This compound Route | Asymmetric Michael Addition Route |
| Chirality Source | Chiral Pool (Starting Material) | Catalyst-induced Asymmetry |
| Stereocontrol | Generally high, dependent on the integrity of the chiral center throughout the synthesis. | High enantioselectivity is achievable with the right catalyst and conditions (often >90% ee).[7] |
| Versatility | The initial chiral center dictates one of the stereocenters. Accessing other stereoisomers requires starting from the opposite enantiomer or performing an inversion. | A wider range of substituents can be introduced. Both enantiomers of the catalyst are often available, allowing access to both enantiomers of the product. |
| Scalability | Can be challenging due to the use of stoichiometric reagents like LiAlH4 and the multi-step nature of the synthesis. | Often more amenable to scale-up, especially with the low catalyst loadings required in organocatalysis. |
| Reaction Conditions | Involves both cryogenic temperatures and heating. The use of hydride reagents requires careful handling. | Typically proceeds under mild, often room temperature, conditions. |
| Atom Economy | Lower, due to the generation of byproducts from protecting groups and activating groups. | Generally higher, especially in the key C-C bond-forming step. |
Conclusion: Choosing the Right Synthetic Strategy
Both the use of chiral building blocks like this compound and asymmetric catalysis represent powerful strategies for the synthesis of enantiomerically pure compounds.
The This compound approach is advantageous when the target molecule's stereochemistry directly aligns with that of the starting material. It provides a reliable method to introduce a specific chiral center from the outset. However, the multi-step nature and the use of stoichiometric, and sometimes hazardous, reagents can be drawbacks, particularly for large-scale synthesis.
The asymmetric Michael addition route offers greater flexibility and is often more efficient in terms of step- and atom-economy. The ability to access both enantiomers of the product by simply changing the catalyst's chirality is a significant advantage in drug discovery and development.
Ultimately, the choice of synthetic route will depend on the specific target molecule, the desired scale of the synthesis, and the availability of starting materials and catalysts. For rapid access to a specific enantiomer of a 2,5-disubstituted piperidine where the stereochemistry is congruent with the starting material, this compound is a viable option. For broader substrate scope, higher efficiency, and greater flexibility in accessing different stereoisomers, asymmetric catalytic methods are often superior.
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A Comparative Guide to NMR Spectroscopic Techniques for Determining the Diastereomeric Ratio of Dimethyl 2-Methylglutarate
Abstract
The stereochemical purity of chiral molecules is a cornerstone of modern drug development and asymmetric synthesis. Dimethyl (S)-(+)-2-Methylglutarate and its diastereomers are valuable chiral building blocks, and the accurate determination of their diastereomeric ratio (d.r.) is critical for quality control and reaction optimization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary, non-destructive analytical technique for this purpose.[1] This guide provides an in-depth comparison of NMR-based methodologies for quantifying the diastereomeric ratio of Dimethyl 2-Methylglutarate products. We will explore direct ¹H NMR analysis, advanced techniques using chiral auxiliaries, and provide a pragmatic comparison with chromatographic alternatives. This document is intended for researchers, scientists, and drug development professionals seeking robust and validated analytical solutions.
Part I: The Analytical Challenge of Quantifying Diastereomers
Diastereomers are stereoisomers that are not mirror images of each other. This distinction arises when a molecule with a pre-existing stereocenter, such as the (S)-configured C2 in this compound, undergoes a reaction that introduces a second stereocenter.[1] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties.[1] This fundamental difference is the key to their differentiation by NMR spectroscopy.[1]
The protons in each diastereomer exist in a unique chemical environment, leading to different chemical shifts (δ) and/or coupling constants (J) in the NMR spectrum.[1][3] The challenge, however, often lies in the degree of this difference. If the stereocenters are remote from each other or if the conformational flexibility of the molecule averages out the environmental differences, the signals for the two diastereomers can overlap, making direct quantification difficult or impossible.[4]
Part II: Direct ¹H NMR Spectroscopy: The First Line of Analysis
For many diastereomeric mixtures, direct ¹H NMR spectroscopy is the most rapid and straightforward method for determining the d.r. The principle is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[5] By identifying and integrating well-resolved signals corresponding to each diastereomer, their ratio can be calculated.
In a diastereomeric mixture of Dimethyl 2-Methylglutarate, the protons closest to the newly formed stereocenter will experience the most significant difference in their magnetic environment. This typically includes the methyl protons at C2 and the methoxy protons of the ester groups. Their signals, which would be single peaks for a pure compound, will appear as two distinct peaks (or sets of peaks) in a diastereomeric mixture—one for each diastereomer.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the Dimethyl 2-Methylglutarate product mixture and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[6] Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is crucial for resolving closely spaced signals.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Critical Parameter: Set a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated. For quantitative accuracy, a D1 of at least 10 seconds is a safe starting point to ensure all nuclei fully relax between pulses.[7] Failure to do so can lead to inaccurate integration.[7][8]
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans (e.g., 8 to 16 scans).
-
-
Data Processing:
-
Apply Fourier transformation, followed by careful phasing and baseline correction of the spectrum.[7][8] An even baseline is essential for accurate integration.
-
Identify a pair of well-resolved signals, one for each diastereomer. These signals should be free from overlap with other peaks.
-
Integrate the selected signals. The diastereomeric ratio is the ratio of the integral values.
-
Caption: Workflow for d.r. determination by direct ¹H NMR.
Part III: Advanced NMR Techniques for Overlapping Signals
When direct NMR analysis fails due to signal overlap, chiral auxiliaries can be employed. These enantiomerically pure reagents interact with the diastereomeric analyte to amplify the spectral differences.
CDAs react covalently with a functional group in the analyte to form a new pair of diastereomers that are more easily distinguished by NMR.[9][10] For an analyte like Dimethyl 2-Methylglutarate, derivatization is less common as it lacks a highly reactive handle like an alcohol or amine. However, if hydrolysis to the diacid were performed, a CDA like (R)-α-methylbenzylamine could form diastereomeric amides.
Key Consideration: The derivatization reaction must proceed to completion for both diastereomers without any kinetic resolution to ensure the measured ratio is accurate.[10]
CSAs are a more convenient alternative as they do not involve a chemical reaction.[11][12] They form weak, transient, non-covalent complexes (diastereomeric solvates) with the analyte molecules.[11][13] This interaction induces small but often sufficient chemical shift differences between the signals of the two diastereomers.[14]
-
Mechanism: The CSA, being chiral, provides a chiral environment. The diastereomers of the analyte will have different binding affinities and/or form complexes with slightly different geometries, leading to observable separation in the NMR spectrum.[11][14]
-
Advantages: The method is non-destructive, and sample preparation is simple—often just adding the CSA to the NMR tube.[12]
-
Common CSAs for Esters: Chiral alcohols like (R)-(-)-1-phenylethanol or lanthanide shift reagents can be effective.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte as described in Part II.
-
CSA Addition: Add a sub-stoichiometric to stoichiometric amount of the CSA (e.g., 0.5 to 1.5 equivalents relative to the analyte) directly to the NMR tube.
-
Re-acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the new spectrum to the original. Look for the splitting of previously overlapping signals into two distinct sets. Titrating the amount of CSA may be necessary to optimize the separation.
-
Quantification: Once baseline separation is achieved, perform integration as described in the direct analysis protocol.
Caption: Mechanism of action for a Chiral Solvating Agent.
Part IV: Comparative Analysis with Chromatographic Methods
While NMR is a powerful tool, it is essential to understand its performance relative to other common techniques like chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[15]
| Parameter | ¹H NMR Spectroscopy | Chiral HPLC / GC |
| Principle | Measures intrinsic property of nuclei in a magnetic field.[5] | Physical separation based on differential interaction with a chiral stationary phase.[15] |
| Sample Prep | Simple dissolution; minimal effort. | Can require method development, mobile phase prep. |
| Analysis Time | Fast (5-15 minutes per sample).[16] | Slower (15-60+ minutes per sample). |
| Destructive? | No, sample can be fully recovered. | Yes, sample is consumed. |
| Quantification | Highly accurate with proper parameters (D1 delay); direct molar ratio.[17] | Highly accurate; requires calibration curves for absolute quantification. |
| Information | Provides full structural information in addition to the ratio. | Provides retention time and ratio only. |
| Resolution Issues | Signal overlap can be a problem.[4] | Co-elution can be a problem. |
| Method Dev. | Minimal; may require screening of CSAs for complex cases.[14] | Can be extensive (column, mobile phase, temperature screening). |
Part V: Scientific Integrity & Method Validation
The trustworthiness of any quantitative method hinges on its validation.[5][17] For qNMR (quantitative NMR), the process is inherently robust.
-
Self-Validation: The signal intensity is directly proportional to the number of protons.[5] Therefore, if you can integrate two non-overlapping signals from the same molecule (e.g., a CH₃ group and a CH₂ group), their integral ratio should perfectly match the proton ratio (3:2). This internal consistency confirms the quantitative integrity of the spectrum.
-
Accuracy & Precision: When acquisition parameters are correctly set (especially the relaxation delay), qNMR is highly accurate and precise, with measurement uncertainty often below 1.5%.[5][17]
-
ACS Guidelines: For publication and reporting, it is crucial to follow established guidelines, such as those provided by the American Chemical Society (ACS), which detail required experimental parameters and data presentation formats.[18]
Conclusion
For the determination of the diastereomeric ratio of Dimethyl 2-Methylglutarate, ¹H NMR spectroscopy is an authoritative, efficient, and reliable primary method . Its non-destructive nature and the wealth of structural information it provides make it superior to other techniques for routine analysis and reaction monitoring.
-
Direct ¹H NMR should always be the first approach due to its speed and simplicity.
-
For challenging cases with signal overlap, the use of Chiral Solvating Agents offers an elegant, non-destructive solution to induce the necessary spectral separation.
-
While chromatographic methods have their place, particularly for ultra-trace level analysis or when an NMR is unavailable, they are generally slower and more resource-intensive for routine d.r. determination.
By understanding the principles behind each technique and adhering to validated protocols, researchers can confidently and accurately quantify diastereomeric ratios, ensuring the stereochemical integrity of their chiral products.
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Scaling the Summit: A Comparative Guide to the Synthesis of Dimethyl (S)-(+)-2-Methylglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
Dimethyl (S)-(+)-2-Methylglutarate, a chiral diester, serves as a critical building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its stereochemically defined center is often a key determinant of a drug's efficacy and safety, making its efficient and scalable synthesis a paramount concern for the pharmaceutical industry.[1][2] This guide provides a comprehensive assessment of the scalability of various synthetic routes to this valuable compound, offering a comparative analysis of established and emerging methodologies. We will delve into the practical considerations that govern the transition from laboratory-scale synthesis to industrial production, providing the in-depth technical insights necessary for informed decision-making in a drug development pipeline.
The Landscape of Asymmetric Synthesis: A Comparative Analysis
The synthesis of enantiomerically pure compounds like this compound can be broadly approached through three main strategies: the chiral pool method, the use of chiral auxiliaries, and asymmetric catalysis.[3] Each approach presents a unique set of advantages and disadvantages, particularly when considering scalability.
The Chiral Auxiliary Approach: Reliable but Resource-Intensive
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.[4] Evans' oxazolidinones, for instance, are widely used for stereoselective alkylation reactions.[]
Synthetic Workflow using a Chiral Auxiliary:
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Causality in Experimental Choices: The choice of a chiral auxiliary is dictated by its ability to induce high diastereoselectivity and its ease of removal without racemization.[] The bulky nature of the auxiliary sterically hinders one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thereby establishing the desired stereocenter.
Scalability Assessment:
| Parameter | Chiral Auxiliary Approach | Scalability Considerations |
| Stereoselectivity | Generally high to excellent (>98% de) | Robust and predictable stereocontrol is a major advantage for large-scale production. |
| Yield | Can be high, but involves multiple steps | Each additional step (attachment and removal) can lower the overall yield. |
| Cost | High | Chiral auxiliaries are often expensive, and their recovery and reuse are critical for economic viability. |
| Atom Economy | Poor | The mass of the auxiliary is incorporated and then removed, generating significant waste. |
| Process Safety | Moderate | Often requires cryogenic conditions and the use of pyrophoric reagents like n-butyllithium. |
Trustworthiness of the Protocol: The self-validating nature of this method lies in the clear diastereomeric separation that is often possible after the alkylation step. Spectroscopic (NMR) and chromatographic (HPLC) analysis of the diastereomers provides a direct measure of the reaction's success before proceeding to the final product.
Asymmetric Catalysis: The Elegant and Efficient Route
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Asymmetric hydrogenation of a prochiral precursor, such as dimethyl 2-methyleneglutarate, is a prominent example.[6]
Synthetic Workflow using Asymmetric Hydrogenation:
Caption: Asymmetric Hydrogenation for Chiral Synthesis.
Causality in Experimental Choices: The choice of catalyst and ligand (e.g., Ru-BINAP) is crucial for achieving high enantioselectivity. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond.[7] The reaction conditions, including pressure, temperature, and solvent, are optimized to maximize both conversion and enantiomeric excess (ee).[8]
Scalability Assessment:
| Parameter | Asymmetric Catalysis | Scalability Considerations |
| Stereoselectivity | Can be excellent (>99% ee) | Highly dependent on catalyst performance and purity. |
| Yield | Generally high | Often a single-step transformation from the prochiral substrate. |
| Cost | Potentially lower than auxiliaries | Requires a smaller amount of the expensive chiral material (catalyst). Catalyst recycling is key. |
| Atom Economy | Excellent | The catalyst is used in substoichiometric amounts, leading to minimal waste. |
| Process Safety | Can be high-pressure | Hydrogenation reactions require specialized high-pressure reactors. |
Trustworthiness of the Protocol: The reliability of this method is established through rigorous catalyst screening and optimization. In-process monitoring of the reaction by techniques like HPLC allows for real-time assessment of conversion and enantioselectivity, ensuring the final product meets specifications.
Biocatalysis: The Green and Selective Alternative
Biocatalysis leverages enzymes to perform highly selective chemical transformations.[9] Ene-reductases, for example, can catalyze the asymmetric reduction of C=C double bonds with high enantioselectivity under mild conditions.[10]
Synthetic Workflow using Biocatalysis:
Caption: Biocatalytic Synthesis via Enzymatic Reduction.
Causality in Experimental Choices: The selection of the enzyme is paramount and often involves screening a library of enzymes to find one with the desired activity and stereoselectivity for the specific substrate.[1] The reaction is typically run in an aqueous buffer at or near physiological pH and temperature, which is a significant advantage from an environmental and safety perspective.[11] A cofactor regeneration system is often employed to make the process economically viable.[1]
Scalability Assessment:
| Parameter | Biocatalysis | Scalability Considerations |
| Stereoselectivity | Often excellent (>99% ee) | Enzymes are highly specific catalysts. |
| Yield | Can be high, but substrate loading can be a limitation | High substrate concentrations can sometimes lead to enzyme inhibition. |
| Cost | Potentially very low | Enzymes can be produced cost-effectively through fermentation. Cofactor recycling is crucial. |
| Atom Economy | Excellent | Enzymatic reactions are highly efficient. |
| Process Safety | High | Reactions are typically run under mild, non-hazardous conditions. |
Trustworthiness of the Protocol: The robustness of a biocatalytic process is confirmed through detailed characterization of the enzyme's stability and activity under process conditions. The development of a reliable cofactor regeneration system is also a critical validation point.[1]
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation
This protocol is a generalized representation and should be optimized for specific catalysts and equipment.
-
Reactor Preparation: A high-pressure autoclave is charged with the prochiral substrate, dimethyl 2-methyleneglutarate, and a suitable solvent (e.g., methanol).
-
Catalyst Introduction: The chiral catalyst (e.g., a pre-formed Ru-BINAP complex) is added under an inert atmosphere.
-
Reaction Execution: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by GC or HPLC.
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.
Conclusion: Selecting the Optimal Path Forward
The choice of synthetic route for this compound on an industrial scale is a multi-faceted decision. While the chiral auxiliary approach offers reliable stereocontrol, its poor atom economy and high cost are significant drawbacks for large-scale production. Asymmetric catalysis presents a more elegant and atom-economical solution, with the primary challenges being the initial cost of the catalyst and the need for specialized high-pressure equipment. Biocatalysis is emerging as a powerful, green, and highly selective alternative, with its scalability being contingent on factors such as enzyme stability and efficient cofactor regeneration.
For drug development professionals, a thorough evaluation of these factors, including a cost-of-goods analysis and a process hazard assessment, is essential. The ideal scalable synthesis will likely involve a catalytic approach, either homogeneous or enzymatic, that minimizes waste, reduces cost, and ensures the consistent production of this vital chiral building block.
References
- Shah, J. H., Swartz, G. M., Papathanassiu, A. E., Treston, A. M., Fogler, W. E., Madsen, J. W., & Green, S. J. (1999). Synthesis and enantiomeric separation of 2-phthalimidino-glutaric acid analogues: potent inhibitors of tumor metastasis. Journal of Medicinal Chemistry, 42(16), 3014–3017.
- Paju, A., Kanger, T., Pehk, T., & Lopp, M. (1999). Asymmetric synthesis of 2-alkyl-substituted 2-hydroxyglutaric acid γ-lactones. Tetrahedron: Asymmetry, 10(7), 1315–1322.
- CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester - Google Patents. (n.d.).
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Wikipedia. (2023, December 2). Chiral auxiliary. Retrieved from [Link]
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FAQ. (n.d.). Preparation method of Dimethyl Glutarate and its application in organic synthesis. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). β,β-DIMETHYLGLUTARIC ACID. Retrieved from [Link]
- Bartley, D. M., & Coward, J. K. (2006). Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization−Elimination Rearrangement. The Journal of Organic Chemistry, 71(1), 372–374.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Retrieved from [Link]
- de Sousa, J. S., & de Andrade, J. B. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812.
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RSC Publishing. (n.d.). CO2-Assisted asymmetric hydrogenation of prochiral allylamines. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylglutaric Acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis of Dimethyl Glutarate from Cyclobutanone and Dimethyl Carbonate over Solid Base Catalysts. Retrieved from [Link]
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Human Metabolome Database. (2005, November 16). Showing metabocard for 2-Methylglutaric acid (HMDB0000422). Retrieved from [Link]
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ResearchGate. (2025, August 6). Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. Retrieved from [Link]
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Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. PMC. Retrieved from [Link]
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MDPI. (n.d.). Preparative Biocatalytic Synthesis of α-Ketoglutaramate. Retrieved from [Link]
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ResearchGate. (2025, August 6). Kinetic Study of Asymmetric Hydrogenation of ??, ??-Unsaturated Carboxylic Acid Over Cinchona-Modified Pd/Al2O3 Catalyst. Retrieved from [Link]
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MDPI. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]
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MDPI. (n.d.). Direct CO2 Hydrogenation over Bifunctional Catalysts to Produce Dimethyl Ether—A Review. Retrieved from [Link]
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de Oliveira, K. T., & de Souza, R. O. M. A. (2017). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis of Dimethyl Ether from CO Hydrogenation: a Thermodynamic Analysis of the Influence of Water Gas Shift Reaction. Retrieved from [Link]
Sources
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- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
